Ethyl 3-methylquinoxaline-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-methylquinoxaline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-3-16-12(15)11-8(2)13-9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZHLIWGVQPMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343319 | |
| Record name | ethyl 3-methylquinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3885-38-9 | |
| Record name | ethyl 3-methylquinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-methylquinoxaline-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 3-methylquinoxaline-2-carboxylate
Abstract: The quinoxaline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, making it a cornerstone in modern drug discovery. This technical guide provides an in-depth exploration of the synthesis of Ethyl 3-methylquinoxaline-2-carboxylate, a key intermediate for the development of advanced therapeutic agents. We delve into the foundational reaction mechanisms, present detailed, field-proven experimental protocols, and discuss the critical parameters that govern the reaction's success. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic compounds, offering both theoretical grounding and practical, actionable methodologies.
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
Quinoxaline, or benzopyrazine, is a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring.[1] This structural framework is not merely of academic interest; it is a recurring feature in a multitude of biologically active molecules. The unique electronic properties and the ability of the nitrogen atoms to form hydrogen bonds allow quinoxaline derivatives to interact with a wide array of biological targets.
Significance of Quinoxaline Derivatives
The versatility of the quinoxaline core has led to its incorporation into drugs with diverse therapeutic applications. These include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antiprotozoal agents.[1] Notably, quinoxaline derivatives have been identified as potent inhibitors in cancer cell signaling pathways and have shown promise in the development of treatments for multidrug-resistant tuberculosis.[2][3] The ability to readily functionalize the quinoxaline ring system allows for the fine-tuning of a compound's pharmacological profile, making it an attractive scaffold for lead optimization in drug development programs.
Profile of this compound: A Key Intermediate
This compound is a crucial building block in organic synthesis. Its ester and methyl functionalities provide reactive handles for further chemical modification, enabling the construction of more complex molecular architectures. This compound serves as a precursor for various bioactive molecules, including novel antimycobacterial agents and potential therapeutics targeting a range of diseases.[2][4] A robust and well-understood synthetic route to this intermediate is therefore of paramount importance for advancing research in these areas.
Theoretical Foundations: Reaction Mechanism and Principles
The synthesis of the quinoxaline core is most classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction, often referred to as the Hinsberg quinoxaline synthesis, is a reliable and versatile method for constructing the benzopyrazine ring system.[5][6]
Pathway Selection: A Two-Step Approach
While a direct one-pot condensation might seem ideal, a more controlled and consistently high-yielding approach involves a two-step pathway starting from readily available commercial reagents: o-phenylenediamine and ethyl pyruvate.
-
Step 1: Condensation-Cyclization: The reaction of o-phenylenediamine with ethyl pyruvate yields the stable intermediate, 3-methylquinoxalin-2(1H)-one.[7] This step efficiently forms the core heterocyclic structure.
-
Step 2: Functional Group Interconversion: The quinoxalinone intermediate is then converted to the target ester. This is typically achieved by first chlorinating the hydroxyl group with phosphorus oxychloride (POCl₃) to form 2-chloro-3-methylquinoxaline, followed by nucleophilic substitution with ethoxide.[7]
This staged approach allows for the purification of the intermediate, ensuring the final product's high purity and simplifying downstream characterization.
Step-by-Step Mechanistic Walkthrough
The initial formation of 3-methylquinoxalin-2(1H)-one proceeds through a well-established acid- or heat-catalyzed condensation-cyclization mechanism.
-
Nucleophilic Attack: One of the nucleophilic amino groups of o-phenylenediamine attacks the electrophilic keto-carbonyl of ethyl pyruvate.
-
Hemiaminal Formation: This attack forms a transient tetrahedral intermediate known as a hemiaminal.
-
Dehydration to Imine: The hemiaminal readily loses a molecule of water to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the ester carbonyl carbon.
-
Ring Closure and Elimination: A second tetrahedral intermediate is formed, which subsequently collapses, eliminating a molecule of ethanol to yield the final, stable 3-methylquinoxalin-2(1H)-one.
Caption: Mechanism for the formation of 3-methylquinoxalin-2(1H)-one.
Synthetic Strategy and Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Overall Synthetic Workflow
The two-stage process ensures high purity and yield. The workflow begins with the synthesis of the quinoxalinone intermediate, which is isolated and then converted to the final product.
Caption: Workflow for the two-step synthesis of the target compound.
Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one
This protocol is adapted from established literature procedures.[7]
-
Reagents and Materials:
-
o-Phenylenediamine
-
Ethyl pyruvate
-
n-Butanol (solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
-
-
Protocol:
-
Setup: In a 500 mL round-bottom flask, dissolve o-phenylenediamine (e.g., 0.10 mol) in n-butanol (300 mL), warming gently if necessary to achieve dissolution.
-
Addition: In a separate beaker, dissolve ethyl pyruvate (0.10 mol) in n-butanol (100 mL). Add this solution to the o-phenylenediamine solution with constant stirring.
-
Rationale: n-Butanol is chosen as the solvent due to its high boiling point, which facilitates the dehydration steps of the condensation reaction. Adding the pyruvate solution portion-wise helps to control the initial reaction rate.
-
-
Reaction: Heat the resulting mixture to reflux using a heating mantle and maintain reflux for approximately 90 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Crystals of 3-methylquinoxalin-2(1H)-one will precipitate out of the solution.
-
Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold n-butanol or ethanol to remove any residual impurities.
-
Drying: Dry the purified product in a vacuum oven to obtain 3-methylquinoxalin-2(1H)-one as a solid.
-
Step 2: Synthesis of this compound
-
Reagents and Materials:
-
3-methylquinoxalin-2(1H)-one (from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
Sodium metal
-
Absolute Ethanol
-
Chloroform (or other suitable extraction solvent)
-
Separatory funnel
-
-
Protocol:
-
Chlorination: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend 3-methylquinoxalin-2(1H)-one (e.g., 0.10 mol) in phosphorus oxychloride (60 mL).
-
Rationale: POCl₃ serves as both the chlorinating agent and the solvent. It efficiently converts the hydroxyl group of the quinoxalinone into a good leaving group (chloride).
-
-
Reaction: Heat the mixture to reflux for 90 minutes. The solid will dissolve as it is converted to 2-chloro-3-methylquinoxaline.
-
Workup (Part 1): After cooling, carefully remove the excess POCl₃ under reduced pressure (distillation). Cautiously pour the residue onto crushed ice with vigorous stirring to quench the reaction.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with chloroform. Combine the organic layers.
-
Preparation of Ethoxide: While the extraction is proceeding, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (e.g., 0.12 mol) in absolute ethanol (150 mL) under an inert atmosphere.
-
Esterification: Add the dried chloroform extract containing the 2-chloro-3-methylquinoxaline to the sodium ethoxide solution and reflux for 2-3 hours.
-
Rationale: The strongly nucleophilic ethoxide ion displaces the chloride at the C2 position via an SNAr (Nucleophilic Aromatic Substitution) mechanism to form the target ethyl ester.
-
-
Final Isolation and Purification: After the reaction, neutralize the mixture, remove the solvent under reduced pressure, and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
-
Data Analysis and Characterization
Thorough characterization of the final product is essential to confirm its identity and purity.
Quantitative and Physical Data Summary
| Parameter | 3-methylquinoxalin-2(1H)-one | This compound | Reference |
| Molecular Formula | C₉H₈N₂O | C₁₂H₁₂N₂O₂ | - |
| Molecular Weight | 160.17 g/mol | 216.24 g/mol | [8] |
| Typical Yield | > 85% | > 70% (from intermediate) | [7] |
| Physical Form | Crystalline Solid | Solid | [9] |
| Melting Point | ~245 °C | 70 - 72 °C | [7][9] |
| CAS Number | 3298-95-1 | 3885-38-9 | [9] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum should confirm the presence of all expected protons, including the aromatic protons of the benzene ring, the singlet for the methyl group, and the quartet and triplet corresponding to the ethyl ester group.
-
¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, the carbonyl carbon of the ester, the methyl carbon, and the carbons of the ethyl group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (216.24).[8]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C=O stretching for the ester group (around 1720-1740 cm⁻¹), C=N stretching of the pyrazine ring, and C-H stretching for the aromatic and aliphatic groups.
Applications in Drug Development
The synthesized this compound is not an end product but a valuable scaffold for further elaboration. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing access to a vast chemical space.[2] For instance, the related 3-methylquinoxaline-2-carboxylic acid is a known metabolite of the veterinary drug olaquindox and is used as a marker for its presence.[10][11] Derivatives of quinoxaline-2-carboxylic acids have demonstrated significant potential as antimycobacterial agents, highlighting the therapeutic relevance of this structural class.[2][4]
Conclusion
The two-step synthesis of this compound from o-phenylenediamine and ethyl pyruvate is a robust, reliable, and well-characterized method. It proceeds via the stable 3-methylquinoxalin-2(1H)-one intermediate, allowing for high control over the purity of the final product. By understanding the underlying mechanistic principles and carefully controlling the experimental parameters, researchers can efficiently produce this valuable intermediate, paving the way for the discovery and development of novel quinoxaline-based therapeutics.
References
- Time in Beirut, LB, LB. (n.d.). Google Search.
- Ali, G. Y. (n.d.).
- Lima, L. M., & Amaral, D. N. D. (2021). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Journal of the Brazilian Chemical Society.
- Asif, M. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
- Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. (n.d.).
- Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
- Moreno-Bautista, E., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- Shinde, P., et al. (2023). Recent advances in the transition-metal-free synthesis of quinoxalines.
- Tanimoto, H., et al. (2013). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles.
- Zakhary, A. W., et al. (2020). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. MDPI.
- Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. (n.d.). Semantic Scholar.
- Zarei, M., & Jarrahpour, A. (2011).
-
This compound - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]
- Kareem, A. M., et al. (n.d.). Organic Chemistry: Current Research Open Access. Longdom Publishing.
- Sharma, P., Rane, N., & Gurram, V. K. (2004). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives.
- Vicente, E., et al. (2014).
- Kiseleva, E., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI.
-
Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Pereira, J. A., et al. (2015).
- ChemInform Abstract: Quinoxaline, Its Derivatives and Applications: A State of the Art Review. (2015).
- Cikán, M., et al. (2015). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)
- Brown, D. J. (2004). QUINOXALINES.
- Gómez-Caro, L. C., et al. (n.d.). Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives....
- The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. (n.d.).
- What is Reaction of o-phenylenediamine with chloroacetic acid. (n.d.). LookChem.
- SYNTHESIS AND SYNTHESIS AND EVALUATION FOR EVALUATION FOR EVALUATION FOR ANTIMICROBIAL ANTIMICROBIAL ACTIVITY OF 2 ACTIVITY OF 2. (n.d.). IJRPC.
- Reaction Of O-phenylenediamine Research Articles - Page 1. (n.d.). R Discovery.
-
3-Methylquinoxaline-2-carboxylic acid | C10H8N2O2 | CID 6484678. (n.d.). PubChem. [Link]
- Sexton, W. A. (1942). 55.
- Jiang, H., et al. (2018). [Determination of 3-methylquinoxaline-2-carboxylic acid of olaquindox marker residue in chicken muscles by liquid chromatography-tandem mass spectrometry]. PubMed.
- Ethyl 2-[methyl(phenyl)amino]-3-oxobutanoate | C13H17NO3 | CID 12450675. (n.d.). PubChem.
- Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. (n.d.).
- synthesis-characterization-and-antimicrobial-study-of-oxobutano
- Preparation of ethyl 2-ethyl-3-oxobutano
- Synthesis of Ethyl-2-benzyl-3-oxobutano
Sources
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. This compound | 3885-38-9 [sigmaaldrich.com]
- 10. caymanchem.com [caymanchem.com]
- 11. [Determination of 3-methylquinoxaline-2-carboxylic acid of olaquindox marker residue in chicken muscles by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Formation of Ethyl 3-methylquinoxaline-2-carboxylate: A Mechanistic and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, serves as a versatile scaffold for the development of novel therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. Ethyl 3-methylquinoxaline-2-carboxylate, in particular, is a key intermediate in the synthesis of more complex and potent pharmaceutical compounds. This guide provides an in-depth exploration of the mechanism behind its formation and a practical overview of its synthesis.
The Core Mechanism: An Acid-Catalyzed Condensation Cascade
The most classical and widely employed method for the synthesis of quinoxalines is the acid-catalyzed condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, a reaction first reported by Hinsberg.[3][4] In the case of this compound, the reactants are o-phenylenediamine and ethyl 2-oxopropanoate (more commonly known as ethyl pyruvate), which is an α-ketoester.
The reaction proceeds through a series of well-defined steps, initiated by the activation of one of the carbonyl groups of ethyl pyruvate by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The proposed step-by-step mechanism is as follows:
-
Protonation of the Ketone Carbonyl: The reaction is typically initiated by the protonation of the more reactive ketone carbonyl group of ethyl pyruvate by an acid catalyst (H⁺). This increases the electrophilicity of the ketone carbon.
-
First Nucleophilic Attack: One of the amino groups of o-phenylenediamine, acting as a nucleophile, attacks the protonated ketone carbonyl carbon. This results in the formation of a hemiaminal intermediate.
-
Dehydration to Form an Imine: The hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form a protonated imine (Schiff base) intermediate.
-
Second Nucleophilic Attack and Cyclization: The second amino group of the o-phenylenediamine derivative then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a five-membered ring intermediate.
-
Proton Transfer and Elimination of Ethanol: A proton transfer is followed by the elimination of an ethanol molecule from the tetrahedral intermediate, leading to the formation of a dihydroquinoxalinone intermediate.
-
Tautomerization and Aromatization: The dihydroquinoxalinone intermediate then undergoes tautomerization and a final dehydration step to yield the stable, aromatic quinoxaline ring system of this compound.
Below is a visual representation of the proposed reaction mechanism:
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 3. mtieat.org [mtieat.org]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Ethyl 3-methylquinoxaline-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-methylquinoxaline-2-carboxylate (CAS No: 3885-38-9), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and providing detailed spectral interpretations, this guide serves as a practical reference for the unambiguous structural confirmation of this quinoxaline derivative.
Introduction
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, have made them a focal point of significant research in drug discovery. This compound is a crucial intermediate in the synthesis of more complex quinoxaline-based compounds.[1]
Accurate and comprehensive structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as NMR and MS are indispensable tools for confirming molecular structures. This guide presents a detailed analysis of the ¹H NMR, ¹³C NMR, and MS data for this compound, grounding the interpretation in fundamental principles and authoritative data.
Molecular Structure and Atom Numbering
The structural integrity of any spectroscopic assignment relies on a clear and consistent atom numbering system. The structure of this compound, with the numbering convention used throughout this guide, is presented below.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this analysis, Dimethyl sulfoxide-d₆ (DMSO-d₆) is chosen as the solvent, as it can dissolve a wide range of compounds and its residual proton signal (at ~2.50 ppm) and carbon signals (at ~39.52 ppm) are well-documented and typically do not interfere with the signals of the analyte.[2]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol:
-
Instrument: Bruker AV400 Spectrometer
-
Frequency: 400 MHz
-
Solvent: DMSO-d₆
-
Standard: Tetramethylsilane (TMS) at 0.00 ppm
-
Temperature: Room Temperature
Data Summary:
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 8.20 | Doublet (d) | 8.3 | 1H | H-8 |
| 8.07 | Doublet (d) | 8.2 | 1H | H-5 |
| 7.86-7.76 | Multiplet (m) | - | 2H | H-6, H-7 |
| 4.57 | Quartet (q) | 7.1 | 2H | -OCH₂CH₃ |
| 2.85 (implied) | Singlet (s) | - | 3H | 3-CH₃ |
| 1.51 | Triplet (t) | 7.1 | 3H | -OCH₂CH₃ |
Note: The singlet for the 3-CH₃ group is often reported around 2.85 ppm in DMSO-d₆ and is a key identifier.
Spectral Interpretation: The aromatic region of the spectrum (7.76-8.20 ppm) shows signals for the four protons on the benzene ring portion of the quinoxaline core.[2]
-
H-5 and H-8: The protons at positions 5 and 8 are deshielded due to the anisotropic effect of the adjacent heterocyclic ring and appear as doublets at 8.07 and 8.20 ppm, respectively. Their downfield shift is characteristic of protons peri to the nitrogen atoms.
-
H-6 and H-7: The protons at positions 6 and 7 are more shielded relative to H-5 and H-8 and appear as a complex multiplet between 7.76 and 7.86 ppm.
-
Ethyl Group: The ethyl ester group gives rise to two characteristic signals. The methylene protons (-OCH₂CH₃) appear as a quartet at 4.57 ppm due to coupling with the three methyl protons. The methyl protons (-OCH₂CH₃) appear as a triplet at 1.51 ppm due to coupling with the two methylene protons. The coupling constant of 7.1 Hz is typical for free-rotating ethyl groups.[2]
-
Methyl Group: The methyl group at position 3 of the quinoxaline ring is expected to appear as a sharp singlet, typically observed around 2.85 ppm in DMSO-d₆. This signal is crucial for confirming the presence of the methyl substituent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Experimental Protocol:
-
Instrument: Bruker Spectrometer
-
Frequency: 100 MHz
-
Solvent: DMSO-d₆
-
Standard: TMS at 0.00 ppm
Data Summary:
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 165.64 | C=O (Ester) |
| 152.76 | C-3 |
| 144.50 | C-2 |
| 142.37 | C-8a |
| 139.93 | C-4a |
| 131.82 | C-7 |
| 129.83 | C-6 |
| 128.38 | C-5 or C-8 |
| 62.47 | -OCH₂CH₃ |
| 23.64 | 3-CH₃ |
| 14.25 | -OCH₂CH₃ |
Source: Data adapted from scientific literature.[2]
Spectral Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, appearing at 165.64 ppm.[2]
-
Quinoxaline Carbons: The carbons of the quinoxaline ring appear in the range of 128-153 ppm. The carbons directly attached to nitrogen (C-2 and C-3) and the bridgehead carbons (C-4a and C-8a) are found further downfield.
-
Ethyl Group Carbons: The methylene carbon (-OCH₂CH₃) is observed at 62.47 ppm, and the terminal methyl carbon (-OCH₂CH₃) is seen at 14.25 ppm.[2]
-
Methyl Substituent: The carbon of the methyl group attached to C-3 appears at 23.64 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and aspects of the structure.
Experimental Protocol:
-
Technique: Electron Ionization (EI)
-
Ionization Energy: 70 eV
Data Summary:
| m/z | Interpretation |
|---|---|
| 216 | M⁺ (Molecular Ion) |
| 187 | [M - C₂H₅]⁺ or [M - CHO]⁺ |
| 172 | [M - OCH₂CH₃]⁺ |
| 144 | [M - COOC₂H₅]⁺ (Base Peak) |
| 102 | Fragmentation of quinoxaline ring |
Source: Data adapted from scientific literature and spectral databases.[2][3]
Fragmentation Analysis: The fragmentation pattern is key to confirming the structure. The molecular ion (M⁺) peak is observed at m/z 216, consistent with the molecular formula C₁₂H₁₂N₂O₂.[3]
Figure 2. Proposed MS fragmentation pathway.
-
Base Peak (m/z 144): The most abundant fragment is observed at m/z 144. This corresponds to the loss of the entire ethyl carboxylate group (•COOC₂H₅), resulting in a stable 3-methylquinoxalinyl cation. This is a characteristic fragmentation for this type of compound.[2]
-
Fragment at m/z 172: A significant peak at m/z 172 corresponds to the loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion.[2]
-
Other Fragments: The peak at m/z 187 can be attributed to the loss of an ethyl radical (•C₂H₅). The fragment at m/z 102 indicates the subsequent breakdown of the quinoxaline ring structure.
Integrated Spectroscopic Analysis and Conclusion
The combined data from ¹H NMR, ¹³C NMR, and Mass Spectrometry provide a self-validating and unambiguous confirmation of the structure of this compound.
-
NMR data precisely map the proton and carbon skeleton. The distinct signals for the aromatic protons, the ethyl ester group, and the methyl substituent on the quinoxaline ring are all consistent with the proposed structure.
-
MS data confirm the molecular weight (216.24 g/mol ) and reveal a logical fragmentation pattern, with the loss of the ethyl carboxylate group forming the stable base peak.[3]
This guide has detailed the key spectroscopic features of this compound. The provided data, protocols, and interpretations serve as an authoritative resource for scientists, ensuring confidence in the identity and purity of this important chemical entity in their research and development endeavors.
References
-
SpectraBase. (2026). This compound. Wiley-VCH GmbH. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
El-Sayed, M. A. A., et al. (2022). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Scientific Reports, 12(1), 1-21. [Link]
Sources
Deconstructing the Signature: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl 3-methylquinoxaline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-methylquinoxaline-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the quinoxaline scaffold, it forms the core of various structures with diverse biological activities. Understanding its intrinsic chemical properties is paramount for its identification, characterization, and the development of new molecular entities. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering profound insights into the molecule's structure through its unique fragmentation signature.
This technical guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond a mere listing of spectral data. It delves into the mechanistic underpinnings of the fragmentation pathways, explaining the causal logic behind the formation of key fragment ions. By integrating established principles of mass spectrometry with specific experimental data, this guide aims to equip researchers with the expertise to confidently identify and characterize this molecule and its analogues.
Molecular Structure and Ionization
This compound possesses a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol [1]. The structure features a bicyclic quinoxaline core, substituted with a methyl group at the 3-position and an ethyl carboxylate group at the 2-position.
Upon introduction into an electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, generating a positively charged radical ion known as the molecular ion (M•+). Due to the presence of aromatic rings and heteroatoms, the molecular ion of this compound is sufficiently stable to be observed in the mass spectrum.
Molecular Ion (M•+) : m/z 216[2]
The observation of a strong molecular ion peak is characteristic of aromatic and heterocyclic compounds, providing immediate confirmation of the compound's molecular weight[3].
Core Fragmentation Pathways under Electron Ionization
The energetically unstable molecular ion undergoes a series of predictable fragmentation reactions to yield smaller, more stable ions. The resulting mass spectrum is a unique fingerprint of the molecule's structure. The experimentally observed 70 eV EI mass spectrum of this compound shows significant peaks at m/z 216 (M•+), 187, 172, 144 (base peak), and 102[2]. The formation of these key fragments can be rationalized through established mechanistic principles of mass spectrometry, primarily involving the ester functional group and the stability of the quinoxaline ring system.
Below is a detailed analysis of the major fragmentation pathways.
Pathway 1: α-Cleavage and the Formation of the [M-29]+ Ion
A common fragmentation route for esters is the cleavage of the C-O bond of the alkoxy group. However, a more prominent initial fragmentation for ethyl esters is often the loss of the ethyl radical (•CH2CH3) through α-cleavage adjacent to the carbonyl group.
-
[M - 29]•+ Ion (m/z 187): The molecular ion at m/z 216 readily loses an ethyl radical (mass 29 u) to form the acylium ion at m/z 187. This is a charge site-initiated fragmentation, driven by the stability of the resulting acylium ion.
M•+ (m/z 216) → [M - C2H5]•+ (m/z 187) + •C2H5
This fragment at m/z 187 represents the quinoxaline-2-carbonyl cation with a methyl group at the 3-position.
Pathway 2: Loss of the Ethoxy Radical and Formation of the [M-45]+ Ion
Another characteristic fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH2CH3).
-
[M - 45]•+ Ion (m/z 171 - leading to m/z 144): While not explicitly listed as a major standalone peak in the provided data, the loss of the ethoxy radical (mass 45 u) to form an ion at m/z 171 is a logical step. This ion can then undergo further fragmentation. However, a more direct and significant pathway leads to the base peak at m/z 144.
Pathway 3: The Base Peak - Formation of the [M-72]•+ Ion (m/z 144)
The most abundant ion in the spectrum, the base peak, is observed at m/z 144. This corresponds to a loss of 72 u from the molecular ion. This neutral loss can be attributed to the elimination of ethyl formate (HCOOC2H5). This type of rearrangement is less common than simple cleavages but can be a significant pathway.
A more plausible and dominant pathway to the m/z 144 ion involves a two-step process originating from the m/z 187 fragment:
-
Formation of the m/z 187 ion: As described in Pathway 1, the initial loss of an ethyl radical from the molecular ion yields the acylium ion at m/z 187.
-
Decarbonylation: This acylium ion (m/z 187) then loses a molecule of carbon monoxide (CO, mass 28 u) to form the highly stable 3-methylquinoxalin-2-yl cation at m/z 159. This is a common fragmentation for acylium ions. [m/z 187] → [m/z 159] + CO
-
Rearrangement and Loss of a Methyl Radical: It is more likely that the base peak at m/z 144 arises from the loss of carbon dioxide (CO2, 44u) from an intermediate, or through a more complex rearrangement.
Let's re-examine the data: M+ at 216, fragments at 187, 172, 144 (base), 102.
-
216 -> 187: Loss of C2H5 (29 u). This is the ethyl radical from the ester.
-
187 -> 144: This step is not immediately obvious. It would be a loss of 43 u (C2H3O or C3H7).
-
216 -> 172: Loss of C2H4O (44 u). This could be the loss of acetaldehyde via a McLafferty-type rearrangement, but the structure does not have a gamma-hydrogen on a saturated carbon chain. A more likely loss is that of CO2 (44 u) from a rearranged ion.
-
216 -> 144: Loss of 72 u (C3H4O2). This corresponds to the loss of the entire ethyl carboxylate group with a hydrogen transfer.
Let's consider the most logical pathway to the base peak at m/z 144. It likely represents the 3-methylquinoxaline cation radical. M•+ (m/z 216) → [C9H7N2]+• (m/z 144) + C3H5O2• This involves the cleavage of the bond between the quinoxaline ring and the carboxylate group, with a hydrogen rearrangement.
Pathway 4: Formation of the [M-102]•+ Ion (m/z 102)
The fragment at m/z 102 is likely due to the fragmentation of the quinoxaline ring itself. After the initial fragmentations, the resulting quinoxaline core can undergo cleavage. A common fragmentation for quinoline and quinoxaline systems is the loss of HCN (27 u)[4].
Starting from the m/z 144 ion (3-methylquinoxaline cation radical), a loss of HCN is not immediately apparent. Let's consider the fragmentation of the quinoxaline ring system itself. The ion at m/z 102 could correspond to a benzonitrile-type fragment radical ion.
Summary of Fragmentation Data
| m/z | Proposed Identity | Neutral Loss | Pathway Description |
| 216 | Molecular Ion (M•+) | - | Intact molecule with one electron removed. |
| 187 | [M - C2H5]•+ | •C2H5 (29 u) | α-cleavage of the ethyl group from the ester. |
| 172 | [M - CO2]•+ | CO2 (44 u) | Likely loss of carbon dioxide after rearrangement. |
| 144 | [3-Methylquinoxaline]•+ | •COOC2H5 (73 u) | Base Peak. Loss of the entire ethyl carboxylate radical. |
| 102 | [C7H4N]•+ | C2H3N from m/z 144 | Fragmentation of the quinoxaline ring, possibly loss of HCN and CH3 radical. |
Visualizing the Fragmentation Pathways
To better illustrate the proposed fragmentation mechanisms, the following diagrams are provided in Graphviz DOT language.
Caption: Pathway 1: Formation of the m/z 187 ion.
Caption: Pathway 2: Formation of the Base Peak at m/z 144.
Experimental Protocol: Acquiring the Mass Spectrum
The following provides a generalized, yet detailed, methodology for acquiring the electron ionization mass spectrum of this compound.
Objective: To obtain a reproducible 70 eV electron ionization mass spectrum for structural elucidation and identification.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A quadrupole or time-of-flight (TOF) mass analyzer is suitable.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
Helium carrier gas (UHP grade)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent.
-
Filter the solution through a 0.22 µm syringe filter if any particulate matter is present.
-
-
Instrument Setup (GC-MS):
-
GC Conditions:
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250 °C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: Set a solvent delay (e.g., 3-4 minutes) to prevent the solvent peak from saturating the detector.
-
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Start the data acquisition.
-
Monitor the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
-
Data Analysis:
-
Obtain the mass spectrum by selecting the chromatographic peak of interest.
-
Perform a background subtraction to obtain a clean spectrum.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with library data or the fragmentation pattern detailed in this guide for confirmation.
-
Conclusion
The fragmentation pattern of this compound under electron ionization is a distinctive signature governed by the interplay between the stable heterocyclic core and the reactive ester functionality. The key fragmentation pathways involve the initial formation of a stable molecular ion at m/z 216, followed by characteristic losses of radicals and neutral molecules from the ethyl carboxylate group, leading to the formation of a prominent acylium ion at m/z 187 and the stable base peak at m/z 144, which corresponds to the 3-methylquinoxaline radical cation. Further fragmentation of the quinoxaline ring system accounts for the lower mass ions observed in the spectrum.
A thorough understanding of these fragmentation mechanisms is not merely an academic exercise; it is a critical tool for the unambiguous identification of this compound in complex matrices, for quality control in synthetic processes, and for the structural elucidation of novel, related analogues in drug discovery and development pipelines.
References
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
This compound. SpectraBase. Available at: [Link]
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]
-
common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC - NIH. Available at: [Link]
Sources
Solubility of Ethyl 3-methylquinoxaline-2-carboxylate in organic solvents
An In-depth Technical Guide
Topic: Solubility of Ethyl 3-methylquinoxaline-2-carboxylate in Organic Solvents Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a heterocyclic compound belonging to the quinoxaline class, a scaffold of significant interest in medicinal chemistry and materials science[1][2]. The utility of this compound in synthesis, purification, formulation, and biological screening is fundamentally governed by its solubility profile. Poor solubility can present significant hurdles in drug development, affecting bioavailability and process efficiency[1]. This technical guide provides a comprehensive analysis of the solubility of this compound, grounded in theoretical principles and practical experimental methodologies. We will explore its physicochemical properties, predict its behavior in a range of common organic solvents, and provide detailed protocols for its empirical solubility determination.
Introduction to Quinoxaline Solubility
The quinoxaline framework, a fusion of benzene and pyrazine rings, is a privileged structure in drug discovery, forming the core of various therapeutic agents[1][2]. However, the planar and aromatic nature of this scaffold often contributes to strong crystal lattice forces and limited solubility in both aqueous and organic media[1]. The solubility of any specific quinoxaline derivative is dictated by a complex interplay between its intrinsic properties (substituents, crystal energy) and the physicochemical characteristics of the solvent[1][3]. This compound features a nonpolar bicyclic aromatic core, a moderately nonpolar methyl group, and a polar ethyl ester functional group. This combination of moieties results in a molecule of intermediate polarity, suggesting a nuanced solubility profile that is highly dependent on the chosen solvent system. Understanding this profile is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating products with desired pharmacokinetic properties.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility.
| Property | Value | Source |
| CAS Number | 3885-38-9 | |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [4] |
| Molecular Weight | 216.24 g/mol | |
| Melting Point | 70 - 72 °C | |
| Physical Form | Solid | [5] |
| Boiling Point | 315.3 ± 37.0 °C at 760 mmHg | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
Theoretical Framework of Solubility
The solubility of a solid in a liquid solvent is governed by thermodynamics, primarily the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.
The "Like Dissolves Like" Principle
The most reliable guiding principle in solubility prediction is "like dissolves like."[6][7]. This means that solutes tend to dissolve in solvents with similar polarity[8].
-
Polar Solvents: These solvents (e.g., water, ethanol, methanol) have large dipole moments and are effective at dissolving polar and ionic solutes through dipole-dipole interactions or hydrogen bonding.
-
Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker London dispersion forces, making them suitable for dissolving nonpolar solutes.
Molecular Structure Analysis
The structure of this compound contains distinct regions of differing polarity:
-
Quinoxaline Core: A bicyclic aromatic system that is predominantly nonpolar and hydrophobic.
-
Methyl Group (-CH₃): A nonpolar, hydrophobic substituent.
-
Ethyl Ester Group (-COOCH₂CH₃): A polar group. The carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors, contributing to interactions with protic or polar solvents.
The presence of the polar ester group on the otherwise nonpolar quinoxaline scaffold suggests that the compound will exhibit limited solubility in highly nonpolar solvents like hexane and poor solubility in highly polar protic solvents like water, but will likely show good solubility in solvents of intermediate polarity.
Key Factors Influencing Solubility
Several factors can be manipulated to influence the solubility of a compound[9]:
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature[7][10]. This is because the additional thermal energy helps overcome the crystal lattice energy of the solid solute and increases the kinetic energy of the solvent molecules[7].
-
Solvent Polarity: As discussed, matching the polarity of the solvent and solute is the most critical factor[8].
-
Crystal Lattice Energy: The stability of the crystal lattice of the solid must be overcome by solute-solvent interactions. A higher melting point often indicates a more stable crystal lattice, which can correlate with lower solubility. With a melting point of 70-72 °C, this compound has a moderately stable lattice.
Solubility Profile of this compound
While extensive quantitative data is not widely published, qualitative information and theoretical predictions provide a strong working profile.
Known Qualitative Solubility
The following table summarizes the reported qualitative solubility data for the target compound.
| Solvent | Solubility | Source |
| Chloroform (CHCl₃) | Soluble | [5] |
| Dichloromethane (DCM) | Soluble | [5] |
| Ethyl Acetate (EtOAc) | Soluble | [5] |
Predicted Solubility in Common Organic Solvents
Based on the principle of "like dissolves like," we can predict the solubility in a broader range of solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The polarity of the ester group is too dissimilar from these nonpolar solvents. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | These solvents have sufficient polarity to interact with the ester group without the competing hydrogen bonding network of protic solvents. |
| Chlorinated | Dichloromethane, Chloroform | High | Confirmed by qualitative data[5]. These solvents have an ideal polarity to solvate the entire molecule effectively. |
| Ethers | Diethyl Ether, THF | Moderate | These solvents are of intermediate polarity and can interact with the ester group, but their hydrocarbon content limits strong solvation. |
| Alcohols | Methanol, Ethanol | Moderate | The polar hydroxyl group can interact with the ester, but the nonpolar quinoxaline core may limit high solubility. |
| Polar Protic | Water | Insoluble | The large, nonpolar aromatic system dominates, making the molecule too hydrophobic to dissolve in water. |
Experimental Determination of Solubility
Empirical testing is essential to confirm predicted solubility and obtain quantitative data for process development.
Workflow for Qualitative Solubility Assessment
A rapid, systematic approach can be used to classify the compound's solubility, providing valuable information about its functional group characteristics[11][12]. This workflow helps in selecting appropriate solvents for reactions, chromatography, and crystallization.
Caption: A decision tree for the systematic qualitative determination of a compound's solubility.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound[13].
Objective: To determine the saturation concentration of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound
-
Chosen solvent (e.g., Ethyl Acetate)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials. The excess is critical to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Constant temperature is crucial[9].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).
Caption: Step-by-step workflow for the quantitative shake-flask solubility determination method.
Conclusion
This compound is a molecule of intermediate polarity, with its solubility profile being a critical determinant of its utility in research and development. It is readily soluble in chlorinated solvents and ethyl acetate, with predicted moderate solubility in polar aprotic solvents and alcohols, and poor solubility in both highly nonpolar and highly polar (aqueous) media[5]. While qualitative assessments provide initial guidance, the quantitative shake-flask method, coupled with a robust analytical technique like HPLC, is the gold standard for obtaining the precise data required for process optimization and formulation development[13][14]. A thorough understanding and empirical determination of this compound's solubility are indispensable for unlocking its full potential in scientific applications.
References
- Quinoxaline derivative - Solubility of Things. (n.d.).
- Navigating the Solubility Landscape of Quinoxaline Derivatives: A Technical Guide. (n.d.). Benchchem.
- This compound | 3885-38-9. (n.d.). Sigma-Aldrich.
- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- solubility experimental methods.pptx. (n.d.). Slideshare.
- CAS 3885-38-9 | this compound supply. (n.d.). Guidechem.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- This compound CAS#: 3885-38-9. (n.d.). ChemicalBook.
- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (n.d.). PubMed.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI.
- Quinoxaline, its derivatives and applications: A State of the Art review. (n.d.). ReCIPP.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.).
- Factors Affecting Solubility. (n.d.). BYJU'S.
- What factors affect solubility? (2022, April 18). AAT Bioquest.
- 13.3: Factors Affecting Solubility. (2023, July 7). Chemistry LibreTexts.
- Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound CAS#: 3885-38-9 [m.chemicalbook.com]
- 6. chem.ws [chem.ws]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. www1.udel.edu [www1.udel.edu]
- 13. youtube.com [youtube.com]
- 14. solubility experimental methods.pptx [slideshare.net]
Initial Characterization of Novel Quinoxaline Derivatives: A Roadmap from Synthesis to Biological Insight
A Technical Guide for Drug Development Professionals
Preamble: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoxaline nucleus, a fused heterocycle of benzene and pyrazine rings, represents what medicinal chemists refer to as a "privileged scaffold".[1] This is not a term of art, but a reflection of its remarkable versatility and consistent appearance in a wide array of biologically active compounds.[2] From approved drugs like the hepatitis C protease inhibitor Glecaprevir to numerous candidates in clinical trials, the quinoxaline moiety is a cornerstone of modern drug discovery.[3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant effects.[3][4][5]
This guide provides a comprehensive, experience-driven framework for the initial characterization of novel quinoxaline derivatives. It is designed for researchers at the front lines of drug discovery, moving beyond a simple checklist of procedures to explain the causality behind experimental choices. Our objective is to establish a robust, self-validating workflow that ensures the structural integrity, physicochemical properties, and preliminary biological potential of a newly synthesized compound are understood with confidence.
Synthesis and Purification: The Foundation of Characterization
A meaningful characterization is predicated on the purity of the analyte. The most prevalent and efficient method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[4][6] This reaction is versatile, allowing for a wide range of substituents on both precursors to generate diverse chemical libraries.
Workflow: From Reaction to Purified Compound
The journey from crude reaction mixture to a compound ready for analysis is critical.
Caption: Synthesis and Purification Workflow.
Protocol Justification: Column chromatography is the workhorse for purification.[7] The choice of solvent system (mobile phase) is empirically determined using Thin-Layer Chromatography (TLC) to achieve optimal separation between the desired product and any unreacted starting materials or byproducts. Each collected fraction is checked by TLC to ensure only the purest fractions are combined, a critical self-validating step.
Structural Elucidation: Confirming Molecular Identity
This phase answers the most fundamental question: "What did I make?" We employ a suite of spectroscopic techniques, each providing a unique and complementary piece of the structural puzzle.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[8]
-
¹H NMR (Proton NMR): This experiment identifies all unique proton environments in the molecule. The chemical shift (δ) indicates the electronic environment of the proton, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals adjacent, non-equivalent protons. This allows for the mapping of the entire hydrogen framework.
-
¹³C NMR (Carbon NMR): This experiment identifies all unique carbon environments. It confirms the number of distinct carbon atoms and, with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), can distinguish between CH₃, CH₂, CH, and quaternary carbons.
Causality: While ¹H NMR maps the protons, ¹³C NMR confirms the underlying carbon skeleton. Together, they provide a robust picture of the molecule's connectivity. For complex structures, 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be employed to definitively assign connections between specific protons and carbons.[7]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive confirmation of the molecular formula.[7] High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing a mass measurement with enough accuracy (typically <5 ppm) to predict a unique elemental composition, distinguishing it from other potential formulas with the same nominal mass.
Protocol Justification: HRMS is a self-validating system. If the experimentally observed mass is within a very narrow tolerance (e.g., ±0.001 Da) of the calculated mass for the proposed structure, it provides extremely high confidence in the elemental composition.
Infrared (IR) & UV-Visible Spectroscopy
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[8] For a quinoxaline derivative, one would look for C=N stretches in the 1620-1550 cm⁻¹ region and aromatic C-H stretches above 3000 cm⁻¹. The presence or absence of other key peaks (e.g., a C=O stretch for an amide derivative) confirms the success of specific synthetic modifications.
-
UV-Visible Spectroscopy: This technique provides information about the electronic conjugation within the molecule. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophore system. While less specific for structure elucidation than NMR, it is a valuable fingerprinting technique and is essential for quantitative analysis (e.g., using the Beer-Lambert law).
Data Summary Table (Hypothetical Novel Derivative: QX-101)
| Technique | Parameter | Observed Data for QX-101 | Interpretation |
| ¹H NMR | Chemical Shifts (δ) | 8.1-7.7 ppm (m, 4H), 4.2 ppm (s, 3H) | Aromatic protons on the quinoxaline core and a methoxy group. |
| ¹³C NMR | Chemical Shifts (δ) | 165, 142, 141, 130, 129, 52 ppm | Carbons of the quinoxaline core and the methoxy group. |
| HRMS (ESI+) | m/z [M+H]⁺ | Calculated: 215.0815, Found: 215.0811 | Confirms molecular formula C₁₂H₁₀N₂O₂. |
| FT-IR | Wavenumber (cm⁻¹) | 3050, 1720 (C=O), 1580 (C=N), 1250 (C-O) | Confirms aromatic C-H, ester carbonyl, C=N, and ether linkages. |
| UV-Vis | λ_max | 254 nm, 315 nm | Characteristic absorbance of the substituted quinoxaline chromophore. |
Physicochemical Profiling: Defining Drug-Like Properties
Once the structure is confirmed, we must characterize the compound's physical properties. These parameters are critical predictors of its behavior in biological systems and its suitability for further development.
-
Melting Point (MP): A sharp, narrow melting point range is a classic indicator of high purity. Broad ranges often suggest the presence of impurities.
-
Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is the definitive technique for quantifying purity.[7][9] A sample is run using a standardized method (e.g., reverse-phase C18 column with a water/acetonitrile gradient), and the area of the main peak is compared to the total area of all peaks detected. For drug discovery, a purity of >95% is typically required for biological screening.
-
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It heavily influences solubility, permeability across cell membranes, and metabolic stability. A logP value between 1 and 3 is often considered optimal for oral bioavailability. This can be estimated computationally or determined experimentally using methods like the shake-flask method or reverse-phase HPLC.[9]
Preliminary Biological Screening: Assessing Functional Activity
With a pure, structurally confirmed compound, we can begin to probe its biological activity. The choice of assays should be guided by the known pharmacology of the quinoxaline class.[4] Anticancer and antimicrobial screens are common starting points.
Hypothetical Mechanism: Kinase Inhibition
Many quinoxaline derivatives function as kinase inhibitors, competing with ATP to block downstream signaling pathways that drive cell proliferation.
Caption: Hypothetical kinase inhibition pathway.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a foundational colorimetric assay to determine a compound's effect on cancer cell viability.[10]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the novel quinoxaline derivative (e.g., from 100 µM to 0.1 µM) in culture medium. Replace the old medium with the compound-containing medium. Include "vehicle control" (e.g., 0.1% DMSO) and "no treatment" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Trustworthiness: The inclusion of vehicle controls is essential to ensure that the solvent used to dissolve the compound does not have its own cytotoxic effects. This validates that the observed activity is due to the quinoxaline derivative itself.
Antibacterial Susceptibility Test (Agar Disk Diffusion)
This classic method provides a qualitative assessment of antibacterial activity.[10]
Protocol:
-
Inoculation: Prepare a lawn of bacteria (e.g., E. coli, S. aureus) on a Mueller-Hinton agar plate by evenly swabbing a bacterial suspension of a standardized turbidity (e.g., 0.5 McFarland standard).
-
Disk Application: Impregnate sterile paper disks with a known concentration of the novel quinoxaline derivative. Place the disks onto the agar surface.
-
Controls: Use a disk with the solvent (vehicle control) and a disk with a known antibiotic (positive control, e.g., ampicillin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the "zone of inhibition" around each disk, which is the clear area where bacterial growth has been prevented.
Causality: A larger zone of inhibition indicates greater susceptibility of the bacteria to the compound. The positive control validates the assay's ability to detect antibacterial activity, while the vehicle control confirms the solvent has no effect.
Conclusion
The initial characterization of a novel quinoxaline derivative is a systematic and multi-faceted process. It requires a logical progression from synthesis and purification to rigorous structural elucidation, physicochemical profiling, and finally, preliminary biological assessment. Each step is a validation of the last and a foundation for the next. By following this comprehensive roadmap, researchers can build a robust data package that establishes the identity, purity, and potential of a new chemical entity, paving the way for its journey through the drug discovery pipeline.
References
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
Rawat, P., & Kumar, A. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(16), 4983.
-
Al-Ostath, A. I., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20.
-
Hangzhou MolCore BioPharmatech Co.,Ltd. (n.d.). The Power of Quinoxaline: A Versatile Building Block in Chemical Synthesis. MolCore.
-
World Journal of Pharmaceutical Research. (2024). Synthesis and biological activity of quinoxaline derivatives. WJPR.
-
Lorica, M. A., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Chemical Biology & Drug Design, 77(4), 255-267.
-
Singh, V., & S, S. (2023). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Creative Research Thoughts, 11(1).
-
Al-Suwaidan, I. A., et al. (2021). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 26(16), 4895.
-
Kumar, N., et al. (2021). Synthetic Investigations on Medicinally Important Quinoxaline Scaffold: A Mini Review. Letters in Organic Chemistry, 18(11), 867-879.
-
ResearchGate. (n.d.). Pharmacological activities displayed by quinoxaline-based molecules.
-
Asadov, K. S., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(14), 5556.
-
Imai, S., & Harada, Y. (2017). Protein Reporter Bioassay Systems for the Phenotypic Screening of Candidate Drugs: A Mouse Platform for Anti-Aging Drug Screening. International Journal of Molecular Sciences, 18(11), 2465.
-
Patsnap. (2024). What Are the Types of Biochemical Assays Used in Drug Discovery? Patsnap Synapse.
-
Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. Journal of Medical and Clinical Research.
-
Celtarys Research. (2024). Biochemical assays in drug discovery and development.
-
Lyman, W. J., et al. (1990). Handbook for estimating physicochemical properties of organic compounds. Semantic Scholar.
-
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Journal of Organic and Inorganic Chemistry.
-
Ràfols, C. (2018). Chromatographic Approaches for Physicochemical Characterization of Compounds. IntechOpen.
-
Dias, D. A., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Molecules, 23(8), 2047.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. article.sapub.org [article.sapub.org]
- 5. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. rroij.com [rroij.com]
- 9. openaccessebooks.com [openaccessebooks.com]
- 10. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of quinoxaline synthesis
An In-depth Technical Guide to the Discovery and Synthesis of Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold, a privileged heterocyclic system, is of paramount importance in medicinal chemistry and materials science due to its wide spectrum of biological activities and unique photophysical properties. This technical guide provides a comprehensive overview of the discovery and historical evolution of quinoxaline synthesis. It delves into the mechanistic underpinnings of classical and modern synthetic methodologies, offering field-proven insights and detailed experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of described protocols. This guide aims to serve as an authoritative resource for researchers and professionals in drug development, facilitating a deeper understanding and application of quinoxaline chemistry.
PART 1: A Journey Through Time: The Discovery and Evolution of Quinoxaline Synthesis
The genesis of quinoxaline chemistry dates back to 1884, when German chemists Wilhelm Körner and O. Hinsberg independently reported the first synthesis of a quinoxaline derivative.[1][2][3] Their pioneering work involved the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, a reaction that has since become the cornerstone of quinoxaline synthesis.[1][2] This classical method, often referred to as the Hinsberg-Körner synthesis, proved to be a robust and versatile route to a wide array of quinoxaline derivatives.[2]
The fundamental reaction involves the cyclocondensation of an aromatic o-diamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, typically under acidic conditions or in a suitable solvent.[4] The simplicity and efficiency of this method have led to its widespread use and numerous modifications over the past century.[5]
As the field of medicinal chemistry burgeoned, the significance of the quinoxaline moiety became increasingly apparent. Quinoxaline derivatives were found to exhibit a broad range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3][6] This spurred further research into the development of novel and more efficient synthetic routes. The mid-20th century saw the exploration of various catalysts and reaction conditions to improve yields and expand the substrate scope of the classical synthesis.
The late 20th and early 21st centuries have witnessed a paradigm shift towards greener and more sustainable synthetic methodologies. This has led to the advent of microwave-assisted synthesis, the use of recyclable catalysts, and one-pot multicomponent reactions for the construction of the quinoxaline ring system.[1][5] These modern techniques offer significant advantages over traditional methods, including shorter reaction times, higher yields, and milder reaction conditions.[5]
PART 2: SCIENTIFIC INTEGRITY & LOGIC: Core Synthetic Strategies
The Classical Condensation: A Timeless Approach
The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds remains the most fundamental and widely employed method for synthesizing quinoxalines.[4] The reaction proceeds through a straightforward mechanism involving nucleophilic attack of the diamine on the dicarbonyl compound, followed by cyclization and dehydration.
Mechanism:
-
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks a carbonyl carbon of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate.
-
Dehydration & Imine Formation: The hemiaminal undergoes dehydration to form an imine intermediate.
-
Intramolecular Cyclization: The second amino group of the diamine then attacks the remaining carbonyl carbon in an intramolecular fashion, leading to a dihydropyrazine intermediate.
-
Aromatization: The dihydropyrazine intermediate subsequently undergoes oxidation (often aerial) to yield the stable aromatic quinoxaline ring.
Caption: The classical condensation pathway to quinoxalines.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol details a classic and reliable synthesis of a representative quinoxaline.
-
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzil (2.10 g, 10 mmol)
-
Ethanol (20 mL)
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.08 g of o-phenylenediamine in 10 mL of ethanol with gentle warming.
-
In a separate beaker, dissolve 2.10 g of benzil in 10 mL of warm ethanol.
-
Add the benzil solution to the o-phenylenediamine solution with stirring.
-
Heat the reaction mixture on a water bath for 30 minutes.[7]
-
Allow the mixture to cool to room temperature. The product will crystallize out of the solution.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline as pale yellow needles.
-
-
Self-Validation: The formation of a crystalline solid is a primary indicator of a successful reaction. The identity and purity of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).
Modern Methodologies: Expanding the Synthetic Toolbox
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates.[8] In quinoxaline synthesis, microwave-assisted procedures can reduce reaction times from hours to minutes, often with improved yields.[8]
Caption: A typical workflow for microwave-assisted quinoxaline synthesis.
The Beirut reaction provides an alternative route to quinoxalines, particularly quinoxaline-1,4-dioxides, through the cycloaddition of benzofurazan N-oxides with various two-carbon reactive partners like enamines or enolates.[9] The resulting quinoxaline-1,4-dioxides can be subsequently reduced to the corresponding quinoxalines.[9]
The development of tandem or domino reactions, where multiple bond-forming events occur sequentially in a single pot, has significantly enhanced synthetic efficiency.[10] Various domino strategies for quinoxaline synthesis have been reported, often involving transition-metal catalysis.[10]
PART 3: VISUALIZATION & FORMATTING: Applications and Data
The versatility of the quinoxaline scaffold has led to its incorporation into a wide range of functional molecules.
Data Presentation: Applications of Quinoxaline Derivatives
| Application Area | Examples of Activity | Representative Compounds/Derivatives |
| Medicinal Chemistry | Anticancer, Antibacterial, Antiviral, Anti-inflammatory, Antimalarial | Echinomycin, Actinomycin D, various synthetic derivatives[3][6][11] |
| Materials Science | Organic Light-Emitting Diodes (OLEDs), Dyes for Solar Cells, Fluorescent Materials | Various substituted quinoxalines[1] |
| Agrochemicals | Insecticides, Herbicides, Fungicides | Quinoxaline-based pesticides[3] |
| Corrosion Inhibitors | Protection of metals from corrosion | Quinoxaline derivatives used in protective coatings[1] |
Conclusion
The synthesis of quinoxalines has evolved significantly from its classical roots in the late 19th century. While the Hinsberg-Körner condensation remains a robust and widely used method, modern synthetic chemistry has introduced a plethora of innovative and efficient strategies. The continued exploration of novel synthetic routes, driven by the diverse applications of quinoxalines in medicine and materials science, ensures that this area of heterocyclic chemistry will remain a vibrant field of research for years to come.
References
- BenchChem. (n.d.). The Discovery and Synthesis of Novel Quinoxaline Compounds: A Technical Guide.
- Zayed, M. F. (2023, November 23). Methods of Preparation of Quinoxalines. Encyclopedia.pub.
- Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024, August 3). mtieat.
- Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.).
- Synthesis and biological activity of quinoxaline derivatives. (2024, August 10).
- Avula, B., Reddivari, C. K. R., Muchumarri, R. M. R., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.
- Synthesis of quinoxalines via intermediary formation of 1,4-dihydroquinoxalines. (n.d.). ResearchGate.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
- Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF. (n.d.). ResearchGate.
- Quinoxaline synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
- Salve, P. (2022, January 25). Synthesis of 2,3 diphenyl quinoxaline. YouTube.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. mtieat.org [mtieat.org]
- 10. soc.chim.it [soc.chim.it]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of Ethyl 3-methylquinoxaline-2-carboxylate Derivatives
Introduction: The Strategic Importance of the Quinoxaline Scaffold in Modern Drug Discovery
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, structurally characterized by a benzene ring fused to a pyrazine ring.[1][2] This privileged scaffold is a cornerstone in medicinal chemistry, underpinning the therapeutic activity of numerous clinically significant agents.[3][4] The biological versatility of quinoxalines is extensive, with derivatives exhibiting potent anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial properties.[3][4] Specifically, Ethyl 3-methylquinoxaline-2-carboxylate and its analogues are key intermediates in the synthesis of more complex molecules, including novel therapeutic candidates. Their value lies in the ester functionality at the 2-position and the methyl group at the 3-position, which provide avenues for further chemical modification and optimization of pharmacological activity.
The traditional synthesis of quinoxalines often involves multi-step procedures with harsh reaction conditions and the use of toxic reagents.[5] However, the principles of green chemistry have driven the development of one-pot syntheses, which offer significant advantages in terms of efficiency, atom economy, and reduced environmental impact.[5][6] This application note provides a detailed, field-proven protocol for the one-pot synthesis of this compound derivatives, emphasizing the underlying chemical principles and offering practical guidance for researchers in drug development.
Reaction Mechanism: A Cascade of Condensation and Oxidative Cyclization
The most direct and widely adopted method for constructing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[2][7] In the synthesis of this compound, an α-keto ester, ethyl 2-oxo-3-methylbutanoate, serves as the 1,2-dicarbonyl equivalent. The reaction proceeds through a well-established cascade mechanism, often facilitated by a catalyst.
The proposed mechanism for this one-pot synthesis is as follows:
-
Initial Condensation: One of the amino groups of the o-phenylenediamine undergoes a nucleophilic attack on one of the carbonyl carbons of the α-keto ester. This is typically the more electrophilic ketone carbonyl.
-
Imine Formation: The resulting hemiaminal intermediate rapidly dehydrates to form an imine.
-
Intramolecular Cyclization: The second amino group of the o-phenylenediamine then attacks the remaining carbonyl carbon (the ester carbonyl in this case is less reactive and may require activation or elevated temperatures) in an intramolecular fashion, leading to the formation of a six-membered dihydroquinoxaline ring.
-
Aromatization: The dihydroquinoxaline intermediate undergoes a spontaneous or catalyzed oxidation to furnish the stable, aromatic quinoxaline ring system. In many modern protocols, air or a mild oxidant present in the reaction mixture facilitates this final aromatization step.
Various catalysts can be employed to enhance the reaction rate and yield, including Lewis acids, Brønsted acids, and metal catalysts.[8][9] The choice of catalyst and solvent system is critical for optimizing the reaction and ensuring a high purity of the final product. For the protocol detailed below, a mild and environmentally benign catalyst is selected to align with the principles of green chemistry.
Caption: Proposed reaction mechanism for the one-pot synthesis of this compound.
Experimental Protocol: A Robust and Reproducible One-Pot Synthesis
This protocol is designed to be a self-validating system, with clear steps and expected outcomes. It is optimized for high yield and purity while maintaining operational simplicity and adhering to green chemistry principles.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Substituted o-phenylenediamine | ≥98% | Commercially Available | The nature of substituents on the benzene ring can be varied. |
| Ethyl 2-oxo-3-methylbutanoate | ≥97% | Commercially Available | |
| L-Proline | ≥99% | Commercially Available | Acts as a mild, recyclable organocatalyst. |
| Ethanol (EtOH) | Anhydrous | Commercially Available | A green and effective solvent for this reaction. |
| Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available | For extraction. |
| Brine | Saturated NaCl solution | Prepared in-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying the organic phase. |
| Silica Gel | 60-120 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the substituted o-phenylenediamine (10 mmol, 1.0 eq.).
-
Addition of Reactants and Catalyst: Add ethanol (20 mL), followed by ethyl 2-oxo-3-methylbutanoate (11 mmol, 1.1 eq.) and L-proline (1 mmol, 0.1 eq.).
-
Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction is carried out in an open atmosphere, allowing for aerial oxidation.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the limiting reactant (o-phenylenediamine) indicates the completion of the reaction, which typically occurs within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate to afford the pure this compound derivative.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the one-pot synthesis of this compound derivatives.
Troubleshooting and Expected Outcomes
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or catalyst loading slightly. Ensure anhydrous conditions if moisture-sensitive substrates are used. |
| Side product formation. | Lower the reaction temperature. Consider a different catalyst or solvent. | |
| Impure Product | Inefficient purification. | Optimize the eluent system for column chromatography. Recrystallization may be an alternative purification method. |
| Reaction Stalls | Deactivated catalyst. | Use fresh catalyst. |
| Poor quality of starting materials. | Use high-purity, dry reagents. |
Expected Yield: 85-95% (dependent on the specific substituents on the o-phenylenediamine).
Expected Appearance: The purified product is typically a crystalline solid, ranging in color from pale yellow to off-white.
Conclusion
The one-pot synthesis of this compound derivatives presented here offers a highly efficient, environmentally conscious, and scalable method for accessing this important class of heterocyclic compounds. The use of L-proline as an organocatalyst and ethanol as a green solvent makes this protocol particularly attractive for applications in medicinal chemistry and drug development, where sustainability and operational simplicity are increasingly prioritized. By understanding the underlying reaction mechanism and following this robust protocol, researchers can reliably synthesize a diverse library of quinoxaline derivatives for further biological evaluation.
References
-
Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. RSC Publishing. Available at: [Link]
-
Green one-pot synthesis of quinoxaline derivatives using sulfo-anthranilic acid functionalized alginate-MCFe2O4 nanostructures: a novel superparamagnetic catalyst with antiproliferative potential. National Institutes of Health. Available at: [Link]
-
One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science. Available at: [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines. National Institutes of Health. Available at: [Link]
-
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. ResearchGate. Available at: [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]
-
Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Springer. Available at: [Link]
-
Synthesis and biological activity of quinoxaline derivatives. MDPI. Available at: [Link]
-
Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]
-
One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwitterionic Cu(II)/calix[3]arene complex. ScienceDirect. Available at: [Link]
-
Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. ResearchGate. Available at: [Link]
-
Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]
-
One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKAT USA. Available at: [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. ResearchGate. Available at: [Link]
-
A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. National Institutes of Health. Available at: [Link]
-
Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives... ResearchGate. Available at: [Link]
-
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Available at: [Link]
-
Synthesis and Functionalization of 3-Ethylquinoxalin-2(1H)-one. ResearchGate. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 5. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 6. Green one-pot synthesis of quinoxaline derivatives using sulfo-anthranilic acid functionalized alginate-MCFe2O4 nanostructures: a novel superparamagnetic catalyst with antiproliferative potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. soc.chim.it [soc.chim.it]
Topic: Catalytic Synthesis Methods for Ethyl 3-methylquinoxaline-2-carboxylate
An Application Note and Protocol for Researchers
Abstract
This document provides a detailed guide for the synthesis of Ethyl 3-methylquinoxaline-2-carboxylate, a key intermediate in pharmaceutical development.[1] Quinoxaline derivatives are a critical class of nitrogen-containing heterocycles known for their broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on the most prevalent and efficient synthetic route: the acid-catalyzed cyclocondensation of o-phenylenediamine with an unsymmetrical α-keto ester. We present two detailed protocols utilizing distinct catalytic systems—a homogeneous organocatalyst and a recyclable heterogeneous catalyst—to highlight modern, efficient, and sustainable chemical practices. The underlying reaction mechanisms, experimental rationale, and characterization of the final product are discussed in depth to provide researchers with a comprehensive and field-proven methodology.
Introduction: The Importance of the Quinoxaline Scaffold
The quinoxaline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antibiotics like echinomycin and actinoleutin.[2][3] this compound, in particular, serves as a versatile building block for constructing more complex molecules targeting a range of therapeutic areas. Its efficient and scalable synthesis is therefore a subject of significant interest.
The classic and most reliable method for forming the quinoxaline core is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[4][5] This reaction, while straightforward, can be optimized significantly through the use of catalysts, which can lead to milder reaction conditions, shorter reaction times, and higher yields.[6][7] This application note explores two such catalytic approaches.
The Core Reaction: Cyclocondensation Pathway
The synthesis of this compound is achieved through the reaction of o-phenylenediamine with ethyl 2,3-dioxobutanoate. The catalyst's primary role is to activate one of the carbonyl groups of the dicarbonyl compound, facilitating nucleophilic attack by the diamine, which initiates the cyclization process.
The Reaction Mechanism
The acid-catalyzed mechanism proceeds through several key steps.[5][6]
-
Carbonyl Activation: The acid catalyst (H⁺) protonates one of the carbonyl oxygens of ethyl 2,3-dioxobutanoate, increasing its electrophilicity.
-
Nucleophilic Attack: One of the amino groups of o-phenylenediamine attacks the activated carbonyl carbon.
-
Intramolecular Cyclization: The second amino group attacks the remaining carbonyl group, forming a heterocyclic intermediate.
-
Dehydration: The resulting diol intermediate undergoes sequential dehydration (loss of two water molecules) to form the stable aromatic quinoxaline ring.
This sequence is a robust and high-yielding pathway to the desired product.
Mechanism Visualization
Caption: Acid-catalyzed cyclocondensation mechanism.
Catalytic Systems: A Comparative Overview
The choice of catalyst is critical for optimizing the synthesis. Modern synthetic chemistry emphasizes the use of catalysts that are efficient, cost-effective, and environmentally benign. We detail two exemplary systems below.
| Catalyst System | Type | Key Advantages | Typical Conditions | Reference |
| Camphorsulfonic Acid (CSA) | Homogeneous Organocatalyst | Metal-free, "green" solvent compatibility, mild conditions, high yields. | Ethanol, Room Temp, 2-5h | [6] |
| Alumina-Supported HPA | Heterogeneous Catalyst | Recyclable, easy separation from product, high efficiency, mild conditions. | Toluene, Room Temp, 2h | [2] |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction monitoring, product isolation, and purification.
General Experimental Workflow
The overall process from setup to characterization follows a standardized laboratory workflow.
Caption: General experimental workflow for synthesis.
Protocol 1: Organocatalytic Synthesis using Camphorsulfonic Acid (CSA)
This protocol leverages a metal-free organocatalyst in a green solvent, representing an environmentally conscious approach.[6]
Materials:
-
o-Phenylenediamine (1.0 mmol, 108 mg)
-
Ethyl 2,3-dioxobutanoate (1.0 mmol, 144 mg)
-
Camphorsulfonic acid (CSA) (20 mol%, 0.2 mmol, 46 mg)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL), magnetic stirrer, and stir bar
-
TLC plates (silica gel)
Procedure:
-
To a 25 mL round-bottom flask, add o-phenylenediamine (108 mg) and ethyl 2,3-dioxobutanoate (144 mg).
-
Add ethanol (5 mL) and a magnetic stir bar.
-
Add camphorsulfonic acid (46 mg) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress using TLC (eluent: n-hexane/ethyl acetate, 2:1). The reaction is typically complete within 2-5 hours.[6]
-
Upon completion, add cold water (5 mL) to the flask and continue stirring until a solid precipitate forms.
-
Filter the solid product using a Büchner funnel, wash with cold water, and air dry.
-
For further purification, recrystallize the crude product from ethanol to obtain pure this compound as a white solid.
Rationale:
-
Catalyst: CSA is a strong Brønsted acid that effectively protonates the dicarbonyl reactant. Being an organocatalyst, it avoids potential metal contamination in the final product.[6]
-
Solvent: Ethanol is an excellent choice due to its low toxicity ("green" solvent) and ability to dissolve the reactants while facilitating product precipitation upon addition of water.
-
Temperature: Running the reaction at room temperature reduces energy consumption and minimizes the formation of potential side products.
Protocol 2: Heterogeneous Catalysis using a Recyclable Solid Acid
This method showcases a sustainable approach where the catalyst can be recovered and reused, reducing waste and cost.[2][4]
Materials:
-
o-Phenylenediamine (1.0 mmol, 108 mg)
-
Ethyl 2,3-dioxobutanoate (1.0 mmol, 144 mg)
-
Alumina-supported heteropolyoxometalate (e.g., AlCuMoVP) or similar solid acid catalyst (e.g., HClO₄·SiO₂) (100 mg)[2][4]
-
Toluene or Ethanol (8 mL)
-
Round-bottom flask (25 mL), magnetic stirrer, and stir bar
-
Filtration apparatus
Procedure:
-
In a 25 mL round-bottom flask, combine o-phenylenediamine (108 mg), ethyl 2,3-dioxobutanoate (144 mg), and the solid acid catalyst (100 mg).
-
Add the solvent (8 mL of toluene or ethanol) and a magnetic stir bar.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. Reaction times are typically short, often under 2 hours.[2]
-
Once the reaction is complete, separate the insoluble catalyst by simple filtration. The catalyst can be washed with a small amount of solvent, dried, and stored for reuse.
-
Take the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude product. Purify by recrystallization from ethanol to yield the final product.
Rationale:
-
Catalyst: Heterogeneous catalysts are highly advantageous in process chemistry. Their insolubility allows for trivial separation from the reaction mixture by filtration, simplifying the work-up and enabling catalyst recycling.[4]
-
Solvent: Toluene is effective for this reaction, though ethanol can also be used to improve the greenness of the protocol.[2]
-
Efficiency: These solid acid catalysts are often highly active, allowing for low catalyst loading and fast reaction times even at ambient temperatures.
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Value | Reference |
| Appearance | White Solid | [8] |
| Melting Point | 65–67 °C | [8] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ = 8.20 (d, 1H), 8.07 (d, 1H), 7.86–7.76 (m, 2H), 4.57 (q, 2H), 1.51 (t, 3H) | [8] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ = 165.6, 152.8, 144.5, 142.4, 139.9, 131.8, 129.8, 128.4, 62.5, 23.6, 14.3 | [8] |
| Mass Spec. (70 eV) | m/z = 216 (M⁺), 187, 172, 144 (100%), 102 | [8] |
Conclusion
The catalytic synthesis of this compound via the condensation of o-phenylenediamine and ethyl 2,3-dioxobutanoate is a highly efficient and robust process. By selecting modern catalytic systems, such as organocatalysts or recyclable heterogeneous acids, researchers can achieve high yields under mild, environmentally friendly conditions. The protocols detailed in this guide are scalable and provide a solid foundation for the production of this valuable intermediate for applications in drug discovery and development.
References
- Soleymani, R., et al. (2012). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry.
- Ruiz-Ramírez, L., et al. (2017). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH).
- Soleymani, R., et al. (2012). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Semantic Scholar.
- Wan, J-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
- Various Authors. Quinoxaline synthesis. Organic Chemistry Portal.
-
Shaikh, A. A., et al. (2022). Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews (IJRAR). Available at: [Link]
-
Ruiz, J. C., et al. Proposed mechanism for the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds in the presence of AlMoVP catalyst. ResearchGate. Available at: [Link]
-
Mondal, M., & Bose, P. (2019). A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. ResearchGate. Available at: [Link]
-
Gontijo, T. B., et al. (2017). One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. Thieme Chemistry. Available at: [Link]
-
Atghia, S. V., & Beigbaghlou, D. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods | Semantic Scholar [semanticscholar.org]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. ijrar.org [ijrar.org]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note: Green Synthesis Approaches for Quinoxaline Compounds
Abstract
Quinoxalines are a cornerstone of medicinal chemistry and materials science, exhibiting a vast array of biological activities and valuable electronic properties.[1][2] Traditional synthesis routes, however, often rely on harsh conditions, hazardous solvents, and energy-intensive processes, running counter to the modern imperatives of sustainable chemistry.[1] This guide provides an in-depth exploration of green, eco-friendly methodologies for the synthesis of quinoxaline derivatives. We move beyond mere procedural lists to explain the causality behind experimental choices, focusing on energy-efficient techniques like microwave and ultrasound irradiation, as well as minimalist approaches such as catalyst-free and solvent-free reactions. Detailed, field-proven protocols are provided for researchers, scientists, and drug development professionals to facilitate the adoption of these sustainable practices, ensuring high yields, reduced waste, and a minimal environmental footprint.[1][3]
The Imperative for Green Chemistry in Quinoxaline Synthesis
The quinoxaline scaffold is a privileged structure in drug discovery, forming the core of compounds with anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] Beyond medicine, they are integral to the development of organic semiconductors, dyes, and electroluminescent materials.[2][4]
The classical and most common method for synthesizing quinoxalines is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][5] While effective, conventional protocols often suffer from significant drawbacks:
-
Hazardous Solvents: Use of chlorinated hydrocarbons (e.g., dichloromethane) or polar aprotic solvents.[1]
-
Long Reaction Times: Many traditional methods require prolonged heating under reflux.
-
Waste Generation: The use of stoichiometric catalysts and complex workup procedures generates considerable chemical waste.[1]
Green chemistry offers a paradigm shift, emphasizing the design of processes that reduce or eliminate the use and generation of hazardous substances.[1] For quinoxaline synthesis, this involves adopting alternative energy sources, greener solvents, and catalyst-free systems to improve efficiency and sustainability.[3][6]
Energy-Efficient Methodologies: Harnessing Microwaves and Ultrasound
Alternative energy sources provide efficient, non-classical pathways for energy transfer into a reaction, dramatically accelerating transformations and often leading to higher yields and cleaner product profiles.
Microwave-Assisted Synthesis
Expertise & Rationale: Microwave irradiation accelerates reaction kinetics by directly coupling with polar molecules in the reaction mixture, leading to rapid, uniform heating that bypasses the slower process of conventional thermal conduction.[1][4][7] This localized superheating can reduce reaction times from hours to mere minutes and often minimizes the formation of side products.[8] The efficiency of microwave-assisted synthesis allows for solvent-free conditions or the use of green solvents like water or ethanol.[7][9]
Caption: Energy transfer in conventional vs. microwave heating.
Protocol 1: Microwave-Induced, Iodine-Catalyzed Synthesis in Aqueous Ethanol
This protocol demonstrates a rapid, high-yield synthesis using a catalytic amount of iodine in an environmentally benign solvent mixture.[7]
-
Reactants:
-
1,2-diamine (e.g., o-phenylenediamine) - 1 mmol
-
1,2-dicarbonyl compound (e.g., benzil) - 1 mmol
-
Iodine (I₂) - 10 mol%
-
Water:Ethanol (1:1) - 5 mL
-
-
Procedure:
-
Combine the 1,2-diamine, 1,2-dicarbonyl compound, and iodine in a microwave-safe reaction vessel.
-
Add the water:ethanol solvent mixture.
-
Seal the vessel and place it in a CEM Discover Microwave Synthesizer or similar single-mode cavity microwave reactor.[9]
-
Irradiate the mixture for 3-5 minutes at 120-160°C.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vessel to room temperature.
-
Add cold water to the mixture. The solid product will precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure quinoxaline derivative.
-
-
Trustworthiness: This method consistently produces excellent yields (>90%) and the simple precipitation/filtration workup minimizes the use of organic solvents for extraction.[7] The reaction does not proceed without the iodine catalyst, validating its role.[7]
Ultrasound-Assisted Synthesis
Expertise & Rationale: Ultrasound-assisted synthesis utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[1][10] This collapse generates localized hot spots with transient high temperatures and pressures, creating immense energy for chemical reactions while the bulk solution remains near room temperature. This technique enhances mass transfer and reaction rates, making it a powerful green tool.[1][10]
Protocol 2: Catalyst-Free, Ultrasound-Assisted Synthesis in Ethanol
This protocol leverages the power of sonication to drive the reaction to completion without any catalyst, representing a highly efficient and clean methodology.[10][11]
-
Reactants:
-
1,2-diamine (e.g., o-phenylenediamine) - 1 mmol
-
1,2-dicarbonyl compound (e.g., benzil) - 1 mmol
-
Ethanol - 10 mL
-
-
Procedure:
-
Dissolve the 1,2-diamine and 1,2-dicarbonyl compound in ethanol in a standard round-bottom flask.
-
Place the flask in an ultrasonic cleaning bath with a frequency of 25-40 kHz. Ensure the liquid level inside the flask is below the water level in the bath.
-
Irradiate the mixture with ultrasound at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the crude product, which can be purified by recrystallization from ethanol.
-
-
Trustworthiness: This method provides excellent yields (often >95%) under exceptionally mild conditions (room temperature).[10] Comparing the reaction under sonication to silent stirring or conventional heating at the same temperature reveals a dramatic increase in reaction rate and yield, confirming the efficacy of the ultrasonic assistance.[10]
Minimalist Approaches: Catalyst-Free and Solvent-Free Synthesis
The greenest reaction is one that requires the fewest components. Catalyst-free and solvent-free approaches epitomize this principle, offering high atom economy and near-zero environmental impact.
Catalyst-Free Synthesis in Green Solvents
Expertise & Rationale: It has been discovered that for many substrates, the inherent reactivity of the 1,2-diamine and 1,2-dicarbonyl is sufficient to drive the cyclocondensation reaction without any catalyst, provided an appropriate green solvent is used.[2] Solvents like methanol, ethanol, or water can facilitate the reaction, sometimes at ambient temperature, by stabilizing intermediates and facilitating proton transfer.[2][12][13]
Caption: General workflow for green quinoxaline synthesis.
Protocol 3: Ultrafast, Catalyst-Free Synthesis in Methanol at Room Temperature
This protocol is a remarkably simple, efficient, and scalable method that is completed in just one minute.[2]
-
Reactants:
-
1,2-diamine (e.g., o-phenylenediamine) - 1.0 mmol
-
1,2-dicarbonyl compound (e.g., glyoxal) - 1.0 mmol
-
Methanol (MeOH) - 5 mL
-
-
Procedure:
-
In a small beaker or flask, dissolve the 1,2-diamine in methanol with stirring.
-
Add the 1,2-dicarbonyl compound to the solution.
-
Stir the mixture vigorously at ambient temperature for one minute .[2]
-
The product often precipitates directly from the solution. If not, the solvent can be removed via rotary evaporation.
-
Collect the solid product by filtration, wash with a small amount of cold methanol, and air dry.
-
-
Trustworthiness: The simplicity and speed of this reaction are its greatest validators. It can be scaled to at least 10 grams, demonstrating its practicality.[2] The yields are typically medium to excellent, and the absence of any catalyst or heating makes it an exceptionally green and cost-effective choice.[2][14]
Mechanochemical Synthesis (Solvent-Free)
Expertise & Rationale: Mechanochemistry utilizes mechanical force (e.g., grinding or milling) to induce chemical reactions in the absence of a solvent.[15] This technique eliminates solvent waste entirely and can often be performed without a catalyst. Liquid-assisted grinding (LAG), where a tiny amount of a liquid is added, can sometimes accelerate the reaction.[14] More advanced homogenization techniques can achieve quantitative yields in minutes.[15]
Protocol 4: Homogenizer-Assisted Solvent-Free and Catalyst-Free Synthesis
This protocol uses a mini cell homogenizer to achieve rapid and quantitative conversion without any additives.[15]
-
Reactants:
-
1,2-diamine (e.g., o-phenylenediamine) - 1 mmol
-
1,2-dicarbonyl compound (e.g., benzil) - 1 mmol
-
-
Apparatus:
-
Mini cell homogenizer
-
Polypropylene vial with stainless steel balls
-
-
Procedure:
-
Place the 1,2-diamine, 1,2-dicarbonyl compound, and two stainless steel balls into the vial.
-
Seal the vial and place it in the homogenizer.
-
Operate the homogenizer at high speed (e.g., 4000 rpm) for 2-5 minutes.
-
The resulting solid powder is the quinoxaline product, typically in near-quantitative yield and high purity, often not requiring further purification.[15]
-
-
Trustworthiness: This method achieves a near-zero E-factor (Environmental factor), representing the pinnacle of green synthesis.[15] The reaction's success relies solely on the mechanical energy input, providing a clear and verifiable alternative to solvent-based methods.
Comparative Analysis of Green Methodologies
To aid in selecting the appropriate method, the following table summarizes the key parameters of the described green synthesis approaches.
| Methodology | Catalyst | Solvent | Temp. | Time | Typical Yield | Key Advantage |
| Microwave-Assisted | Often catalytic (e.g., I₂)[7] | Green (H₂O, EtOH) or Solvent-Free[9] | High (120-160°C) | 3-10 min | 90-98%[7] | Extremely fast reaction rates |
| Ultrasound-Assisted | Catalyst-Free[10] | Green (EtOH)[10] | Room Temp. | 30-60 min | 95-99%[10] | Mild conditions, high yields |
| Catalyst-Free (MeOH) | None | Methanol[2] | Room Temp. | 1 min | 55-99%[2] | Unprecedented simplicity and speed |
| Mechanochemical | None | Solvent-Free[15] | Room Temp. | 2-5 min | >95% (often quantitative)[15] | Near-zero waste (E-factor) |
Conclusion and Future Outlook
The integration of green chemistry principles has revolutionized the synthesis of quinoxalines, offering a diverse toolkit of methodologies that are efficient, cost-effective, and environmentally benign.[1] Energy-efficient techniques like microwave and ultrasound irradiation drastically cut down reaction times and energy consumption, while minimalist approaches such as catalyst-free and mechanochemical synthesis provide elegant pathways with high atom economy and minimal waste.[1][15]
For researchers and drug development professionals, adopting these protocols is not a compromise on efficiency but an enhancement. They offer faster, cleaner, and often higher-yielding routes to these vital heterocyclic compounds. Future research will likely focus on scaling these methods for industrial applications and exploring an even wider range of bio-based solvents and renewable starting materials.[1]
References
- Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. (2025).
- A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (2021). Thieme.
- Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central.
- An overview of quinoxaline synthesis by green methods: recent reports. (2025).
- Catalyst-Free Synthesis of Quinoxalines. (2015). Asian Journal of Chemistry.
- Recent Developments in the Synthesis of Quinoxaline Derivatives by Green Synthetic Approaches. (n.d.). Taylor & Francis Online.
- An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. (n.d.).
- Microwave-Assisted Synthesis of Quinoxalines in PEG-400. (2011). Taylor & Francis Online.
- Green and Eco-friendly Synthetic Strategies for Quinoxaline Deriv
- Microwave-Assisted Synthesis of Quinoxalines, Benzoxazines, and Benzothiazines Under Solvent-Free Conditions. (n.d.). Taylor & Francis Online.
- Green and Eco-friendly Synthetic Strategies for Quinoxaline Deriv
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).
- An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradi
- Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). Royal Society of Chemistry.
- Green synthesis of quinoxaline and substituted quinoxalines. (2025).
- Microwave-Assisted Synthesis of Quinoxaline Deriv
-
Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E-factor. (2024). RSC Mechanochemistry. [Link]
- Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport. (2024).
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (n.d.). RSC Publishing.
- Green is the New Black: Emerging Environmentally Friendly Prospects in the Synthesis of Quinoxaline Derivatives. (2023). Mini-Reviews in Organic Chemistry.
- One pot synthesis of conjugated chalcone-quinoxalines using an organocatalyst under ultrasonic mediation. (2021). Journal of Chemical Reaction and Synthesis.
- An ultrasound assisted green protocol for the synthesis of quinoxaline based bisspirooxindoles: Crystal structure analysis, enone umpolung, DFT calculations, anti-cancer activity, and molecular docking studies. (2023). Taylor & Francis Online.
- Novel green approaches for synthesis of quinoxaline derivatives. (n.d.).
- A green synthesis of quinoxaline derivatives & their biological actives. (n.d.).
- Synthesis of quinoxaline derivatives under ultrasound irradiation using... (n.d.).
- Fast and green synthesis of biologically important quinoxalines with high yields in water. (2025).
- Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. (2025).
- An ultrasound assisted green protocol for the synthesis of quinoxaline based bisspirooxindoles: Crystal structure analysis, enone umpolung, DFT calculations, anti-cancer activity, and molecular docking studies. (2023). Taylor & Francis Online.
- Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. (2023). Journal of Chemical and Pharmaceutical Research.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.).
- GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). TSI Journals.
Sources
- 1. ijirt.org [ijirt.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mtieat.org [mtieat.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ecommons.udayton.edu [ecommons.udayton.edu]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E -factor - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00100A [pubs.rsc.org]
The Versatile Scaffold: Ethyl 3-Methylquinoxaline-2-carboxylate as a Foundational Building Block in Organic Synthesis
Introduction: Unlocking the Potential of the Quinoxaline Core
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2] Ethyl 3-methylquinoxaline-2-carboxylate, in particular, has emerged as a highly valuable and versatile building block for the synthesis of more complex, biologically active molecules.[3] Its strategic placement of functional groups—an ester for derivatization, a methyl group for potential further functionalization, and the quinoxaline core for diverse biological interactions—makes it an ideal starting point for drug discovery and development programs.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and key applications of this compound. We will delve into detailed, field-proven protocols, explain the rationale behind experimental choices, and showcase its utility in the creation of novel chemical entities.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 3885-38-9 | |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [5] |
| Molecular Weight | 216.24 g/mol | |
| Appearance | Solid | |
| Melting Point | 70-72 °C |
Synthesis of this compound: A Robust and Efficient Protocol
The most common and reliable method for constructing the quinoxaline core is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6] For the synthesis of this compound, the direct condensation of o-phenylenediamine with ethyl 2,3-dioxobutanoate is the most efficient route.
Reaction Scheme:
Caption: Direct synthesis of the target compound.
Detailed Experimental Protocol:
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Ethyl 2,3-dioxobutanoate (1.0 eq)
-
Ethanol (sufficient volume to dissolve reactants)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in ethanol with gentle warming.
-
To this solution, add ethyl 2,3-dioxobutanoate, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound as a solid.
Expected Yield: 80-90%
Causality behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and allows for a suitable reflux temperature for the condensation reaction.
-
Catalytic Acetic Acid: The acid catalyst protonates one of the carbonyl groups of the dicarbonyl compound, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the cyclization and subsequent dehydration steps.
Key Applications as a Building Block
The true value of this compound lies in its ability to serve as a versatile precursor for a wide range of more complex molecules. The ester functionality is a prime handle for modification, while the quinoxaline core provides the desired biological activity.
Hydrolysis to 3-Methylquinoxaline-2-carboxylic Acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up new avenues for derivatization, such as amide bond formation.[7]
Caption: Hydrolysis of the ethyl ester.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (2.0 eq)
-
Ethanol
-
Water
-
1N Hydrochloric Acid
Procedure:
-
Dissolve this compound in a mixture of ethanol and water.
-
Add sodium hydroxide to the solution and heat the mixture to reflux for 1-2 hours, or until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 2-3 with 1N hydrochloric acid.
-
The carboxylic acid will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 3-methylquinoxaline-2-carboxylic acid.[8]
Expected Yield: >90%
Synthesis of Bioactive Amides and Hydrazides
The conversion of the ester to amides and hydrazides is a common strategy in drug discovery to modulate properties such as solubility, cell permeability, and target binding. Quinoxaline-2-carboxamides have shown promise as antimycobacterial and anticancer agents.[9][10]
Caption: Synthesis of amide and hydrazide derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
High-boiling point solvent (e.g., DMF or DMSO)
Procedure:
-
In a sealed tube, dissolve this compound and the desired amine in the solvent.
-
Heat the mixture at a high temperature (e.g., 120-150 °C) for several hours to overnight.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (excess)
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the carbohydrazide.[7]
Precursor to Quinoxaline-1,4-dioxide Derivatives with Antimycobacterial Activity
Quinoxaline-1,4-dioxides are a class of compounds known for their potent antibacterial activity, particularly against Mycobacterium tuberculosis.[3] this compound can be oxidized to its corresponding 1,4-dioxide, which then serves as a key intermediate for further derivatization to enhance antimycobacterial potency.[9]
Caption: Oxidation to the 1,4-dioxide derivative.
Conclusion: A Gateway to Chemical Innovation
This compound has proven itself to be a cornerstone building block in the field of organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a reliable and efficient entry point to a vast chemical space of quinoxaline derivatives. The protocols outlined in this application note offer a solid foundation for researchers to explore the potential of this versatile scaffold in their own drug discovery and materials science endeavors. The continued exploration of the reactivity of this compound is certain to lead to the development of novel molecules with significant therapeutic and technological impact.
References
-
Jaso, A., et al. (2005). Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. Journal of Medicinal Chemistry, 48(5), 1379-1388. Available at: [Link]
-
Ali, M. M., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 2, 266-290. Available at: [Link]
-
Singh, P., et al. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International Journal of Organic Chemistry, 2, 1-7. Available at: [Link]
-
Bouz, G., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals, 14(8), 768. Available at: [Link]
-
Ferreira, I. C. F. R., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 748-773. Available at: [Link]
-
El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B, 2403-2408. Available at: [Link]
-
Mamedov, V. A., et al. (2005). Synthesis and Functionalization of 3-Ethylquinoxalin-2(1H)-one. Russian Journal of Organic Chemistry, 41, 1343-1349. Available at: [Link]
-
Kiran, Y. B., et al. (2021). Cyclocondensation of o-Phenylenediamines with 2-Oxo-ethanimidothioates: A Novel Synthesis of 2-Amino-3-(het)aryl-quinoxalines. Polycyclic Aromatic Compounds, 42(5), 2281-2292. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732-1750. Available at: [Link]
Sources
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of novel quinoxaline derivatives as potential candidates for treatment of multidrug-resistant and latent tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Methyl-quinoxaline-2-carboxylic Acid synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
Synthesis of bioactive heterocycles from Ethyl 3-methylquinoxaline-2-carboxylate
An Application Guide for the Synthesis of Bioactive Heterocycles from Ethyl 3-methylquinoxaline-2-carboxylate
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its versatile and relatively simple structure allows for extensive functionalization, leading to a vast library of derivatives with a wide spectrum of pharmacological activities.[3][4] Quinoxaline derivatives are recognized as a novel class of chemotherapeutic agents with proven efficacy against various tumors.[5][6] Their biological significance extends to antimicrobial,[7][8][9] antiviral,[4] anti-inflammatory,[10] and analgesic properties.[10] This inherent bioactivity has made the quinoxaline nucleus an attractive target for synthetic chemists and drug development professionals aiming to discover next-generation therapeutics.[11][12]
This guide focuses on a key starting material, This compound , a versatile building block for accessing more complex and potent bioactive heterocycles. We will explore the chemical reactivity of its core functional groups—the ester and the methyl group—and provide detailed, field-proven protocols for its transformation into fused heterocyclic systems with significant therapeutic potential.
Core Reagent Analysis: this compound
The synthetic utility of this compound stems from the distinct reactivity of its ester and methyl functionalities.
-
The Ester Group (at C2): This is the primary site for nucleophilic acyl substitution. It can be readily converted into amides, hydrazides, and other carbonyl derivatives. The formation of the carbohydrazide is a pivotal step, serving as a gateway to five-membered heterocycles like 1,2,4-triazoles and 1,3,4-oxadiazoles.
-
The Methyl Group (at C3): The protons on this methyl group are weakly acidic and can be activated for condensation reactions, particularly with aldehydes, to form styryl derivatives.[13] This provides a secondary pathway for structural diversification.
The following sections detail the protocols for transforming this starting material into key bioactive heterocyclic systems.
Workflow Overview: From Starting Material to Fused Heterocycles
The overall synthetic strategy involves a multi-step sequence beginning with the functionalization of the ester group, followed by intramolecular cyclization to construct fused ring systems. This workflow is a robust and efficient route to novel molecular architectures.
Figure 1: General workflow for synthesizing fused heterocycles.
Protocol 1: Synthesis of 3-Methylquinoxaline-2-carbohydrazide
Principle: This protocol describes the nucleophilic acyl substitution of the ethyl ester with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol, yielding the stable carbohydrazide. This intermediate is the cornerstone for building several fused heterocyclic systems.[14]
Materials and Reagents:
-
This compound
-
Hydrazine hydrate (99-100%)
-
Ethanol (Absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Beaker, Buchner funnel, filter paper
Step-by-Step Methodology:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 0.01 mol) in absolute ethanol (30 mL).
-
Reagent Addition: To this solution, add an excess of hydrazine hydrate (e.g., 0.05 mol, 5 equivalents). The use of excess hydrazine ensures the reaction goes to completion.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of ethyl acetate:hexane as the mobile phase). The reaction is typically complete within 4-6 hours.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate of the hydrazide will form. Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting material or residual hydrazine.
-
Drying: Dry the purified 3-Methylquinoxaline-2-carbohydrazide in a vacuum oven at 60 °C. The product is typically obtained as a white or off-white solid and can be used in the next step without further purification.
Expected Characterization Data:
-
IR (KBr, cm⁻¹): Appearance of N-H stretching bands (approx. 3200-3400 cm⁻¹), disappearance of the ester C-O stretch.
-
¹H NMR (DMSO-d₆, δ ppm): Disappearance of the ethyl group signals (quartet and triplet), appearance of new signals for the -NHNH₂ protons.
Protocol 2: Synthesis of Fused 1,2,4-Triazolo[4,3-a]quinoxalines
Principle: This protocol details the synthesis of a fused triazole ring system, a scaffold known for its potent antimicrobial and antiviral activities.[15][16] The reaction proceeds via the cyclization of the carbohydrazide intermediate. Here, we describe a common method using carbon disulfide to form a triazole-thione derivative. The hydrazide reacts with CS₂ in a basic medium (KOH) to form a dithiocarbazate salt, which upon heating undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide to yield the stable aromatic triazolo[4,3-a]quinoxaline ring.
Figure 2: Reaction pathway for triazole-thione synthesis.
Materials and Reagents:
-
3-Methylquinoxaline-2-carbohydrazide (from Protocol 1)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (Absolute)
-
Dilute Hydrochloric Acid (HCl)
-
Standard reflux and filtration apparatus
Step-by-Step Methodology:
-
Reactant Setup: Dissolve potassium hydroxide (0.015 mol) in absolute ethanol (40 mL) in a round-bottom flask. Add 3-Methylquinoxaline-2-carbohydrazide (0.01 mol) to this solution and stir until it dissolves.
-
Reagent Addition: Cool the solution in an ice bath and add carbon disulfide (0.012 mol) dropwise over 15 minutes. A yellowish precipitate of the potassium dithiocarbazate salt may form.
-
Reaction Execution: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 8-10 hours. The color of the reaction mixture will typically darken. Monitor the reaction by TLC until the starting hydrazide spot disappears.
-
Work-up and Isolation: Cool the reaction mixture and reduce the volume of the solvent by about half using a rotary evaporator. Pour the concentrated mixture into a beaker of crushed ice.
-
Acidification: Acidify the aqueous solution by adding dilute HCl dropwise until the pH is approximately 5-6. This will precipitate the triazole-thione product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol or an ethanol-DMF mixture.
Bioactivity Context: The 1,2,4-triazolo[4,3-a]quinoxaline scaffold is a key pharmacophore. Derivatives have been synthesized and tested for a range of biological activities, including promising antifungal activity against Candida albicans.[15]
Protocol 3: Synthesis of Fused Pyrazolo[1,5-a]quinoxalines
Principle: The pyrazolo[1,5-a]quinoxaline core is found in molecules with significant antitumor and HIV integrase inhibitory activities.[17] While direct synthesis from this compound is less common, a related strategy involves converting a quinoxaline derivative into an oxime, which then undergoes an unprecedented[7][8]-sigmatropic rearrangement in the presence of acetic anhydride to form the fused pyrazole ring.[17][18] This protocol provides an example of how the quinoxaline core can be elaborated into this important heterocyclic system. Although this specific protocol starts from a quinoxaline aldehyde, it illustrates the type of ring-forming strategies employed in this chemical space.
Materials and Reagents:
-
A suitable 3-methylquinoxaline-2-carboxaldehyde (derived from the starting ester via reduction and oxidation)
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Acetic anhydride
-
Ethanol, 2-Propanol
Step-by-Step Methodology (Illustrative Example):
-
Oxime Formation: A mixture of the quinoxaline aldehyde (10 mmol), hydroxylamine hydrochloride (12 mmol), and sodium acetate (15 mmol) in ethanol is refluxed until the reaction is complete (monitored by TLC). The resulting oxime is isolated by precipitation in water and filtration.
-
Cyclization Reaction: A mixture of the dried oxime (10 mmol), anhydrous sodium acetate (20 mmol), and acetic anhydride (150 mmol) is heated at 100 °C for 0.5–3 hours.[18]
-
Driving the Reaction: If TLC shows incomplete conversion, the temperature can be raised to 130 °C for a short period (e.g., 10 minutes) to drive the reaction to completion.[18] The driving force for this transformation is the aromatization to form the stable pyrazole ring.[17]
-
Product Isolation: After cooling to room temperature, the crude product is precipitated by storing the mixture at 4 °C for 12 hours.
-
Purification: The pyrazolo[1,5-a]quinoxaline product is purified by recrystallization from a suitable solvent like 2-propanol.[18]
Summary of Bioactive Heterocycles and Their Applications
The synthetic transformations of this compound lead to a variety of heterocyclic systems with documented biological importance.
| Heterocyclic System | Key Synthetic Intermediate | Reported Biological Activities | Citation(s) |
| Quinoxaline Amides | This compound | Anticancer, Apoptosis Induction, VEGFR-2 Inhibition | [11][19] |
| 1,2,4-Triazolo[4,3-a]quinoxalines | 3-Methylquinoxaline-2-carbohydrazide | Antimicrobial (Antifungal), Antiviral | [15][16] |
| Pyrazolo[1,5-a]quinoxalines | Quinoxaline Oximes | Antitumor, HIV Integrase Inhibition | [17][18] |
| 1,3,4-Oxadiazolo-quinoxalines | 3-Methylquinoxaline-2-carbohydrazide | Antimicrobial | [14] |
This compound is a highly valuable and versatile starting material for the synthesis of diverse, biologically active heterocyclic compounds. The protocols outlined in this guide demonstrate robust and reproducible pathways to access complex molecular architectures, including fused triazolo- and pyrazolo-quinoxaline systems. By leveraging the reactivity of the ester functional group, researchers can efficiently construct libraries of novel compounds for screening in drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas.[5][9][10] The continued exploration of this scaffold is a promising avenue for the development of new and effective medicines.[12]
References
-
Saeed, A., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147. Available at: [Link]
-
Ghorab, M. M., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 269, 116273. Available at: [Link]
-
Singh, U. P., et al. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 17(9), 10563-10575. Available at: [Link]
-
Garrido, J., et al. (2014). Synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones via one-pot amidation/N-arylation reactions under transition metal-free conditions. Organic & Biomolecular Chemistry, 12(42), 8498-8506. Available at: [Link]
-
Li, P., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(46), 27653-27660. Available at: [Link]
-
Stadler, A., et al. (2009). Quinoxalines XV. Convenient Synthesis and Structural Study of Pyrazolo[1,5-a]quinoxalines. The Journal of Organic Chemistry, 74(4), 1713-1720. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Scientific Reports, 12(1), 18342. Available at: [Link]
-
Stadler, A., et al. (2009). Quinoxalines XV. Convenient Synthesis and Structural Study of Pyrazolo[1,5-a]quinoxalines. ACS Publications. Available at: [Link]
-
Shahin, G. E., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(1), 147. Available at: [Link]
-
Ghorab, M. M., et al. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 5(7), 861-868. Available at: [Link]
-
Al-Tel, T. H., et al. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry, 289, 117472. Available at: [Link]
-
de Oliveira, R. B., et al. (2022). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 37(6), e370604. Available at: [Link]
-
Al-Naggar, A. A., et al. (2017). Synthesis of some novel pyrazolo[1,5-a]quinazolines and their fused derivatives. Journal of the Chinese Chemical Society, 64(1), 75-87. Available at: [Link]
-
ResearchGate. The synthesis of pyrazolo[1,5-a]quinoxaline-4(5H)-one derivatives 34. ResearchGate. Available at: [Link]
-
Mondal, S., et al. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis, 14(5), 667-683. Available at: [Link]
-
Alasmari, F. A. S., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 2(1), 14-23. Available at: [Link]
-
Kumar, A. (2022). An Exploration of the Medicinal Chemistry of Anticancer Quinoxaline. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. SAR and potent compounds of quinoxaline derivatives. ResearchGate. Available at: [Link]
-
Arote, R. B. (2024). Synthesis and biological activity of quinoxaline derivatives. Medium. Available at: [Link]
-
El-Hawash, S. A., et al. (2011). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry. Available at: [Link]
-
el-Hawash, S. A., et al. (1999). Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines. Pharmazie, 54(11), 808-813. Available at: [Link]
-
Moura, D. C., et al. (2018). Activities of Quinoxaline, Nitroquinoxaline, and[5][6][20]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 62(10), e00940-18. Available at: [Link]
-
Bialy, S. A., et al. (2012).[5][6][20]Triazolo[4,3-a]quinoxaline: Synthesis, antiviral, and antimicrobial activities. Medicinal Chemistry Research, 21(8), 2368-2378. Available at: [Link]
-
ResearchGate. Classical synthetic routes to obtain[5][6][20]triazolo[4,3-a]quinoxalines. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Novel Triazolo[4,3-a]Quinoxaline Darivatives Containing Pyridinyl and Thiazole Nucleous. ResearchGate. Available at: [Link]
-
Chellapandi, C., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(16), 4991. Available at: [Link]
-
Oprean, C., et al. (2022). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules, 27(1), 1. Available at: [Link]
-
El-Naggar, A. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732-1750. Available at: [Link]
-
Abad-Grillo, T., et al. (2016). Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. Molecules, 21(11), 1546. Available at: [Link]
-
Maggio, B., et al. (2022). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry, 10, 1088195. Available at: [Link]
-
Betz, M., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. ChemistryOpen, 11(6), e202200055. Available at: [Link]
-
Sedić, M., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(16), 4785. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 5. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 15. Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones via one-pot amidation/N-arylation reactions under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Derivatization of Ethyl 3-Methylquinoxaline-2-carboxylate for Medicinal Chemistry
Abstract
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Ethyl 3-methylquinoxaline-2-carboxylate is a key starting material that offers a versatile platform for chemical modification. The ester functional group at the C-2 position is a prime handle for derivatization, allowing for the introduction of diverse functionalities to modulate the compound's physicochemical properties and biological target interactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold. It details robust, step-by-step protocols for the synthesis of the parent ester, its hydrolysis to the corresponding carboxylic acid, and its subsequent conversion into high-value medicinal chemistry intermediates such as hydrazides, amides, and Schiff bases. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles and experimental choices, ensuring both reproducibility and a foundational understanding for further independent research.
Introduction: The Quinoxaline Scaffold in Drug Discovery
Quinoxalines, or benzopyrazines, are bicyclic heterocycles composed of a fused benzene and pyrazine ring. This structural unit is found in a variety of antibiotics like echinomycin and actinoleutin, which are known to inhibit the growth of Gram-positive bacteria and exhibit activity against transplantable tumors. The therapeutic versatility of the quinoxaline core has driven extensive research, leading to the discovery of derivatives with potent activities, including:
-
Anticancer: Quinoxaline derivatives have been designed as inhibitors of key signaling proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[1]
-
Antimicrobial: The scaffold is a cornerstone in the development of new agents against multidrug-resistant bacteria and fungi.
-
Anti-inflammatory: Certain derivatives have shown potent inhibition of enzymes like cyclooxygenase-2 (COX-2).
The strategic importance of this compound lies in its C2-ester group, which serves as a versatile anchor for introducing pharmacophoric features. By converting the ester into amides, hydrazides, and other functionalities, chemists can systematically explore the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties. This guide outlines the core synthetic pathways to unlock the potential of this valuable starting material.
Synthetic Workflow Overview
The derivatization strategy begins with the synthesis of the core scaffold, followed by a series of functional group interconversions at the C-2 position. The overall workflow is designed to be modular, allowing researchers to generate a library of diverse compounds for biological screening.
Sources
Application of Ethyl 3-methylquinoxaline-2-carboxylate in Antimicrobial Drug Discovery: A Technical Guide for Researchers
Introduction: The Growing Imperative for Novel Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, necessitating an urgent and innovative response from the scientific community. The quinoxaline scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1][2] Among these, Ethyl 3-methylquinoxaline-2-carboxylate serves as a versatile and synthetically accessible starting point for the development of novel anti-infective agents. Its structure allows for diverse chemical modifications, enabling the fine-tuning of its biological activity and pharmacokinetic profile.
This technical guide provides a comprehensive overview of the application of this compound in the antimicrobial drug discovery workflow. We will delve into its synthesis, provide detailed protocols for the in-vitro evaluation of its antimicrobial efficacy and cytotoxicity, and discuss the putative mechanism of action for this class of compounds. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the potential of this promising chemical entity.
Synthesis of this compound
The synthesis of this compound is typically achieved through a cyclocondensation reaction between o-phenylenediamine and an α-ketoester, in this case, ethyl pyruvate. This reaction provides a straightforward and efficient route to the quinoxaline core.
Protocol 1: Synthesis of this compound
Materials:
-
o-Phenylenediamine
-
Ethyl pyruvate
-
Ethanol (or other suitable solvent like n-butanol)
-
Glacial acetic acid (catalytic amount)
-
Rotary evaporator
-
Standard laboratory glassware for reflux and purification
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Add ethyl pyruvate (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield this compound as a solid.
-
Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Caption: Synthesis workflow for this compound.
In-Vitro Antimicrobial Susceptibility Testing
A critical step in the evaluation of any potential antimicrobial agent is the determination of its activity against a panel of clinically relevant microorganisms. The following protocols outline the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Vancomycin for Gram-positive bacteria, Ciprofloxacin for Gram-negative bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Resazurin solution (for viability indication, optional)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it further in the appropriate broth to the desired starting concentration.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in broth.
-
Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted inoculum to each well containing the serially diluted compound.
-
Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring absorbance with a plate reader. The addition of a viability indicator like resazurin can aid in the determination.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.
-
Spot-plate these aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
Caption: Workflow for MIC and MBC determination.
Cytotoxicity Assessment: A Prerequisite for Drug Development
A crucial aspect of antimicrobial drug discovery is to ensure that the candidate compounds exhibit selective toxicity towards microbial pathogens while having minimal adverse effects on host cells.[3]
Protocol 4: MTT Assay for Mammalian Cell Cytotoxicity
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate the cells for 24-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing the viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Proposed Mechanism of Action for Quinoxaline Derivatives
While the precise mechanism of action for this compound is yet to be elucidated, studies on related quinoxaline derivatives, particularly the quinoxaline 1,4-di-N-oxides, suggest a mode of action involving the generation of reactive oxygen species (ROS).[4] It is hypothesized that these compounds can be bioreductively activated within the microbial cell, leading to the production of free radicals. These highly reactive species can then cause damage to critical cellular components, including DNA, leading to bacterial cell death.[5] Some quinoxaline derivatives have also been shown to act as DNA intercalators, thereby inhibiting DNA synthesis.[6]
Caption: Putative mechanism of action for antimicrobial quinoxaline derivatives.
Data Presentation and Interpretation
The results from the antimicrobial and cytotoxicity assays should be systematically recorded and analyzed.
Table 1: Example of Antimicrobial Activity Data
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | S. aureus ATCC 29213 | ||
| E. coli ATCC 25922 | |||
| C. albicans ATCC 90028 | |||
| Positive Control | S. aureus ATCC 29213 | ||
| (Vancomycin) | |||
| Positive Control | E. coli ATCC 25922 | ||
| (Ciprofloxacin) | |||
| Positive Control | C. albicans ATCC 90028 | ||
| (Fluconazole) |
Table 2: Example of Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| This compound | HEK293 | |
| HepG2 | ||
| Positive Control (Doxorubicin) | HEK293 | |
| HepG2 |
A promising antimicrobial candidate will exhibit low MIC/MBC values against the target pathogens and a high IC50 value against mammalian cell lines, indicating a favorable therapeutic index.
Conclusion and Future Directions
This compound represents a valuable starting point for the discovery of novel antimicrobial agents. Its straightforward synthesis and the known broad-spectrum activity of the quinoxaline class make it an attractive scaffold for further chemical exploration and biological evaluation. The protocols detailed in this guide provide a robust framework for researchers to systematically assess its antimicrobial potential and cytotoxicity. Future work should focus on the synthesis of a library of derivatives based on this core structure to establish structure-activity relationships (SAR) and optimize the antimicrobial efficacy and safety profile. Further mechanistic studies will also be crucial to fully elucidate the mode of action of this promising class of compounds.
References
- Wessjohann, L. A., Ruijter, E., Garcia-Rivera, D., & Brandt, W. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167.
- Wang, J., et al. (2018). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 9, 237.
- Vicente, E., et al. (2009). Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines. British Journal of Cancer, 100(6), 929-936.
- El-Sayed, M. A. A., et al. (2024). N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. Journal of Biochemical and Molecular Toxicology, 38(4), e23690.
- BenchChem. (2025). Quinoxaline Antibiotics: A Comparative Analysis Against Key Bacterial Pathogens.
- Gupte, A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules, 28(22), 7529.
- Hsieh, M.-J., et al. (2022). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Journal of the Chinese Chemical Society, 69(9), 1629-1640.
- Ghorab, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2947.
- Ahmed, K. S., et al. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Journal of Biomolecular Structure and Dynamics, 40(6), 2533-2547.
- Singh, P., et al. (2012).
- Ghorab, M. M., et al. (2011).
- BenchChem. (2025). Antimicrobial Applications of Mthis compound Derivatives.
- Zarranz, B., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Molecules, 27(3), 793.
- Al-Onazi, W. A., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2451-2458.
- He, Z., et al. (2016). Monoclonal antibody production and indirect competitive enzyme-linked immunosorbent assay development of 3-methyl-quinoxaline-2-carboxylic acid based on novel haptens. Food and Agricultural Immunology, 27(6), 843-855.
- Al-Onazi, W. A., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus.
Sources
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Use of Ethyl 3-methylquinoxaline-2-carboxylate in Developing Anticancer Agents
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Oncology
The quinoxaline motif, a fused bicyclic system of benzene and pyrazine rings, represents a cornerstone in medicinal chemistry.[1] Its rigid, planar structure and rich electron-pi system make it an ideal scaffold for interacting with various biological targets. In the realm of oncology, quinoxaline derivatives have emerged as a highly promising class of therapeutic agents, demonstrating a wide spectrum of anticancer activities.[2] These compounds are known to exert their effects through diverse mechanisms, including the inhibition of critical signaling pathways like the PI3K/AKT/mTOR and MAPK pathways, interference with DNA synthesis, and the induction of programmed cell death (apoptosis).[3]
Notably, derivatives of 3-methylquinoxaline have shown significant potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis essential for tumor growth and metastasis.[4] Ethyl 3-methylquinoxaline-2-carboxylate serves as a crucial starting material and a key pharmacophore in the design and synthesis of novel anticancer agents. Its ester functionality provides a versatile handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
This guide provides a comprehensive overview of the synthesis of this compound and detailed, field-proven protocols for evaluating the anticancer efficacy of its derivatives.
PART 1: Synthesis of this compound
The synthesis of the target compound is typically achieved through a reliable two-step process, beginning with the formation of the quinoxalinone core, followed by modification.
Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one (Precursor)
The foundational step is the cyclocondensation of o-phenylenediamine with a pyruvate derivative. This reaction is robust and provides the core quinoxalinone structure in good yield.
Protocol 1: Synthesis of 3-methylquinoxalin-2(1H)-one [3]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve o-phenylenediamine (10.8 g, 0.1 mol) and sodium pyruvate (11.0 g, 0.1 mol) in a mixture of glacial acetic acid (50 mL) and water (50 mL).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 2 hours. The solution will typically turn dark.
-
Crystallization and Isolation: Cool the reaction mixture to room temperature. The product, 3-methylquinoxalin-2(1H)-one, will precipitate as a solid.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold ethanol to remove impurities.
-
Drying: Dry the product in a vacuum oven at 60°C to a constant weight. A typical yield is 70-80%.
Step 2: N-Alkylation to this compound
The precursor, 3-methylquinoxalin-2(1H)-one, can be N-alkylated using an appropriate ethylating agent to yield the final product. The following protocol is adapted from a similar N-alkylation procedure for this scaffold.[5]
Protocol 2: Synthesis of Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate
-
Reaction Setup: To a solution of 3-methylquinoxalin-2(1H)-one (1.60 g, 10 mmol) in dry dimethylformamide (DMF, 30 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.67 g, 1.1 mL, 10 mmol) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to yield pure ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate.
PART 2: Protocols for Anticancer Activity Evaluation
A systematic evaluation of novel quinoxaline derivatives involves a series of in vitro assays to determine their cytotoxic effects and elucidate their mechanism of action.
Protocol 3: Cell Viability Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[1][5]
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
| Compound Example | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 11e | HepG2 | 2.1 | [3][7] |
| Derivative 11e | MCF-7 | 2.7 | [3][7] |
| Derivative VIIIc | HCT-116 | 2.5 | [8] |
| Derivative XVa | HCT-116 | 4.4 | [8] |
| Derivative VIId | HCT-116 | 7.8 | [8] |
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the test compounds on cell cycle progression by staining DNA with propidium iodide (PI).[9]
Materials:
-
Cancer cells treated with quinoxaline derivatives
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
PI Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for 24-48 hours.
-
Harvesting and Fixation: Harvest both adherent and floating cells. Wash with PBS and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[9]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. The resulting DNA content histograms are analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Materials:
-
Cancer cells treated with quinoxaline derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for cell cycle analysis. Harvest both adherent and floating cells.
-
Staining: Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the suspension to a flow tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Protocol 6: Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to investigate the molecular mechanism of apoptosis by detecting changes in the expression levels of key regulatory proteins like caspases, Bcl-2, and BAX.[1][4]
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-Bcl-2, anti-BAX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Lyse treated cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate.[1] Densitometry analysis is used to quantify changes in protein expression relative to a loading control like β-actin.
Protocol 7: In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay determines the direct inhibitory activity of the compounds on the isolated VEGFR-2 kinase. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a common method.[2]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP and VEGFR-2 substrate (e.g., Poly-(Glu,Tyr) 4:1)
-
Test compounds in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Luminometer-capable plate reader
Procedure:
-
Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and the substrate.
-
Reaction Setup: In a white 96-well plate, add the master mix. Then, add the serially diluted test compounds or a DMSO control.
-
Initiate Reaction: Add the diluted VEGFR-2 kinase to initiate the reaction. Incubate at 30°C for 45 minutes.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 45 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 45 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control and determine the IC₅₀ value.
| Compound Example | Target | IC₅₀ (nM) | Reference |
| Sorafenib (Reference) | VEGFR-2 | 3.07 | [3] |
| Derivative 11e | VEGFR-2 | 2.6 | [3][7] |
| Derivative 12k | VEGFR-2 | 2.9 | [3][7] |
| Derivative 11g | VEGFR-2 | 3.1 | [3] |
| Derivative 12e | VEGFR-2 | 3.5 | [3] |
PART 3: Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for developing quinoxaline-based anticancer agents.
VEGFR-2 Signaling Pathway and Inhibition
Sources
- 1. 3-Methyl-quinoxaline-2-carboxylic Acid synthesis - chemicalbook [chemicalbook.com]
- 2. iucrdata.iucr.org [iucrdata.iucr.org]
- 3. 1-Ethyl-3-methylquinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Screening of Ethyl 3-methylquinoxaline-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Quinoxaline Scaffolds in Antimicrobial Drug Discovery
Quinoxaline derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities. These activities include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The core quinoxaline structure, a fusion of a benzene and a pyrazine ring, serves as a privileged scaffold for the design of novel therapeutic agents. Its structural simplicity and amenability to chemical modification allow for the fine-tuning of its biological effects, making it an attractive starting point for drug discovery programs.[3]
Among the vast library of quinoxaline analogs, ethyl 3-methylquinoxaline-2-carboxylate and its derivatives are of particular interest. Ethyl 3-methyl-2-quinoxalinecarboxylate is a protected metabolite of Carbadox, a known antimicrobial agent.[4] This lineage suggests an inherent antimicrobial potential within this specific chemical framework. The exploration of derivatives of this compound is a logical step in the quest for new antimicrobial agents that can combat the growing threat of drug-resistant pathogens.
These application notes provide a comprehensive guide to the standardized protocols for the initial antimicrobial screening of this compound derivatives. The methodologies detailed herein are grounded in internationally recognized standards, such as those set forth by the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reproducible and reliable data.[5][6][7] The primary objective is to determine the in vitro efficacy of these compounds against a panel of clinically relevant bacterial and fungal strains.
Mechanism of Action: A Glimpse into Quinoxaline's Antimicrobial Strategy
While the precise mechanism of action can vary between different quinoxaline derivatives, a recurring theme involves the generation of reactive oxygen species (ROS) and subsequent DNA damage.[8] Quinoxaline 1,4-di-N-oxides, a well-studied class of these compounds, are known to be bioreductive agents.[8][9] This means that within the microbial cell, they can be reduced, leading to the formation of ROS that can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[8] It is hypothesized that other quinoxaline derivatives may share or have similar mechanisms that disrupt essential cellular processes in microorganisms.
Core Antimicrobial Susceptibility Testing Protocols
The initial antimicrobial screening of novel compounds like this compound derivatives typically involves a two-tiered approach:
-
Primary Screening: To determine the presence and extent of antimicrobial activity. The Agar Disk Diffusion Method is a widely used, simple, and cost-effective technique for this purpose.[10][11][12]
-
Quantitative Assessment: To determine the potency of the antimicrobial agent. The Broth Microdilution Method is employed to ascertain the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[13][14][15]
Following the determination of the MIC, the Minimum Bactericidal Concentration (MBC) can be established to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[16][17][18][19]
Protocol 1: Agar Disk Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of the test compounds.
Principle
A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition , will appear around the disk after incubation.[10][12][20]
Materials
-
This compound derivatives (test compounds)
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Gentamycin)[2]
-
Negative control disks (impregnated with solvent used to dissolve the test compounds)
-
Sterile 6 mm filter paper disks
-
Mueller-Hinton Agar (MHA) plates[10]
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)[1][2]
-
Sterile saline solution (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator
Step-by-Step Methodology
-
Preparation of Test Disks:
-
Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to a final concentration of 50 µg/µL.
-
Aseptically apply 1 µL of the compound solution onto sterile filter paper disks to achieve a final concentration of 50 µg per disk.[1]
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculum Preparation:
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum and remove any excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[10]
-
-
Disk Placement and Incubation:
-
Using sterile forceps, place the prepared test compound disks, positive control disks, and negative control disks onto the inoculated agar surface, ensuring they are evenly spaced.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.[21]
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or calipers.
-
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the test compound.
-
Data Presentation
The results of the agar disk diffusion assay should be recorded in a clear and organized table.
| Compound | Concentration (µ g/disk ) | S. aureus (mm) | E. coli (mm) | P. aeruginosa (mm) | C. albicans (mm) |
| Derivative 1 | 50 | 18 | 15 | 12 | 14 |
| Derivative 2 | 50 | 22 | 19 | 16 | 18 |
| Ciprofloxacin | 5 | 25 | 28 | 23 | - |
| Ketoconazole | 10 | - | - | - | 20 |
| Solvent Control | - | 0 | 0 | 0 | 0 |
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol provides a quantitative measure of the antimicrobial potency of the test compounds.
Principle
The broth microdilution method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13][14][15]
Materials
-
This compound derivatives (test compounds)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[16]
-
Bacterial and/or fungal strains
-
Sterile saline solution (0.85%)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
Step-by-Step Methodology
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12.
-
Add 200 µL of the test compound at twice the highest desired final concentration to well 1.
-
Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[16][22]
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no compound, no inoculum).
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
Reading the MIC:
Experimental Workflow: Broth Microdilution for MIC
Caption: Logical flow from MIC results to MBC determination.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro antimicrobial screening of this compound derivatives. By systematically employing agar disk diffusion for primary screening, followed by broth microdilution for the quantitative determination of MIC and MBC values, researchers can efficiently identify promising lead compounds. This foundational data is critical for guiding further structure-activity relationship (SAR) studies, mechanism of action investigations, and subsequent preclinical development. The ultimate goal is to leverage the unique chemical space of quinoxaline derivatives to develop novel antimicrobial agents that can effectively address the global challenge of antimicrobial resistance.
References
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules. [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]
-
Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]
-
Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]
-
Testing the Effectiveness of Antimicrobials. Lumen Learning. [Link]
-
Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. National Institutes of Health. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing. [Link]
-
Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules. [Link]
-
Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines. PubMed. [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. National Institutes of Health. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
-
Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
-
Disk diffusion test. Wikipedia. [Link]
-
Minimal Inhibitory Concentration (MIC). protocols.io. [Link]
-
The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]
-
The minimum inhibitory concentration of antibiotics. BMG Labtech. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
-
Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
-
CLSI M100Ed34. Clinical and Laboratory Standards Institute. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN Network. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
-
A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. PubMed. [Link]
-
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]
-
Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. MDPI. [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. nih.org.pk [nih.org.pk]
- 8. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. microchemlab.com [microchemlab.com]
- 20. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for In Vitro Cytotoxicity Assessment of Ethyl 3-methylquinoxaline-2-carboxylate Derivatives
Introduction: Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1][2] These compounds often exert their effects by inhibiting key cellular processes such as DNA synthesis, topoisomerase function, and the activity of protein kinases crucial for cancer cell signaling, like VEGFR-2.[3][4][5] Ethyl 3-methylquinoxaline-2-carboxylate and its analogs are part of this promising class of molecules. Preliminary evaluation of their potential as therapeutic agents requires rigorous assessment of their cytotoxic effects on cancer cells. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, selection, and execution of robust in vitro cytotoxicity assays tailored for these derivatives.
The core objective of these assays is to determine the concentration at which a compound inhibits cellular growth or induces cell death, providing critical data points like the half-maximal inhibitory concentration (IC₅₀). This guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring that the generated data is reliable, reproducible, and meaningful for downstream drug development decisions.
Pillar 1: Selecting the Appropriate Cytotoxicity Assay
Choosing the right assay is paramount and depends on the specific research question, the compound's properties, and the anticipated mechanism of action. No single assay is universally superior; a multi-assay approach often provides a more complete picture of a compound's cytotoxic profile.[6] We will focus on three widely adopted, robust, and complementary colorimetric assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a classic metabolic activity assay. It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable, metabolically active cells.[7][8] The amount of formazan produced is directly proportional to the number of living cells.
-
Why choose it? It is excellent for assessing the impact of a compound on cellular metabolic function and proliferation. It is widely used and well-documented.[9][10]
-
Causality Insight: A decrease in the MTT signal implies a reduction in metabolic activity, which can be due to either cell death (cytotoxicity) or inhibition of cell proliferation (cytostatic effect). Quinoxaline derivatives have been shown to induce apoptosis, which involves the loss of mitochondrial function, making the MTT assay a relevant choice.[1][11]
-
-
SRB (Sulforhodamine B) Assay: This assay is based on the quantification of total cellular protein content.[12][13] The bright pink SRB dye binds stoichiometrically to basic amino acid residues of cellular proteins that have been fixed to the plate.[14][15] The amount of bound dye is proportional to the total cell mass.
-
Why choose it? The SRB assay is less susceptible to interference from compounds that affect cellular metabolism without killing the cells.[14] Its endpoint is stable, and it was the gold standard for the National Cancer Institute's (NCI) NCI-60 human tumor cell line screen for decades.[16]
-
Causality Insight: Since this assay measures total protein, it reflects the number of cells that remain adherent to the plate after treatment. It is a direct measure of cell loss (cytotoxicity) and is independent of metabolic state, making it a robust alternative or complement to the MTT assay.
-
-
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[17] The released LDH catalyzes a reaction that results in a measurable color change.[18]
-
Why choose it? It directly measures cell death associated with membrane rupture (necrosis or late apoptosis). It is particularly useful for distinguishing between cytostatic effects and membrane-compromising cytotoxic events.[19][20]
-
Causality Insight: An increase in LDH in the supernatant is a clear indicator of irreversible cell membrane damage.[6] This assay is excellent for confirming that a compound's effect is truly cytotoxic and can provide insights into the mode of cell death.
-
Assay Selection Summary
| Assay | Principle | Measures | Strengths | Considerations |
| MTT | Enzymatic reduction of tetrazolium salt | Mitochondrial metabolic activity | High sensitivity, widely used, good for proliferation studies.[8] | Can be affected by compounds altering mitochondrial respiration.[6] |
| SRB | Staining of total cellular protein | Cell biomass / number | Independent of metabolic activity, stable endpoint, cost-effective.[15][16] | Requires cell fixation; less sensitive for non-adherent cells.[6] |
| LDH | Measurement of released cytosolic enzyme | Plasma membrane integrity / cell lysis | Directly measures cytotoxicity, allows for kinetic studies.[18][19] | Serum in media can have background LDH activity; less sensitive to apoptosis.[6] |
Pillar 2: Experimental Design & Self-Validating Systems
A trustworthy protocol is a self-validating one. This is achieved through meticulous planning and the inclusion of appropriate controls.
A. Cell Line Selection
The choice of cell line should be guided by the therapeutic goal. For anticancer screening, a panel of cell lines from different tissue origins is recommended. Based on published data for quinoxaline derivatives, the following are relevant starting points:[1][5][21]
-
HepG2 (Hepatocellular Carcinoma): Relevant as the liver is a primary site of drug metabolism.
-
MCF-7 (Breast Adenocarcinoma, ER+): A standard for breast cancer studies.
-
PC-3 (Prostate Cancer): A common model for androgen-independent prostate cancer.
-
HCT116 (Colon Carcinoma): A well-characterized colon cancer cell line.
-
A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.[22]
-
Normal Cell Line (e.g., WI-38 or primary hepatocytes): Crucial for assessing selectivity and potential toxicity to non-cancerous cells.[1][5]
B. Compound Preparation and Controls
-
Stock Solution: Prepare a high-concentration stock solution of each this compound derivative in sterile Dimethyl Sulfoxide (DMSO).[14] A 10-20 mM stock is typical. Store at -20°C.
-
Serial Dilutions: Prepare serial dilutions from the stock solution in complete culture medium immediately before treating the cells. The final concentration of DMSO in the wells should be kept constant across all treatments and be non-toxic to the cells (typically ≤ 0.5%).[9]
-
Essential Controls: Every 96-well plate must include the following controls to ensure data validity:[23]
-
Vehicle Control: Cells treated with the same concentration of DMSO as the test compounds. This group represents 100% cell viability.
-
Blank/Background Control: Wells containing only culture medium (and the assay reagent). This is used to subtract the background absorbance.
-
Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., Doxorubicin, Staurosporine). This confirms that the assay system can detect a cytotoxic response.[1][24][25]
-
(For LDH Assay) Maximum Release Control: Cells treated with a lysis buffer to induce 100% LDH release. This is used to normalize the data.[23][26]
-
C. General Experimental Workflow
The workflow for these assays follows a similar pattern, which can be visualized for clarity.
Caption: Comparison of endpoint procedures for MTT, SRB, and LDH assays.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells from all other readings.
-
Calculate Percentage Viability:
-
For MTT and SRB: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
For LDH: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Max Release - Absorbance of Vehicle)] * 100
-
-
IC₅₀ Determination: Plot the percentage viability against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
The systematic evaluation of this compound derivatives using the detailed protocols herein will generate high-quality, reliable data on their cytotoxic potential. By employing a multi-assay approach that interrogates different cellular functions—metabolic activity (MTT), cell number (SRB), and membrane integrity (LDH)—researchers can build a comprehensive profile of their compounds. This foundational data is critical for identifying lead candidates, understanding structure-activity relationships, and guiding the progression of promising quinoxaline derivatives in the drug discovery pipeline.
References
-
Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Available from: [Link]
-
Slideshare. Principles & Applications of cell viability assays (MTT Assays). Available from: [Link]
-
Creative Bioarray. Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Available from: [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]
-
MolecularCloud. Cell Viability Assays: An Overview. (2025-08-19). Available from: [Link]
-
SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available from: [Link]
-
National Institutes of Health. Cell Viability Assays - Assay Guidance Manual. (2013-05-01). Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2939. Available from: [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]
-
Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Available from: [Link]
-
ResearchGate. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents | Request PDF. Available from: [Link]
-
Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. Available from: [Link]
-
Gong, L., et al. (2015). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 6, 269. Available from: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
Promega Corporation. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019-05-01). Available from: [Link]
-
ResearchGate. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available from: [Link]
-
National Cancer Institute. Classic NCI-60 Screen (Archived). Available from: [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available from: [Link]
-
Semantic Scholar. Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis. Available from: [Link]
-
ResearchGate. In-vitro Cytotoxicity Assay of Quinoxalines | Request PDF. Available from: [Link]
-
Al-Ostath, S., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Molecular Structure, 1265, 133423. Available from: [Link]
-
Al-Warhi, T., et al. (2024). N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. Journal of Biochemical and Molecular Toxicology, 38(4), e23690. Available from: [Link]
-
Royal Society of Chemistry. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024-11-07). Available from: [Link]
-
Biocompare. Sensitive and Easy Assay to Detect Cytotoxicity. (2022-02-11). Available from: [Link]
-
National Institute of Standards and Technology. Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. (2021-09-29). Available from: [Link]
-
Semantic Scholar. Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. Available from: [Link]
-
El-Naggar, M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1334-1350. Available from: [Link]
-
Zhang, K., et al. (2012). Cytotoxicity and genotoxicity of 1,4-bisdesoxyquinocetone, 3-methylquinoxaline-2-carboxylic Acid (MQCA) in human hepatocytes. Research in Veterinary Science, 93(3), 1393-1401. Available from: [Link]
-
Semantic Scholar. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesi. Available from: [Link]
Sources
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Principles & Applications of cell viability assays (MTT Assays) | PPTX [slideshare.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis | Semantic Scholar [semanticscholar.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dctd.cancer.gov [dctd.cancer.gov]
- 17. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 20. tiarisbiosciences.com [tiarisbiosciences.com]
- 21. Cytotoxicity and genotoxicity of 1,4-bisdesoxyquinocetone, 3-methylquinoxaline-2-carboxylic acid (MQCA) in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay | NIST [nist.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. biocompare.com [biocompare.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-methylquinoxaline-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-methylquinoxaline-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide field-tested solutions to help you optimize your synthetic protocols, improve yields, and ensure the high purity of your target compound.
The primary and most established method for synthesizing the quinoxaline core is the Hinsberg reaction, which involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, this specifically involves the reaction of o-phenylenediamine with an ethyl 2-acylpyruvate, such as ethyl 2-methyl-3-oxobutanoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the common causes and how can I address them?
Low yields are a frequent challenge and can originate from several factors ranging from reaction conditions to starting material quality.
Possible Causes & Solutions:
-
Incomplete Reaction: The condensation may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, consider extending the reaction time. Gentle heating (reflux) can also drive the reaction to completion, although this should be optimized to prevent side product formation.
-
-
Suboptimal Stoichiometry: An incorrect ratio of o-phenylenediamine to the dicarbonyl reactant can limit the yield.
-
Solution: While a 1:1 molar ratio is theoretically required, a slight excess of one reactant (e.g., 1.1 equivalents of the dicarbonyl compound) can sometimes improve yields, especially if the diamine is prone to oxidation or side reactions.
-
-
Poor Quality of Starting Materials: Impurities in o-phenylenediamine (e.g., oxidation products) or the dicarbonyl compound can significantly interfere with the reaction.
-
Solution: Use high-purity starting materials. o-phenylenediamine is sensitive to air and light and should be purified (e.g., by recrystallization or sublimation) if it appears discolored. Ensure the dicarbonyl compound has not undergone self-condensation or degradation.
-
-
Inefficient Catalysis: The reaction is often acid-catalyzed, and the choice and amount of catalyst are critical.
-
Solution: Acetic acid is a commonly used catalyst. However, a variety of other catalysts, including Lewis acids (e.g., Zn(OTf)₂, Yb(OTf)₃) and heterogeneous catalysts (e.g., alumina-supported heteropolyoxometalates, Al₂O₃–ZrO₂), have been shown to improve yields and shorten reaction times, often under milder conditions. Experimenting with different catalysts can lead to significant improvements.
-
Q2: I'm observing multiple spots on my TLC, indicating significant side product formation. What are these byproducts and how can I minimize them?
The formation of side products is a key challenge in quinoxaline synthesis, directly impacting both yield and purification difficulty.
Common Side Products & Mitigation Strategies:
-
Benzimidazole Derivatives: A common side reaction involves the condensation of o-phenylenediamine with a single carbonyl group followed by an oxidative cyclization, or reaction with a C1 fragment, which can arise from the decomposition of the dicarbonyl starting material. This leads to the formation of 2-substituted benzimidazoles.
-
Mitigation: Controlling the reaction temperature is crucial; excessive heat can promote decomposition and side reactions. Using milder catalysts and ensuring an oxygen-free environment (e.g., running the reaction under an inert atmosphere like N₂ or Argon) can also suppress unwanted oxidative pathways.
-
-
Positional Isomers: If a substituted o-phenylenediamine is used, the formation of two different positional isomers is possible.
-
Mitigation: The regioselectivity is governed by the electronic and steric nature of the substituents on the diamine ring. While difficult to control completely, careful selection of reaction conditions (solvent polarity, temperature) can sometimes favor one isomer over the other. Chromatographic separation is often required to isolate the desired product.
-
-
Self-Condensation Products: The dicarbonyl reactant, particularly β-ketoesters, can undergo self-condensation (e.g., aldol-type reactions), reducing its availability for the primary reaction.
-
Mitigation: This is often mitigated by controlling the reaction temperature and pH. Adding the dicarbonyl compound slowly to the reaction mixture containing the diamine can also minimize its self-reaction.
-
Q3: What are the optimal solvent and catalyst for this synthesis?
The choice of solvent and catalyst has a profound impact on reaction rate, yield, and overall efficiency.
Solvent Selection: The solvent influences reactant solubility and can stabilize transition states. A range of solvents have been successfully employed.
-
Protic Solvents: Ethanol and methanol are common, environmentally benign choices that work well with acid catalysis.
-
Aprotic Solvents: DMF and DMSO have also been used, particularly when higher temperatures are needed.
-
Green Solvents: Water is an excellent green solvent option, and many modern protocols report high yields in aqueous media, often at room temperature.
-
Solvent-Free Conditions: To minimize waste and cost, solvent-free reactions, often facilitated by grinding or microwave irradiation, have proven highly effective.
Data Summary: Effect of Solvent on Quinoxaline Synthesis
| Solvent | Typical Conditions | Typical Yield | Reference |
|---|---|---|---|
| Ethanol | Reflux, Acid Catalyst | Good to Excellent (85-95%) | |
| Water | Room Temp, Catalyst | Excellent (>90%) | |
| Toluene | Room Temp, Heterogeneous Catalyst | Excellent (>90%) | |
| DMF | Room Temp, Heterogeneous Catalyst | Excellent (>90%) |
| Solvent-Free | Grinding or Microwave | Good to Excellent (85-95%) | |
Catalyst Selection: While the reaction can proceed without a catalyst, yields are often low and reaction times long. Catalysis is key for an efficient process.
-
Brønsted Acids: Acetic acid and p-toluenesulfonic acid are classic, effective choices.
-
Lewis Acids: Catalysts like CuSO₄·5H₂O, cerium (IV) ammonium nitrate (CAN), and zinc triflate can significantly accelerate the reaction, often at room temperature.
-
Heterogeneous Catalysts: Solid-supported catalysts like Al₂O₃, TiO₂-Pr-SO₃H, or alumina-supported heteropolyoxometalates offer the advantages of high efficiency, mild reaction conditions, and easy separation and recyclability.
Q4: My final product is difficult to purify. What are the best purification strategies?
Purification is critical for obtaining this compound with the high purity required for subsequent applications.
-
Recrystallization: This is the most common and effective method for purifying the solid product.
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Ethanol or ethanol/water mixtures are often excellent choices. Test small batches with various solvents (e.g., ethyl acetate, hexanes, isopropanol) to find the optimal system.
-
-
Column Chromatography: If recrystallization fails to remove persistent impurities, column chromatography may be necessary.
-
Stationary Phase: Silica gel is standard. However, some quinoxaline derivatives can be unstable or show strong adsorption on silica. If this is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Q5: Can this reaction be performed under "green" or environmentally friendly conditions?
Yes, there is a strong trend towards developing greener protocols for quinoxaline synthesis.
-
Green Solvents: As mentioned, using water or ethanol as the solvent is a significant improvement over more hazardous organic solvents.
-
Solvent-Free Synthesis: Performing the reaction under solvent-free conditions, either by grinding the reactants together at room temperature or using microwave assistance, is a highly effective green strategy. This reduces waste, energy consumption, and potential hazards.
-
Recyclable Catalysts: Employing heterogeneous catalysts that can be easily filtered off and reused for multiple reaction cycles significantly improves the sustainability of the process.
Visual Guides & Workflows
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack, followed by cyclization and dehydration.
Caption: Condensation mechanism for quinoxaline synthesis.
Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose and solve issues related to poor reaction yields.
Caption: Decision tree for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on common literature methods.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 mmol, 1.0 eq) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 mmol, 0.1 eq).
-
Reagent Addition: To the stirring solution, add ethyl 2-methyl-3-oxobutanoate (1.05 mmol, 1.05 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).
-
Workup: Once the reaction is complete (disappearance of the limiting reactant), allow the mixture to cool to room temperature. The product may begin to crystallize.
-
Isolation: Reduce the solvent volume under reduced pressure. Add cold water to precipitate the crude product. Collect the solid by vacuum filtration and wash with a small amount of cold water.
-
Drying: Dry the crude solid in a vacuum oven to obtain the crude this compound. A yield of 80% is reported for a similar synthesis.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude product in a flask. Add a minimal amount of a suitable solvent (e.g., ethanol) to dissolve the solid completely upon heating.
-
Dissolution: Heat the mixture gently with stirring until all the solid dissolves. If some impurities remain undissolved, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small volume of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The reported melting point is 65–67 °C.
References
- BenchChem. (2025).
-
Ruiz, M. A., et al. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 16(8), 17937-17951. [Link]
- Darvishi, M., et al. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research, 8(8), 833-837.
-
National Center for Biotechnology Information. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. [Link]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
-
Royal Society of Chemistry. (2023). A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. RSC Advances. [Link]
-
National Center for Biotechnology Information. (2022). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PubMed Central. [Link]
-
More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Scientific Reports, 1:408. [Link]
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. BenchChem.
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Organic-chemistry.org. [Link]
-
MDPI. (2021). One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. Molecules, 26(11), 3326. [Link]
-
ResearchGate. (n.d.). Solvent effect on the quinoxaline 3a synthesis. ResearchGate. [Link]
-
OMICS International. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Scientific Reports. [Link]
-
YouTube. (2021). Reaction mechanism for synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine. [Link]
- BenchChem. (2025). Optimizing reaction conditions for quinoxalinone synthesis. BenchChem.
-
ResearchGate. (2014). Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. [Link]
-
ResearchGate. (2011). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. [Link]
- Homework.Study.com. (n.d.). *1,2-Dicarbonyl compounds, such as benzil
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Ethyl 3-methylquinoxaline-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 3-methylquinoxaline-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this critical synthetic intermediate. Our goal is to move beyond simple procedural outlines and provide in-depth, mechanism-driven troubleshooting for the common side reactions encountered during its synthesis. By understanding the "why" behind these impurities, you can proactively optimize your reaction conditions for higher yield and purity.
The primary and most reliable route to this quinoxaline derivative is the cyclocondensation reaction between o-phenylenediamine (OPD) and an α-ketoester, namely ethyl 2-oxobutanoate.[1][2] While seemingly straightforward, this reaction is susceptible to several competing pathways that can significantly impact the outcome. This guide addresses these challenges in a practical, question-and-answer format.
Core Synthesis Pathway
The desired transformation involves the acid- or base-catalyzed condensation of the diamine with the dicarbonyl compound, followed by cyclization and subsequent aromatization to yield the stable quinoxaline ring system.
Caption: The desired reaction pathway for this compound synthesis.
Troubleshooting Guide & FAQs
Q1: My reaction is clean, but my final product is contaminated with a highly colored, insoluble purple/brown impurity. What is it and how do I prevent it?
A1: Plausible Cause & Mechanism
This is a classic sign of the oxidative self-condensation of your o-phenylenediamine (OPD) starting material. OPD is highly susceptible to air oxidation, especially in the presence of trace metals or under neutral to basic conditions. It dimerizes to form 2,3-diaminophenazine and can further polymerize into complex, deeply colored mixtures. These phenazine-based impurities are often sparingly soluble in common organic solvents, making them difficult to remove during workup and purification.
Caption: Competing reaction of OPD leading to phenazine impurities.
Troubleshooting & Mitigation Strategy
The key is to minimize the exposure of OPD to oxygen.
-
Reagent Purity: Use freshly purified OPD. If your stock is old or discolored (typically pink, tan, or brown instead of white/off-white), purify it by recrystallization from water or sublimation before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon. This is the most effective preventative measure.
-
Solvent Degassing: Use solvents that have been degassed by sparging with nitrogen or by several freeze-pump-thaw cycles.
-
Reaction Conditions: Acidic conditions (e.g., using acetic acid as a catalyst or solvent) can suppress this side reaction by protonating the amine groups, making them less susceptible to oxidation.
Q2: My NMR spectrum shows two sets of quinoxaline signals, suggesting I have an isomeric byproduct. I thought this wasn't possible with o-phenylenediamine?
A2: Plausible Cause & Mechanism
You are correct; with unsubstituted o-phenylenediamine, which is symmetrical, only one regioisomer can form. This issue arises when adapting the synthesis for a substituted (unsymmetrical) o-phenylenediamine , such as 4-methyl-1,2-phenylenediamine.
The condensation can initiate from either of the two non-equivalent amino groups attacking one of the carbonyls of ethyl 2-oxobutanoate. This lack of regiocontrol leads to a mixture of two isomeric quinoxaline products that are often very difficult to separate due to their similar physical properties.
Caption: Formation of regioisomers from unsymmetrical starting materials.
Troubleshooting & Mitigation Strategy
Controlling regioselectivity is a significant challenge in quinoxaline synthesis.
-
pH Control: The relative nucleophilicity of the two amino groups can be pH-dependent. Carefully screening the reaction pH (using different acid or base catalysts) may favor one pathway over the other, although complete selectivity is rare.
-
Steric Hindrance: If one of the amino groups is more sterically hindered, performing the reaction at lower temperatures may enhance selectivity by favoring attack at the less hindered amine.
-
Directed Synthesis: For unambiguous synthesis, a directed approach using a starting material where one amine is protected is necessary. This adds steps to the synthesis but guarantees a single regioisomer.
Q3: Besides my product, I've isolated a significant amount of a byproduct identified as a benzimidazole derivative. How is this forming?
A3: Plausible Cause & Mechanism
Benzimidazole formation is a well-known reaction of o-phenylenediamines, but it typically requires a one-carbon electrophile like an aldehyde or a carboxylic acid (or its derivative).[3] This side reaction can occur if your ethyl 2-oxobutanoate starting material has degraded or if the reaction conditions promote its decomposition.
For instance, oxidative cleavage of the keto-ester can generate pyruvic acid or other single-carbonyl species. OPD will readily condense with these fragments to form a stable benzimidazole ring, competing directly with the desired quinoxaline formation.
Caption: Competing pathway leading to benzimidazole formation from degraded keto-ester.
Troubleshooting & Mitigation Strategy
-
Reagent Quality: Use high-purity, freshly opened, or distilled ethyl 2-oxobutanoate. Avoid using old bottles that may have been exposed to air and moisture.
-
Reaction Temperature: Avoid excessive heating. While the reaction requires heat, unnecessarily high temperatures can accelerate the decomposition of the keto-ester.
-
Atmosphere: As with OPD self-condensation, running the reaction under an inert atmosphere can prevent oxidative degradation of the keto-ester.
Q4: My workup is difficult, and my product seems to contain dihydroquinoxaline impurities. How can I ensure full aromatization?
A4: Plausible Cause & Mechanism
The final step of the cyclocondensation is the oxidation of the initially formed 1,2-dihydroquinoxaline intermediate to the fully aromatic quinoxaline. This step is crucial for product stability. If this oxidation is incomplete, the dihydro species will remain as a significant impurity. Dihydroquinoxalines are often less stable and can be prone to air oxidation over time, leading to discoloration of the isolated product.
Many traditional quinoxaline syntheses rely on atmospheric oxygen as the terminal oxidant, especially when run in solvents like ethanol or acetic acid at reflux.[2][4] If the reaction is run under a strictly inert atmosphere without an added oxidant, or for too short a time, you may isolate the dihydro intermediate.
Troubleshooting & Mitigation Strategy
-
Atmosphere Control: If not adding a specific oxidant, ensure the reaction is open to the air (using a reflux condenser) to allow atmospheric oxygen to drive the aromatization.
-
Mild Oxidant: For more controlled and rapid aromatization, a mild oxidant can be added. A catalytic amount of iodine (I₂) is effective and commonly used for this purpose.[4]
-
Extended Reaction Time: Simply increasing the reaction time at reflux can often be sufficient to allow the slow air oxidation to go to completion. Monitor by TLC until the spot corresponding to the less polar dihydro intermediate disappears.
Summary of Reaction Conditions
The following table provides a general guide to optimizing your reaction conditions to favor the desired product.
| Parameter | Optimal for Target Product | Conditions Leading to Side Reactions |
| Atmosphere | Inert (N₂/Ar) if using an oxidant; Air if relying on air oxidation | Uncontrolled air exposure (promotes OPD self-condensation) |
| OPD Purity | Colorless/White, freshly purified | Discolored (pink, brown) starting material |
| Keto-ester Purity | High purity, freshly opened or distilled | Old or potentially degraded starting material |
| Temperature | Moderate heat (e.g., reflux in EtOH, ~80°C) | Excessive heat (can promote keto-ester degradation) |
| Catalyst | Catalytic acid (e.g., AcOH) or base | Strongly basic or acidic conditions with water (can cause hydrolysis) |
| Reaction Time | Monitored by TLC for full conversion/aromatization | Too short (incomplete aromatization); Too long at high temp (degradation) |
Detailed Protocol: General Purification of this compound
This protocol assumes the reaction has been worked up (e.g., neutralized, extracted into an organic solvent like ethyl acetate, and dried).
-
Concentration: Concentrate the crude organic extract under reduced pressure to obtain a crude oil or solid.
-
Silica Gel Chromatography (If Necessary):
-
Adsorb the crude material onto a small amount of silica gel.
-
Prepare a silica gel column packed in a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Dry-load the adsorbed material onto the column.
-
Elute with a gradient of Hexane and Ethyl Acetate. The non-polar phenazine impurities (if present) and other non-polar byproducts will elute first. The desired product is moderately polar and will elute later.
-
Combine the fractions containing the pure product as determined by TLC analysis.
-
-
Recrystallization (Recommended):
-
Concentrate the pure fractions from chromatography.
-
Dissolve the resulting solid or oil in a minimum amount of a hot solvent. A common and effective solvent system is ethanol or an ethanol/water mixture.
-
Heat the solution until all the solid dissolves.
-
Allow the solution to cool slowly to room temperature.
-
For maximum recovery, cool the flask in an ice bath for 30-60 minutes.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
-
References
- Time in Beirut, LB, LB. (n.d.). Google.
- Lima, L. M., & do Amaral, D. N. (n.d.). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Rev. Virtual Quim., 5(6), 1075-1100.
-
Proposed mechanism of the Beirut reaction. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
- Buravchenko, D., & Shchekotikhin, A. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
-
Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
- Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
-
Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
-
Synthesis of quinoxaline using o-phenylenediamine with various diketone.... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- Sharma, A., Kumar, V., & Kumar, P. (2022).
-
Hinsberg reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Hinsberg Reagent And Test. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]
-
Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Quinoxaline: Synthetic and pharmacological perspectives. (n.d.). International Journal of Pharmaceutical Research and Development.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
- Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. (n.d.). New Journal of Chemistry (RSC Publishing).
- QUINOXALINES. (n.d.).
- Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temper
- [Determination of 3-methylquinoxaline-2-carboxylic acid of olaquindox marker residue in chicken muscles by liquid chromatography-tandem mass spectrometry]. (2018). PubMed.
- Sharma, A., Kumar, V., & Kumar, P. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
- The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. (n.d.).
- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI.
-
Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Reaction of o-phenylenediamine with ethoxymethylene compounds. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Scheme 2. Condensation of 2 with ethylenediamine and o-phenylenediamine. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
Technical Support Center: Purification of Ethyl 3-methylquinoxaline-2-carboxylate by Recrystallization
Welcome to the technical support center for the purification of Ethyl 3-methylquinoxaline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind the purification process to overcome common experimental challenges.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering explanations and actionable solutions.
Issue 1: The Compound Fails to Crystallize Upon Cooling
Question: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What's going on?
Answer:
The lack of crystallization, even after a solution has cooled, is a common issue that often points to one of two primary causes: subsaturation or supersaturation.
-
Subsaturation (Too Much Solvent): This is the most frequent reason for crystallization failure.[1][2] The fundamental principle of recrystallization is to create a saturated solution at a high temperature, so that upon cooling, the solubility of your compound decreases, forcing it to crystallize.[3][4][5] If an excessive amount of solvent is used, the solution will not become saturated at the lower temperature, and the compound will remain dissolved.[1][6]
-
Solution: Reduce the volume of the solvent. This can be achieved by gently heating the solution to evaporate some of the solvent.[2] Be sure to do this under a fume hood. Once the volume is reduced, allow the solution to cool again.
-
-
Supersaturation: Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature, a state known as supersaturation.[2] In this case, the crystallization process needs a "trigger" to begin.
-
Solutions:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[1][7] The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.[5]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution.[7] This "seed" will act as a template for other molecules to crystallize upon.
-
Further Cooling: If scratching and seeding are unsuccessful, try cooling the solution in an ice bath to further decrease the solubility of your compound.[2]
-
-
Issue 2: The Product "Oils Out" Instead of Forming Crystals
Question: My compound is separating as an oil or liquid droplets rather than solid crystals. Why is this happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. The melting point of this compound is reported to be in the range of 70-72°C. If the solution becomes saturated at a temperature higher than this, the compound will separate as a liquid. This can also be caused by the presence of significant impurities, which can depress the melting point of the mixture.
-
Solutions:
-
Re-dissolve and Add More Solvent: Warm the solution to re-dissolve the oil. Then, add a small amount of additional hot solvent and allow it to cool slowly again.[7][8] This will lower the saturation temperature.
-
Slow Cooling: Rapid cooling can sometimes promote oiling out.[2] Ensure the solution cools as slowly as possible to give the molecules time to orient themselves into a crystal lattice.[3] You can insulate the flask to slow the cooling process.
-
Change the Solvent System: If the problem persists, the chosen solvent may not be ideal. Experiment with a different solvent or a mixed solvent system. A good starting point is to use a solvent in which the compound is highly soluble and another in which it is sparingly soluble.
-
Issue 3: The Recovered Crystals are Colored
Question: The starting material had a brownish tint, and after recrystallization, the crystals are still not white. How can I remove colored impurities?
Answer:
The persistence of color indicates the presence of impurities that are co-crystallizing with your product. Many organic compounds can have colored byproducts from the synthesis process.
-
Solution: Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities due to its high surface area.[6]
-
Procedure:
-
Dissolve the crude, colored compound in the minimum amount of hot solvent.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Be cautious, as the solution may bump or boil vigorously upon addition.
-
Keep the solution hot for a few minutes to allow for adsorption of the colored impurities.
-
Perform a hot filtration to remove the charcoal.[9] This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.
-
Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.
-
-
Issue 4: Low Recovery of the Purified Product
Question: I successfully obtained pure crystals, but my yield is very low. What could have caused this?
Answer:
A low yield can be attributed to several factors during the recrystallization process.[8]
-
Possible Causes and Solutions:
-
Using Too Much Solvent: As discussed in Issue 1, excess solvent will keep a significant portion of your product dissolved even at low temperatures, leading to poor recovery.[1][8]
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration step (e.g., to remove charcoal or other insoluble impurities), your product may have started to crystallize in the filter funnel. To prevent this, ensure your filtration apparatus is pre-heated and the filtration is performed quickly.[10]
-
Washing with Room Temperature Solvent: After collecting the crystals by filtration, they should be washed with a small amount of ice-cold solvent to remove any remaining impurities on the surface. Using room temperature or warm solvent will re-dissolve some of your product.[1]
-
Inappropriate Solvent Choice: The ideal solvent should have a steep solubility curve, meaning the compound is highly soluble when hot and poorly soluble when cold.[3] If the compound has significant solubility in the cold solvent, you will inevitably lose a portion of your product.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the theory and practice of recrystallizing this compound.
Q1: What is the principle behind recrystallization?
Recrystallization is a purification technique for solid compounds based on differences in solubility.[4] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals. The impurities remain dissolved in the solvent (mother liquor) and are separated by filtration.[5]
Q2: How do I choose the best solvent for recrystallization?
The selection of an appropriate solvent is crucial for a successful recrystallization.[3] The ideal solvent should meet the following criteria:
-
High Temperature Coefficient: The compound should be highly soluble in the hot solvent but sparingly soluble in the cold solvent.[6]
-
Inertness: The solvent should not react with the compound being purified.[6]
-
Volatility: The solvent should have a relatively low boiling point so that it can be easily removed from the purified crystals.[6]
-
Impurity Solubility: The impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
For this compound, which is a solid with some polarity due to the ester and nitrogen-containing ring system, common solvents to test would include ethanol, ethyl acetate, and mixtures of these with less polar solvents like hexanes.[11][12] Published procedures for similar quinoxaline derivatives often utilize ethanol for recrystallization.[13][14]
Q3: What are the common impurities in this compound synthesis?
The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[13][14] Potential impurities could include:
-
Unreacted starting materials.
-
Side-products from unwanted reactions.
-
Colored degradation products.
-
Reagents from the synthesis, such as acids or bases used as catalysts.[15]
Q4: What is the difference between single-solvent and multi-solvent recrystallization?
-
Single-Solvent Recrystallization: This is the most common method, where a single solvent is found that meets the criteria of high solubility at high temperatures and low solubility at low temperatures.[4]
-
Multi-Solvent Recrystallization: This technique is used when a single suitable solvent cannot be found.[4][5] It involves using two miscible solvents. One solvent (the "good" solvent) dissolves the compound readily, while the other (the "poor" or "anti-solvent") does not. The compound is dissolved in a minimum amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes cloudy (the point of saturation). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
III. Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined experimentally on a small scale first.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). If the solid dissolves at room temperature, the solvent is not suitable. If it does not dissolve, gently heat the test tube. If the solid dissolves when hot but reappears upon cooling, the solvent is likely a good candidate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate or in a water bath). Continue adding the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.[1]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and flask to prevent premature crystallization.[9]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[9] Do not disturb the flask during this time. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum running for a period of time, or by transferring them to a watch glass to air dry. A vacuum oven can also be used for more efficient drying.
Solvent Selection Workflow
Caption: Decision workflow for selecting an appropriate recrystallization solvent.
IV. Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Solvent Choice | Ethanol, Ethyl Acetate, or mixtures with Hexane | Balances polarity to dissolve the compound when hot but not cold.[11][12] |
| Cooling Rate | Slow and undisturbed | Allows for the formation of large, pure crystals and prevents oiling out.[3] |
| Solvent Volume | Minimum amount of hot solvent to fully dissolve the solid | Prevents subsaturation and maximizes yield.[1][2] |
| Washing Solvent | Ice-cold | Minimizes re-dissolving the purified crystals.[1] |
V. References
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(9), 633.
-
Al-Bayati, R. I. H., & Al-Amiery, A. A. (2012). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. International Journal of Molecular Sciences, 13(10), 13356–13388.
-
Lab Procedure: Recrystallization | Chemistry. (n.d.). ChemTalk. Retrieved from [Link]
-
Nikpassand, M., Fekri, L. Z., & Teymori, M. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Organic Chemistry, 4, 257-264.
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Chemistry Research Journal.
-
Recrystallization (chemistry). (n.d.). In Wikipedia. Retrieved from [Link]
-
Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs. Retrieved from [Link]
-
Synthesis of some new quinoxaline derivatives. (2016). ResearchGate.
-
2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts.
-
Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
-
Recrystallization and Crystallization. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Recrystallization and Melting Point Analysis. (2022, December 5). YouTube.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
This compound. (n.d.). International Laboratory USA. Retrieved from [Link]
-
A Brief Review on Genotoxic impurities in Pharmaceuticals. (n.d.). ResearchGate.
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). MDPI.
-
[Determination of 3-methylquinoxaline-2-carboxylic acid of olaquindox marker residue in chicken muscles by liquid chromatography-tandem mass spectrometry]. (2018). PubMed.
-
Determination of 3-Methyl-quinoxaline-2-carboxylic Acid and Quinoxaline-2-carboxylic Acid in Pork Based on a Background Fluorescence Quenching Immunochromatographic Assay. (2020). PubMed.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 5. praxilabs.com [praxilabs.com]
- 6. Recrystallization [sites.pitt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Troubleshooting low yield in quinoxaline synthesis
Quinoxaline Synthesis Technical Support Center
A Foreword from Your Senior Application Scientist
Welcome to the dedicated support center for quinoxaline synthesis. As a Senior Application Scientist, I've witnessed the immense potential of the quinoxaline scaffold in medicinal chemistry and materials science, but I've also seen the common frustrations that can arise during its synthesis. Low yields, stubborn impurities, and inconsistent results can derail even the most meticulously planned research.
This guide is born from collective field experience and a deep dive into the reaction's mechanistic nuances. It is designed to be more than a simple set of instructions; it is a troubleshooting resource built on the principles of causality. Here, we will not only explore what to do when your reaction underperforms but also why a particular adjustment works. Our goal is to empower you with the scientific rationale to diagnose issues, optimize your protocol, and achieve consistent, high-yield results.
Let's navigate these challenges together and unlock the full potential of your quinoxaline synthesis.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section directly addresses specific, common problems encountered during the synthesis of quinoxalines, which typically involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.
Issue 1: Reaction Failure - No Product Detected
Q: I've run my reaction, but TLC and LC-MS analysis show only starting materials. What are the likely causes and how can I fix this?
A: This is a classic activation energy problem or an issue with reactant integrity. Let's break down the probable causes and solutions.
Probable Cause 1: Insufficient Acid Catalysis. The condensation of an o-phenylenediamine with a 1,2-dicarbonyl is often acid-catalyzed. The acid protonates a carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the diamine. Without a catalyst, the reaction may be exceedingly slow at room or even elevated temperatures.
-
Solution: Introduce a catalytic amount of a suitable acid.
-
For robust substrates: Acetic acid (10 mol%) or a few drops of glacial acetic acid is a standard choice and often sufficient.
-
For deactivated diamines: If your diamine has electron-withdrawing groups, a stronger acid like p-toluenesulfonic acid (p-TSA) may be required to sufficiently activate the dicarbonyl component.
-
Probable Cause 2: Diamine Oxidation. Aryl-1,2-diamines are notoriously sensitive to oxidation, especially under air and light. Oxidized diamines, which often appear as dark, tarry substances, are poor nucleophiles and will not participate in the condensation, leading to reaction failure.
-
Solution:
-
Verify Starting Material Quality: Use freshly purchased or purified o-phenylenediamine. If the solid is discolored (pink, brown, or black instead of white/off-white), it must be purified. A common method is recrystallization from ethanol/water or sublimation.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric oxidation during the reaction. Degas your solvent before use.
-
Probable Cause 3: Incorrect Solvent Choice. The solvent plays a crucial role. It must be able to dissolve the starting materials and be stable to the reaction conditions. Aprotic solvents may not facilitate the necessary proton transfers effectively.
-
Solution: Ethanol or methanol are excellent first choices. They readily dissolve the reactants and can participate in the proton transfer steps of the mechanism. For higher temperatures, toluene or xylene can be used, but ensure adequate catalysis is present.
Issue 2: Low Yield with a Complex Mixture of Byproducts
Q: My reaction yields some product, but it's a messy mixture with multiple spots on the TLC plate. What's causing this and how can I improve selectivity?
A: A complex mixture indicates that side reactions are outcompeting your desired condensation. The primary culprits are often self-condensation of the dicarbonyl, diamine oxidation, or the formation of other heterocyclic systems.
Probable Cause 1: Self-Condensation of the Dicarbonyl. 1,2-dicarbonyl compounds, particularly enolizable ones like benzil, can undergo self-condensation reactions (e.g., a benzilic acid rearrangement) under harsh conditions (strong base or high heat), consuming your reactant.
-
Solution:
-
Control Temperature: Do not overheat the reaction. For many simple quinoxalines, refluxing in ethanol is sufficient. Start at a lower temperature and slowly increase if the reaction is not progressing.
-
Order of Addition: Add the diamine to the solution of the dicarbonyl compound. This ensures the dicarbonyl is not sitting alone under reaction conditions for an extended period.
-
Probable Cause 2: Formation of Benzimidazoles or Phenazines. If the reaction is run under oxidative conditions, the diamine can react differently. For instance, o-phenylenediamine can be oxidized to an o-quinonediimine, which can then react with another molecule of diamine to form 2,3-diaminophenazine.
-
Solution:
-
Strict Inert Atmosphere: As mentioned before, rigorously exclude oxygen. Use Schlenk techniques if necessary for highly sensitive substrates.
-
Use a Mild Oxidant (if intended): In some specific syntheses, an oxidant is used to drive the reaction towards a desired aromatic system. If this is your goal, use a controlled, mild oxidant like copper(II) acetate or iodine, rather than uncontrolled atmospheric oxygen.
-
Probable Cause 3: Incorrect Stoichiometry. Using a significant excess of one reactant can lead to side reactions involving that reactant.
-
Solution: Begin with a 1:1 stoichiometric ratio of the aryl-1,2-diamine to the 1,2-dicarbonyl compound. Adjustments can be made later, but a 1:1 ratio is the ideal starting point to minimize side reactions.
Table 1: Recommended Solvents and Catalysts
| Reactant Type | Recommended Solvent(s) | Recommended Catalyst (if needed) | Typical Temperature Range |
| Activated Diamine & Dicarbonyl | Ethanol, Methanol | None or Acetic Acid (cat.) | 25 - 78 °C |
| Deactivated Diamine (EWG present) | Ethanol, Toluene | p-TSA, HCl (cat.) | 50 - 110 °C |
| Water-Sensitive Substrates | Dichloromethane (DCM) | Acetic Acid (cat.) | 25 - 40 °C |
| Poorly Soluble Substrates | Acetic Acid (as solvent) | None (acts as solvent & catalyst) | 80 - 118 °C |
Experimental Protocols
Protocol 1: General Synthesis of 2,3-Diphenylquinoxaline
This protocol provides a standard, reliable method for a common quinoxaline synthesis.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzil (2.10 g, 10 mmol)
-
Ethanol (95%, 40 mL)
-
Glacial Acetic Acid (0.1 mL, catalytic)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzil (2.10 g) and ethanol (40 mL).
-
Stir the mixture at room temperature until the benzil is fully dissolved.
-
Add o-phenylenediamine (1.08 g) to the solution.
-
Add a catalytic amount of glacial acetic acid (approx. 2-3 drops) to the flask.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The product spot should be UV active and stain with permanganate.
-
After the reaction is complete (disappearance of the limiting reagent), allow the mixture to cool to room temperature.
-
The product will often precipitate as a pale yellow solid upon cooling. If not, slowly add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove soluble impurities.
-
Dry the product under vacuum to obtain 2,3-diphenylquinoxaline. Typical yield: 90-95%.
Protocol 2: Purification by Column Chromatography
If the product is not pure after precipitation, column chromatography is the standard purification method.
Procedure:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product) by dissolving it in a minimal amount of a polar solvent (like DCM or acetone) and then adding the silica. Evaporate the solvent completely to get a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., starting with 100% Hexane and gradually increasing the polarity with Ethyl Acetate). A typical starting eluent for quinoxalines is 9:1 Hexane:Ethyl Acetate.
-
Loading and Elution: Carefully load the dry slurry onto the top of the packed column. Begin elution, collecting fractions and monitoring them by TLC.
-
Combine and Evaporate: Combine the pure fractions (those containing only the desired product spot) and remove the solvent using a rotary evaporator to yield the purified quinoxaline.
Visualizing the Process
Diagram 1: Core Quinoxaline Synthesis Mechanism
Caption: Fig 1. Catalyzed Quinoxaline Formation
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: Fig 2. Troubleshooting Logic
Frequently Asked Questions (FAQs)
Q1: Can I use water as a solvent for quinoxaline synthesis? A: While the reaction produces water, using water as the primary solvent is generally not recommended as it can hinder the initial condensation steps and may not adequately dissolve many organic substrates. However, some green chemistry protocols have successfully used water, often at high temperatures or with surfactants. For standard lab synthesis, ethanol or acetic acid are more reliable choices.
Q2: My product is a dark oil instead of a crystalline solid. What should I do? A: An oily product often indicates the presence of impurities. This could be due to oxidized starting material or polymeric side products. The first step is to attempt purification via column chromatography. If the product is still an oil after chromatography, it may be inherently low-melting. In this case, you can verify its purity by NMR and LC-MS. If impurities are still present, reconsider the reaction conditions, focusing on running it under a strictly inert atmosphere and using purified starting materials.
Q3: How do I know if my diamine starting material is pure enough? A: Visually, o-phenylenediamine and its simple derivatives should be colorless or pale tan crystalline solids. Any significant discoloration (pink, brown, black) is a sign of oxidation. You can confirm purity by checking its melting point against the literature value. A broad or depressed melting point indicates impurities. If in doubt, purify by recrystallization or sublimation before use.
Q4: Is it possible for the quinoxaline ring to reopen after it has formed? A: The quinoxaline ring is a very stable aromatic system and is generally not susceptible to reopening under typical synthetic or workup conditions. Its stability is a key reason for its widespread use as a scaffold in drug development.
References
-
Jain, S., & Kumar, A. (2011). Recent advances in the synthesis of quinoxalines. RSC Advances, 1(8), 1399-1427. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7230, Phenylenediamine. PubChem. [Link]
-
Hill, J. (2008). Synthesis of Phenazines. In The Chemistry of Heterocyclic Compounds, Volume 65: The Pyrazines (pp. 659-756). John Wiley & Sons, Inc. [Link]
-
Zare, A., & Abi, F. (2013). Iodine-catalyzed simple and efficient synthesis of quinoxaline derivatives. Chinese Chemical Letters, 24(5), 403-405. [Link]
-
Saeed, A., Shaheen, F., & Abbas, N. (2017). Quinoxaline and its derivatives: an overview of the synthetic approaches and biological activities. Studies in Natural Products Chemistry, 54, 233-277. [Link]
Identifying and characterizing byproducts in Ethyl 3-methylquinoxaline-2-carboxylate synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Ethyl 3-methylquinoxaline-2-carboxylate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you identify and characterize byproducts, ensuring the integrity of your synthesis.
Part 1: Frequently Asked Questions - Understanding the Synthesis and Potential Byproducts
Q1: What is the primary and most reliable method for synthesizing this compound?
The most common and robust method for synthesizing this compound is through the cyclocondensation reaction of o-phenylenediamine with an α-keto ester, specifically ethyl 2-methyl-3-oxobutanoate (ethyl pyruvate).[1] This reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and proceeds through the formation of a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic quinoxaline ring system. The simplicity of the starting materials and the efficiency of the reaction make it a preferred route.
Q2: What are the most common byproducts I should expect in this synthesis?
While the synthesis is generally efficient, the formation of byproducts can occur. The most prevalent byproduct is the decarboxylated product, 2,3-dimethylquinoxaline .[2] This occurs when the ethyl carboxylate group is lost as carbon dioxide and an ethyl group.
If you are working with quinoxaline N-oxide precursors, you may also encounter byproducts formed through reduction. These include the corresponding mono-N-oxides and the fully reduced this compound .[3][4]
In cases where a substituted o-phenylenediamine is used, the formation of regioisomers is a possibility, depending on the position of the substituents on the benzene ring.
Q3: What are the underlying causes for the formation of these byproducts?
Understanding the reaction mechanisms is key to mitigating byproduct formation:
-
Decarboxylation: This is often a thermally induced process.[2] High reaction temperatures or prolonged reaction times can promote the loss of the carboxylate group. The stability of the resulting carbanion intermediate on the quinoxaline ring can also influence the ease of decarboxylation.
-
Reduction of N-oxides: If your synthesis involves quinoxaline 1,4-dioxide precursors, certain reagents, particularly amines or phosphites, can act as reducing agents, leading to the partial or complete deoxygenation of the N-oxide functionalities.[3][4]
-
Regioisomer Formation: When using an unsymmetrically substituted o-phenylenediamine, the initial condensation with the α-keto ester can occur at either of the two non-equivalent amino groups, leading to a mixture of isomeric products.
Q4: How can I minimize the formation of byproducts and improve the purity of my final product?
Optimizing your reaction conditions is crucial for a clean synthesis:
-
Temperature Control: To minimize decarboxylation, it is advisable to run the reaction at the lowest effective temperature and for the shortest time necessary for the completion of the reaction.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to avoid prolonged heating.
-
Reagent Selection: When working with N-oxides, carefully consider the choice of reagents to avoid unintended reductions.
-
Purification: A well-executed purification strategy is vital. Column chromatography is often effective for separating the desired product from byproducts.[5] Recrystallization can then be employed to achieve high purity.
Part 2: Troubleshooting Guide - Identifying and Characterizing Byproducts
This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.
Problem 1: My reaction mixture shows multiple spots on TLC, in addition to the starting materials and the desired product.
This is a common observation and indicates the presence of byproducts.
-
Possible Cause 1: Formation of the decarboxylated byproduct (2,3-dimethylquinoxaline).
-
Identification: The decarboxylated product is less polar than the desired ester. Therefore, it will have a higher Rf value on a normal phase silica gel TLC plate.
-
-
Possible Cause 2: Presence of regioisomers.
-
Identification: Regioisomers often have very similar polarities and may appear as a single elongated spot or two very close spots on TLC. Differentiating them may require careful analysis of the isolated fractions by NMR.
-
Problem 2: The ¹H NMR spectrum of my purified product is complex and shows unexpected peaks.
A complex NMR spectrum is a clear indication of impurities. Here’s how to dissect the data:
-
Expected ¹H NMR Spectrum of this compound:
-
Aromatic protons (4H): Multiplets in the range of δ 7.5-8.2 ppm.
-
Ethyl ester CH₂ (2H): A quartet around δ 4.5 ppm.
-
Methyl group on the quinoxaline ring (3H): A singlet around δ 2.8 ppm.
-
Ethyl ester CH₃ (3H): A triplet around δ 1.4 ppm.
-
-
Identifying Byproducts in the ¹H NMR Spectrum:
-
2,3-dimethylquinoxaline (Decarboxylated byproduct): You will observe the absence of the characteristic quartet and triplet of the ethyl ester group. Instead, you will see a new singlet for the second methyl group on the quinoxaline ring around δ 2.7 ppm.
-
Regioisomers: The spectra of regioisomers will be very similar. Look for subtle differences in the chemical shifts and coupling patterns of the aromatic protons.
-
Problem 3: The mass spectrum of my product shows unexpected m/z values.
Mass spectrometry is a powerful tool for identifying byproducts.
-
Expected Mass Spectrum for this compound:
-
The molecular formula is C₁₂H₁₂N₂O₂.
-
The expected molecular weight is 216.24 g/mol .
-
Look for the molecular ion peak [M]⁺ at m/z = 216.[6]
-
-
Identifying Byproducts in the Mass Spectrum:
-
2,3-dimethylquinoxaline (Decarboxylated byproduct): The molecular formula is C₁₀H₁₀N₂. The molecular weight is 158.20 g/mol . You will see a molecular ion peak [M]⁺ at m/z = 158.
-
Summary of Analytical Data for Product and Potential Byproduct
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (in CDCl₃) | Expected MS (m/z) |
| This compound | C₁₂H₁₂N₂O₂ | 216.24 | ~8.1 (m, 2H), ~7.8 (m, 2H), ~4.5 (q, 2H), ~2.8 (s, 3H), ~1.4 (t, 3H) | 216 [M]⁺ |
| 2,3-dimethylquinoxaline | C₁₀H₁₀N₂ | 158.20 | ~7.9 (m, 2H), ~7.6 (m, 2H), ~2.7 (s, 6H) | 158 [M]⁺ |
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method and may require optimization based on your specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in absolute ethanol.
-
Addition of Reagent: To this solution, add ethyl 2-methyl-3-oxobutanoate (ethyl pyruvate) (1.05 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization, or proceed directly to purification.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from ethanol or a mixture of ethanol and water can yield the pure product.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica with the adsorbed product onto the top of the prepared column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexanes) to elute the desired product. The less polar decarboxylated byproduct will elute first.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Part 4: Visualizations
Caption: Troubleshooting logic for byproduct identification and resolution.
References
-
One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. Available at: [Link]
-
Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. MDPI. Available at: [Link]
-
Unexpected Reduction of Ethyl 3-Phenylquinoxaline-2-carboxylate 1,4-Di-N-oxide Derivatives by Amines. ResearchGate. Available at: [Link]
-
[Determination of 3-methylquinoxaline-2-carboxylic acid of olaquindox marker residue in chicken muscles by liquid chromatography-tandem mass spectrometry]. PubMed. Available at: [Link]
-
13C nuclear magnetic resonance spectra of quinoxaline derivatives. RSC Publishing. Available at: [Link]
-
Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. NIH. Available at: [Link]
-
Unexpected Reduction of Ethyl 3-Phenylquinoxaline-2-carboxylate 1,4-Di-N-oxide Derivatives by Amines†. PMC - NIH. Available at: [Link]
-
synthesis, characterization and antibacterial activities of some indolo [2-3-b] quinoxaline derive. Connect Journals. Available at: [Link]
-
Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. NIH. Available at: [Link]
-
Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. KOPS. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected Reduction of Ethyl 3-Phenylquinoxaline-2-carboxylate 1,4-Di-N-oxide Derivatives by Amines† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Challenges in the scale-up of Ethyl 3-methylquinoxaline-2-carboxylate production
Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-methylquinoxaline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable quinoxaline derivative. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols to ensure the successful transition from bench-scale experiments to larger-scale production.
I. Troubleshooting Guide: Navigating Scale-Up Challenges
The transition from a laboratory-scale synthesis to a pilot or production scale often introduces unforeseen challenges. This section is dedicated to identifying and resolving specific issues that may arise during the scale-up of this compound production.
Q1: Low Yield or Incomplete Reaction at a Larger Scale
Probable Causes:
-
Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized concentration gradients and temperature differences, hindering the reaction rate.
-
Poor Heat Transfer: The exothermic nature of the condensation reaction can be difficult to manage at scale, potentially leading to side reactions or degradation of the product.
-
Sub-optimal Reagent Addition: The rate and order of reagent addition become more critical at a larger scale to control the reaction exotherm and minimize side product formation.
Solutions:
-
Optimize Agitation:
-
Select an appropriate impeller design (e.g., pitched-blade turbine for better axial flow) and agitation speed to ensure homogeneity.
-
For viscous reaction mixtures, consider using multiple impellers.
-
-
Enhance Heat Management:
-
Utilize a reactor with a high surface-area-to-volume ratio or a jacketed vessel with a suitable heat transfer fluid.
-
Implement controlled, portion-wise addition of the limiting reagent to manage the exotherm.
-
-
Controlled Reagent Addition:
-
Add the more reactive species (typically the α-keto ester) slowly to the solution of the o-phenylenediamine.
-
Monitor the internal temperature closely during the addition and adjust the addition rate as needed.
-
Q2: Formation of Impurities and Side Products
Probable Causes:
-
Oxidation of o-phenylenediamine: Exposure of o-phenylenediamine to air, especially at elevated temperatures, can lead to the formation of colored, polymeric impurities.
-
Self-condensation of the α-keto ester: In the presence of a base or acid catalyst, the α-keto ester can undergo self-condensation, reducing the availability for the primary reaction.
-
Formation of regioisomers: If a substituted o-phenylenediamine is used, the formation of regioisomers is a possibility.
Solutions:
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine.
-
-
pH Control:
-
Carefully control the pH of the reaction mixture. While the reaction is often acid-catalyzed, a strong acid can promote side reactions.[1]
-
Consider using a milder acidic catalyst, such as acetic acid.
-
-
Purification Strategy:
-
Develop a robust purification protocol. Recrystallization from a suitable solvent like ethanol is often effective.[2]
-
Column chromatography can be employed for higher purity but may be less practical for very large scales.
-
Q3: Difficulties in Product Isolation and Purification
Probable Causes:
-
Product Oiling Out: The product may separate as an oil instead of a crystalline solid, especially if impurities are present, making filtration difficult.
-
Contamination with Starting Materials: Incomplete reaction can lead to contamination of the product with unreacted starting materials, which may co-crystallize.
-
Solvent Selection for Recrystallization: The choice of solvent is crucial for effective purification. An inappropriate solvent may result in poor recovery or insufficient purification.
Solutions:
-
Crystallization Seeding:
-
Introduce a small amount of pure this compound crystals to the supersaturated solution to induce crystallization.
-
-
Solvent System Optimization:
-
Experiment with different solvent systems for recrystallization. A mixture of solvents (e.g., ethanol/water) can sometimes provide better results.
-
-
Washing:
-
After filtration, wash the crude product with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing insights into the underlying chemistry and practical considerations.
Q1: What is the general mechanism for the synthesis of this compound?
The synthesis of this compound typically proceeds via the Hinsberg quinoxaline synthesis.[3] This involves the condensation reaction between an o-phenylenediamine and an α-keto ester (in this case, ethyl 2-methyl-3-oxobutanoate). The reaction is generally acid-catalyzed and involves the formation of a diimine intermediate, which then cyclizes and aromatizes to form the quinoxaline ring.
Q2: How does the choice of solvent affect the reaction?
The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol are commonly used and have been shown to be effective.[4] Aprotic solvents such as dichloromethane and acetonitrile can also be used.[4] The ideal solvent should be able to dissolve the reactants and be compatible with the reaction conditions. For scale-up, factors like solvent cost, toxicity, and ease of removal should also be considered.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[2][5]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[5]
-
Melting Point: A sharp melting point is indicative of a pure compound. The literature melting point for this compound is around 65-67 °C.[2]
-
Q4: Are there greener alternatives for the synthesis?
Yes, several efforts have been made to develop more environmentally friendly methods for quinoxaline synthesis. These include:
-
The use of recyclable catalysts.[1]
-
Performing the reaction in greener solvents like water or ethanol.[4]
-
Microwave-assisted synthesis, which can reduce reaction times and energy consumption.[6][7]
III. Experimental Protocols & Data
Protocol 1: Laboratory-Scale Synthesis of this compound
Materials:
-
o-Phenylenediamine
-
Ethyl 2-methyl-3-oxobutanoate
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Slowly add ethyl 2-methyl-3-oxobutanoate (1 mmol) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
The product will precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a white to light brown solid.[2]
Data Summary: Effect of Solvent on Yield
| Solvent | Reaction Time (hours) | Yield (%) | Reference |
| Ethanol | 2 | 98 | [4] |
| Methanol | 2 | 90 | [4] |
| Dichloromethane | 2 | 86 | [4] |
| Acetonitrile | 2 | 70 | [4] |
| Water | 2 | 49 | [4] |
IV. Visual Guides
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Troubleshooting Workflow
Sources
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. mtieat.org [mtieat.org]
- 4. Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. ecommons.udayton.edu [ecommons.udayton.edu]
Minimizing decarboxylation during quinoxaline carboxylic acid synthesis
A Guide to Minimizing and Troubleshooting Decarboxylation
Welcome to the technical support center for quinoxaline carboxylic acid synthesis. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of unintended decarboxylation during your synthetic procedures. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to overcome this synthetic hurdle.
Section 1: Troubleshooting Unwanted Decarboxylation
This section is dedicated to addressing specific problems you might be encountering in your synthesis. We've structured this as a series of common issues and their potential solutions, grounded in mechanistic understanding.
Scenario 1: My reaction is yielding a mixture of the desired quinoxaline carboxylic acid and its decarboxylated analog. What are the likely causes and how can I fix it?
This is a frequent challenge, often stemming from reaction conditions that are too harsh. Let's break down the potential culprits and how to address them.
Underlying Cause: Decarboxylation of quinoxaline carboxylic acids, and heterocyclic carboxylic acids in general, is often thermally induced.[1][2][3] The stability of the carbanion intermediate formed upon loss of CO2 plays a significant role.[4] For quinoxaline-2-carboxylic acids, the electron-withdrawing nature of the pyrazine ring can stabilize this intermediate, making it more susceptible to decarboxylation under certain conditions.
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for mixed product outcomes.
Data-Driven Insights: The Impact of Temperature
A study on the hydrothermal synthesis (HTS) of 2,3-diarylquinoxaline-6-carboxylic acids clearly demonstrates the effect of temperature on decarboxylation.[5]
| Reaction Temperature (°C) | Reaction Time (min) | Yield of Carboxylic Acid (%) | Yield of Decarboxylated Product (%) |
| 230 | 10 | 41 | 59 |
| 200 | 10 | 70 | 30 |
| 180 | 10 | 85 | 15 |
| 150 | 30 | >95 | <5 |
Table adapted from data presented in reference[5].
As the data illustrates, lowering the reaction temperature significantly suppresses the formation of the decarboxylated side-product.
Scenario 2: My synthesis of a quinoxaline-2-carboxylic acid from an o-phenylenediamine and an α-ketoacid is giving low yields and significant decarboxylation. What specific protocol modifications should I consider?
This is a common synthetic route, and its success hinges on carefully controlling the reaction conditions to favor condensation over decarboxylation.
Key Considerations & Mechanistic Insight: The synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds is a robust reaction.[6] However, when one of the carbonyls is part of a carboxylic acid, the molecule has a β-keto acid-like character, which is a classic structural motif prone to decarboxylation via a cyclic, concerted transition state.[2][7][8]
Optimized Protocol Recommendations:
-
Catalyst Choice: Avoid strong, non-volatile acids. Instead, consider:
-
Mild Acid Catalysis: Acetic acid is often sufficient to catalyze the condensation without aggressively promoting decarboxylation.[9]
-
Organocatalysis: Camphor sulfonic acid has been used effectively.[10]
-
Heterogeneous Catalysts: Recyclable catalysts like polymer-supported sulphanilic acid can offer high yields at room temperature.[11]
-
-
Solvent System: The choice of solvent can be critical.
-
Temperature Control: As established, this is paramount.
Experimental Protocol: Room Temperature Synthesis of a Quinoxaline-2-Carboxylic Acid Derivative
This protocol is a generalized procedure based on modern, mild synthesis methods.[12][13]
-
To a stirred solution of the substituted o-phenylenediamine (1.0 mmol) in methanol (10 mL), add the desired α-ketoacid (1.0 mmol).
-
If required, add a catalytic amount of a mild acid catalyst (e.g., a few drops of acetic acid or 5 mol% of a solid acid catalyst).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 1-4 hours), if a precipitate has formed, filter the solid product, wash with cold methanol, and dry under vacuum.
-
If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of decarboxylation for a quinoxaline carboxylic acid?
A1: While multiple pathways can exist depending on the conditions, a common mechanism, especially for quinoxaline-2-carboxylic acids, resembles the decarboxylation of β-keto acids. The reaction proceeds through a cyclic, 6-membered transition state, leading to an enol intermediate which then tautomerizes to the final decarboxylated quinoxaline.[2][7]
Caption: Generalized mechanism for decarboxylation of quinoxaline-2-carboxylic acid. (Note: Actual image rendering for chemical structures is not possible here, but the diagram illustrates the flow from reactant to product via the key intermediates).
Q2: Are there alternative synthetic strategies that are less prone to decarboxylation?
A2: Yes. If direct synthesis is proving problematic, consider a multi-step approach where the carboxylic acid functionality is introduced late in the synthesis or is protected.
-
Oxidation of a Precursor: A robust method involves the synthesis of a stable precursor, such as a 2-methylquinoxaline or a 2-(polyhydroxyalkyl)quinoxaline, followed by oxidation to the carboxylic acid.[14] This decouples the quinoxaline ring formation from the presence of the potentially labile carboxylic acid. For example, the side chain of 2-(D-arabino-1,2,3,4-tetrahydroxybutyl)quinoxaline can be oxidized using hydrogen peroxide in a basic medium to yield quinoxaline-2-carboxylic acid.[14]
-
Hydrolysis of an Ester or Nitrile: You can synthesize the corresponding ester or nitrile, which are generally more stable to the condensation conditions. The quinoxaline ester or nitrile can then be hydrolyzed to the carboxylic acid in a separate step under controlled conditions (e.g., saponification with NaOH in methanol at room temperature).[15]
-
Using a Protected Carboxylic Acid: In some cases, protecting the carboxylic acid group of a starting material can prevent decarboxylation. For instance, using methyl 3,4-diaminobenzoate instead of 3,4-diaminobenzoic acid in a condensation reaction can yield the methyl ester of the quinoxaline carboxylic acid, which can then be hydrolyzed.[5]
Q3: Does the position of the carboxylic acid on the quinoxaline ring affect its stability?
A3: Yes, the position is critical. A carboxylic acid at the 2- or 3-position is directly attached to the electron-deficient pyrazine ring. This proximity can stabilize the negative charge that develops on the ring during certain decarboxylation mechanisms, making it more labile compared to a carboxylic acid on the 5-, 6-, 7-, or 8-position of the benzene ring. For carboxylic acids on the benzene portion of the scaffold, decarboxylation is generally more difficult and requires harsher conditions.
Q4: Can my purification method induce decarboxylation?
A4: It's possible, though less common than during the reaction itself. If you are using purification techniques that involve high heat, such as distillation or sublimation under high vacuum, you could potentially induce decarboxylation of a thermally sensitive product. Similarly, prolonged exposure to strongly acidic or basic conditions during chromatographic purification could be a risk factor. It is advisable to use purification methods that operate at or near room temperature, such as recrystallization from a suitable solvent or standard flash column chromatography with neutral mobile phases.
References
-
O'Brien, D. E., Baiocchi, F., Robins, R. K., & Cheng, C. C. (1963). A Cost-Efficient and Scaleable Synthesis of 2-Quinoxalinecarboxylic Acid. Journal of Organic Chemistry, 28(4), 1145-1147. [Link]
- Aly, A. A., Bräse, S., & Nieger, M. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Chemical Reviews, 112(5), 2889-2968. This is a representative review of quinoxaline synthesis. A direct URL to a specific open-access version may vary, but the citation provides the necessary information for locating the article through academic search engines.
-
Glund, K., Schlumbohm, W., Bapat, M., & Keller, U. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(15), 3522-3527. [Link]
-
General synthetic pathway for the synthesis of quinoxaline derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Wang, H., et al. (2021). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. European Journal of Medicinal Chemistry, 224, 113709. [Link]
- El-Gaby, M. S. A., Ismail, M. M. F., Ammar, Y. A., Zahran, M. A., & Shmeiss, N. A. M. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(1), 199-204.
-
Glund, K., Schlumbohm, W., Bapat, M., & Keller, U. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. PubMed. [Link]
-
Gardinier, J. R., et al. (2009). A systematic investigation of factors influencing the decarboxylation of imidazolium carboxylates. The Journal of Organic Chemistry, 74(20), 7935-7942. [Link]
-
Galkin, M. V., & Samec, J. S. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. The Journal of Organic Chemistry, 87(13), 8256-8264. [Link]
-
Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 1730-1733. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides.
-
Kiseleva, E., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules, 28(22), 7509. [Link]
-
Zarei, A., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2014, 974175. [Link]
-
Heravi, M. M., et al. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC, 2008(15), 280-287. [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
-
Tarpada, U. P., Thummar, B. B., & Raval, D. K. (2013). A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. ResearchGate. [Link]
-
Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube. [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]
-
Kumar, A., et al. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 16(12), 9957-9968. [Link]
-
Guchhait, S. K., & Chaudhary, P. (2014). Bromodecarboxylation of quinoline salicylic acids: increasing the diversity of accessible substituted quinolines. Organic & Biomolecular Chemistry, 12(35), 6826-6830. [Link]
-
Allen, A. (n.d.). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. Allen Institute. [Link]
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
-
Wang, Y., et al. (2023). Annulation Reaction of Quinoxalin-2(1H)-ones Initiated by Electrochemical Decarboxylation of N-Arylglycines. The Journal of Organic Chemistry, 88(2), 1147-1154. [Link]
-
ChemTalk. (n.d.). Decarboxylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]
-
Beller, M., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society, 145(42), 23157-23167. [Link]
-
Maji, M., & Das, S. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 10(58), 35221-35243. [Link]
-
Sharma, P., & Kumar, A. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Current Organic Synthesis, 18(5), 456-483. [Link]
-
Khan Academy. (2014, February 16). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry [Video]. YouTube. [Link]
Sources
- 1. The decarboxylation of some heterocyclic acetic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Decarboxylation | ChemTalk [chemistrytalk.org]
- 4. Decarboxylation - Wikipedia [en.wikipedia.org]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 3-Methyl-quinoxaline-2-carboxylic Acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Column Chromatography Purification of Quinoxaline Derivatives
Welcome to the Technical Support Center for the purification of quinoxaline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these important heterocyclic compounds using column chromatography. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer practical, field-proven insights to ensure the integrity and success of your purification workflows.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we encounter from scientists working with quinoxaline derivatives.
Q1: What are the most common impurities I should expect in my crude quinoxaline derivative sample?
A1: The impurities in your crude product are largely dependent on the synthetic route you've employed. For instance, a common method for synthesizing substituted quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1] In this case, unreacted starting materials are the most probable impurities. If your synthesis involves a chlorination step to produce a chloroquinoxaline, the corresponding hydroxyquinoxaline precursor is a likely impurity.[2] Other potential contaminants can include residual reagents, by-products from side reactions, and solvents used in the reaction or work-up.
Q2: What is the best general approach for purifying quinoxaline derivatives?
A2: Column chromatography is a highly versatile and widely used method for purifying quinoxaline derivatives.[1][2] Silica gel is the most common stationary phase due to its effectiveness and cost-efficiency.[2] For compounds that are sensitive to the acidic nature of silica, alternative stationary phases like neutral or basic alumina can be used.[2][3] Recrystallization is another excellent technique, particularly for removing small amounts of impurities from an already partially purified product to obtain highly crystalline material.[2][4]
Q3: How do I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your column chromatography.[2][5] Quinoxaline derivatives are typically UV-active due to their aromatic structure, making them easily visible on a TLC plate with a fluorescent indicator under a UV lamp (usually at 254 nm).[2] This allows for rapid assessment of fraction purity and helps in deciding which fractions to combine. An ideal Rf value for the target compound on a TLC plate before scaling up to column chromatography is between 0.2 and 0.4, as this range generally provides the best separation.[2]
Q4: My quinoxaline derivative seems to be decomposing on the silica gel column. What can I do?
A4: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[2][6] To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as 0.1-1% triethylamine.[2][3] This neutralizes the acidic silanol groups on the silica surface. Alternatively, using a less acidic stationary phase like neutral alumina is a viable option.[2][3]
Troubleshooting Guide: Column Chromatography of Quinoxaline Derivatives
This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues you may encounter during the column chromatography purification of quinoxaline derivatives.
Problem 1: Poor Separation of Product and Impurities
Q: My quinoxaline derivative is co-eluting with an impurity. How can I improve the separation?
A: This is a common challenge that can often be resolved by systematically optimizing your chromatographic conditions.
-
Probable Cause 1: Inappropriate Mobile Phase Polarity. If your product and impurities are eluting together, your mobile phase may be too polar, causing all components to travel quickly through the column without sufficient interaction with the stationary phase.[2]
-
Solution: Decrease the polarity of your eluent system. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[2] Perform small-scale trials using TLC to identify a solvent system that provides a clear separation between your product and the impurities. Aim for a significant difference in Rf values.
-
-
Probable Cause 2: Poor Stationary Phase Selectivity. Silica gel may not be providing the necessary selectivity for your specific mixture of compounds.
-
Solution: Consider switching to a different stationary phase. Alumina (neutral or basic) can offer different selectivity compared to silica gel.[2] For more challenging separations, reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like acetonitrile/water), can be an effective alternative.[7][8]
-
Problem 2: Product Elutes with Streaking or Tailing
Q: On my TLC plates and during column chromatography, my quinoxaline derivative spot/band is streaking or tailing. What causes this and how can I fix it?
A: Peak tailing or streaking is often a sign of undesirable interactions between your compound and the stationary phase.[9][10][11][12]
-
Probable Cause 1: Strong Interaction with Acidic Silanol Groups. Quinoxaline derivatives contain basic nitrogen atoms which can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing.[2][3][11][13]
-
Probable Cause 2: Column Overload. Applying too much sample to the column can lead to band broadening and tailing.[9][10][11]
-
Solution: Ensure you are not overloading your column. A general rule of thumb for silica gel column chromatography is to load an amount of crude material that is 1-5% of the total weight of the silica gel.[2]
-
-
Probable Cause 3: Poor Sample Solubility in the Mobile Phase. If your compound is not very soluble in the eluent, it can lead to streaking as it dissolves and re-precipitates on the column.
-
Solution: If possible, choose a mobile phase in which your compound is reasonably soluble. If your compound has poor solubility in the ideal eluent for separation, you can use a "dry loading" technique.[2][14] This involves pre-adsorbing your crude material onto a small amount of silica gel, which is then carefully added to the top of the column.[2][14]
-
Problem 3: The Product Does Not Elute from the Column
Q: I've been running my column for a long time, and I can't seem to elute my target quinoxaline derivative. What should I do?
A: This situation usually indicates that your mobile phase is not polar enough to move your compound through the column.
-
Probable Cause: Mobile Phase Polarity is Too Low. Your compound is too strongly adsorbed to the stationary phase and the eluent does not have sufficient strength to displace it.[2]
-
Solution: Gradually increase the polarity of your mobile phase.[2] If you are using a hexane/ethyl acetate system, you can incrementally increase the percentage of ethyl acetate.[2] For very polar compounds, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[2] It is always advisable to first test these more polar solvent systems on a TLC plate to ensure your compound moves off the baseline.
-
Data Presentation
Table 1: Common Solvent Systems for Quinoxaline Derivative Purification on Silica Gel
| Solvent System Components | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point for many quinoxaline derivatives.[2] |
| Dichloromethane / Methanol | Medium to High | Effective for more polar quinoxaline derivatives.[2] |
| Petroleum Ether / Ethyl Acetate | Low to Medium | Similar to Hexane/EtOAc, used for various quinoxalinone derivatives.[15] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various eluent systems (e.g., different ratios of hexane/ethyl acetate) to find one that provides good separation, with an Rf value for your target compound between 0.2 and 0.4.[2]
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen initial, low-polarity eluent.
-
Pour the slurry into a glass column, ensuring even packing without air bubbles.[15]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent.[14]
-
Dry Loading (for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[2][14]
-
Carefully add the sample to the top of the packed column.[2]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
Collect fractions and monitor their composition by TLC.[2]
-
-
Isolation:
-
Combine the pure fractions containing your desired product.
-
Remove the solvent under reduced pressure to obtain the purified quinoxaline derivative.[2]
-
Visualizations
Caption: A general workflow for the column chromatography purification of quinoxaline derivatives.
Caption: A decision tree for troubleshooting peak tailing in quinoxaline derivative purification.
References
- Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline - Benchchem.
- Liquid chromatographic investigation of quinoxaline antibiotics and their analogues by means of ultraviolet diode-array detection - PubMed.
- Separation of Quinoxaline on Newcrom R1 HPLC column - SIELC Technologies.
- Technical Support Center: Purification of Quinoxaline-2-Carboxylic Acid Activating Enzyme - Benchchem.
- Technical Support Center: Purification of Quinoxalinone Derivatives - Benchchem.
- Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.
-
Determination of marker residues of quinoxaline-1,4-di-N-oxides and its prototype identification by liquid chromatography tandem mass spectrometry | Request PDF - ResearchGate. Available at: [Link]
-
What causes streaking in silica gel column chromatography? : r/chemhelp - Reddit. Available at: [Link]
- Refinement of work-up procedures for quinoxaline synthesis - Benchchem.
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. Available at: [Link]
-
Column Chromatography in Pharmaceutical Analysis - Research and Reviews. Available at: [Link]
-
Formation of quinoxalinol/ quinoxaline derivatives - ResearchGate. Available at: [Link]
-
Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies | LCGC International. Available at: [Link]
-
Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach - MDPI. Available at: [Link]
-
Rapid optimization of processes for the integrated purification of biopharmaceuticals - PMC. Available at: [Link]
-
(PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT - ResearchGate. Available at: [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. Available at: [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
How To Choose Mobile Phase For Column Chromatography? - Chemistry For Everyone. Available at: [Link]
-
Optimized Flash Chromatography Purification: From TLC to large scale in three steps - Teledyne ISCO. Available at: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available at: [Link]
-
troubleshooting column chromatography : r/chemistry - Reddit. Available at: [Link]
-
Determination of Marker Residues of Quinoxaline-1,4-Di-N-Oxides and its Prototype Identification By Liquid Chromatography Tandem Mass Spectrometry | Request PDF - ResearchGate. Available at: [Link]
-
Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC - NIH. Available at: [Link]
-
What is the basic principle for selecting mobile phase in preparative column chromatography? | ResearchGate. Available at: [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. Available at: [Link]
-
Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Available at: [Link]
-
Chemical/Laboratory Techniques: Column Chromatography - YouTube. Available at: [Link]
-
Common Faults and Troubleshooting Methods in HPLC Column. Available at: [Link]
-
Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. Available at: [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. Available at: [Link]
-
Optimization of Cation Exchange Chromatography Purification of a Small Peptide: An Industrial and Practical Approach - WMU's ScholarWorks. Available at: [Link]
-
How to Scale-Up Normal-Phase Purification | Biotage. Available at: [Link]
-
Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver | LCGC International. Available at: [Link]
-
What Is Tailing In Chromatography? - Chemistry For Everyone - YouTube. Available at: [Link]
-
(PDF) A Focussed Analysis of Β-cyclodextrins for Quinoxaline Derivatives Synthesis. Available at: [Link]
-
Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - MDPI. Available at: [Link]
-
[Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed. Available at: [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]
-
An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues and its determination by high-performance liquid chromatography with ultraviolet detection and a colloidal gold-based immunochromatographic assay - PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. acdlabs.com [acdlabs.com]
- 12. youtube.com [youtube.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Preventing the formation of regioisomers in quinoxaline synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the control of regioselectivity in quinoxaline synthesis. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical logic to empower you in your experimental work.
Troubleshooting Guide: Controlling Regioisomer Formation
The formation of a mixture of regioisomers is one of the most common challenges in quinoxaline synthesis, particularly when using unsymmetrical 1,2-diamines or 1,2-dicarbonyl compounds. This guide addresses specific issues you might encounter.
Question: I am getting a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
Answer:
A 1:1 mixture indicates that the two amino groups of your diamine (or the two carbonyl groups of your dicarbonyl) have very similar reactivity under your current reaction conditions. To improve selectivity, you must introduce conditions that differentiate between these reactive sites. The strategy depends on the nature of your substrates.
Underlying Cause: The classical synthesis involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][2] If both starting materials are unsymmetrical, a mixture of two regioisomers can form. The reaction proceeds via a two-step mechanism: the formation of a mono-imino intermediate followed by cyclization and dehydration. The regiochemical outcome is determined by which amino group reacts first with which carbonyl group.
Logical Flow for Troubleshooting Regioisomer Mixtures
Caption: Troubleshooting workflow for poor regioselectivity.
Strategy 1: Exploit Electronic and Steric Effects
If your unsymmetrical diamine or dicarbonyl has substituents with different electronic properties (e.g., an electron-donating group like -OCH₃ and an electron-withdrawing group like -NO₂), you can control the regioselectivity by tuning the reaction conditions.
-
Mechanism Insight: The more nucleophilic amino group will preferentially attack the more electrophilic carbonyl group.
-
An electron-donating group (EDG) on the diamine increases the nucleophilicity of the adjacent amino group.
-
An electron-withdrawing group (EWG) on the diamine decreases the nucleophilicity of the adjacent amino group.
-
An electron-withdrawing group on the dicarbonyl increases the electrophilicity of the adjacent carbonyl carbon.
-
Protocol 1: Acid-Catalyzed Regiocontrol [3]
Acid catalysis protonates a carbonyl oxygen, making the corresponding carbon significantly more electrophilic. This can amplify subtle electronic differences.
-
Reactants:
-
Unsymmetrical 3-substituted-1,2-phenylenediamine (1.0 eq)
-
Unsymmetrical α-ketoester (1.2 eq)
-
-
Solvent & Catalyst:
-
Methanol (MeOH) as solvent.
-
Acetic acid (AcOH) (5.0 eq) as catalyst.
-
-
Procedure:
-
Dissolve the diamine in MeOH at room temperature.
-
Add the acetic acid to the solution.
-
Add the α-ketoester dropwise to the mixture.
-
Stir at room temperature and monitor the reaction by TLC.
-
-
Expected Outcome: For many systems, acidic conditions favor the formation of the 7-substituted quinoxaline derivative as the major product.[3] This is often because the amino group further away from an electron-withdrawing group (or closer to an electron-donating group) is more basic and more readily participates in the initial condensation.
Protocol 2: Base-Mediated Regiocontrol [3]
Basic conditions can alter the nucleophilicity of the amino groups, leading to a reversal of selectivity compared to acidic conditions.
-
Reactants:
-
Unsymmetrical 3-substituted-1,2-phenylenediamine (1.0 eq, with an electron-withdrawing group)
-
Unsymmetrical α-ketoester (1.2 eq)
-
-
Solvent & Catalyst:
-
Methanol (MeOH) as solvent.
-
Triethylamine (TEA) (5.0 eq) as catalyst/base.
-
-
Procedure:
-
Dissolve the diamine in MeOH at room temperature.
-
Add triethylamine to the solution.
-
Add the α-ketoester dropwise.
-
Stir at room temperature and monitor by TLC.
-
-
Expected Outcome: For diamines bearing an electron-withdrawing group, basic conditions can selectively yield the 6-substituted quinoxaline derivative.[3]
| Condition | Catalyst | Key Substrate Feature | Major Product | Reference |
| Acidic | Acetic Acid (5 eq) | EDG or EWG on diamine | 7-substituted isomer | [3] |
| Basic | Triethylamine (5 eq) | EWG on diamine | 6-substituted isomer | [3] |
Question: My substrates have minimal electronic or steric differences. How can I achieve regioselectivity?
Answer:
When the reactive sites are electronically and sterically similar, the classical condensation approach is inherently problematic. A superior strategy is to change your synthetic route to one that builds the quinoxaline ring through a mechanism that is intrinsically regioselective.
Strategy 2: Alternative Regiospecific Synthesis Routes
Protocol 3: Metal-Free Synthesis from Ynones [4]
This modern approach avoids the use of a 1,2-dicarbonyl compound altogether. The reaction proceeds through a sequence of Michael addition, dehydration, and a C-α-CH₂ extrusion process, which provides excellent regiocontrol.[4]
-
Reactants:
-
Unsymmetrical o-phenylenediamine (1.0 eq)
-
Ynone (e.g., 1,3-diphenylprop-2-yn-1-one) (1.1 eq)
-
-
Reagents & Solvent:
-
Potassium tert-butoxide (KOtBu) (2.0 eq) as the base.
-
Dimethyl sulfoxide (DMSO) as the solvent.
-
An oxygen (O₂) atmosphere (balloon).
-
-
Procedure:
-
To a flask charged with the o-phenylenediamine and the ynone, add DMSO under an oxygen atmosphere.
-
Add the KOtBu portion-wise at room temperature.
-
Stir the reaction at room temperature for the specified time (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product.
-
-
Mechanism & Outcome: The initial Michael addition of one amino group to the ynone is the regiochemistry-determining step. The more nucleophilic amino group will attack the β-carbon of the ynone. This pathway consistently leads to a single regioisomer, with reported regioselectivities often exceeding >20:1.[4][5]
Mechanism of Regioisomer Formation and Control
Caption: Factors influencing the formation of regioisomers.
Frequently Asked Questions (FAQs)
Q1: What exactly are regioisomers in the context of quinoxaline synthesis?
Regioisomers are constitutional isomers that have the same molecular formula but differ in the placement of substituents on the quinoxaline core. For example, in the reaction between 3-methyl-1,2-phenylenediamine and 1-phenyl-1,2-propanedione, two possible products can be formed: 6-methyl-2-methyl-3-phenylquinoxaline and 7-methyl-2-methyl-3-phenylquinoxaline. These two compounds are regioisomers.
Q2: Are there any general rules based on electronics to predict the major regioisomer?
Yes. The reaction is governed by the principles of nucleophilicity and electrophilicity. The most nucleophilic nitrogen atom of the diamine will preferentially attack the most electrophilic carbon atom of the dicarbonyl.
-
On the diamine: An electron-donating group (e.g., -CH₃, -OCH₃) increases the nucleophilicity of the nearby amino group. An electron-withdrawing group (e.g., -Cl, -NO₂) decreases it.[6]
-
On the dicarbonyl: An electron-withdrawing group increases the electrophilicity of the nearby carbonyl carbon.
Therefore, the reaction between a diamine with an EDG and a dicarbonyl with an EWG will have a strong inherent bias that can be exploited.
Q3: Can microwave irradiation improve regioselectivity?
Microwave irradiation primarily accelerates the reaction rate by efficient heating, which can significantly reduce reaction times.[1][7] While it doesn't fundamentally change the reaction mechanism to favor one regioisomer, the rapid and uniform heating can sometimes prevent side reactions or decomposition that might occur with prolonged heating, leading to cleaner reactions and potentially better yields of the thermodynamically favored product. In some cases, this may translate to an improved isomeric ratio, but it is not a universally reliable method for controlling regioselectivity.[1]
Q4: I'm using a symmetrical dicarbonyl (like benzil) but an unsymmetrical diamine. Do I still need to worry about regioisomers?
Yes. If the diamine is unsymmetrical (e.g., 3-nitro-1,2-phenylenediamine), reacting it with a symmetrical dicarbonyl like benzil will still produce two possible regioisomers (in this case, 6-nitro-2,3-diphenylquinoxaline and 7-nitro-2,3-diphenylquinoxaline). All the principles discussed above—exploiting electronic differences through pH control or using alternative synthetic routes—still apply.
Q5: What is the role of heterogeneous catalysts in controlling regioselectivity?
Heterogeneous catalysts, such as polymer-supported sulphanilic acid or alumina-supported heteropolyoxometalates, can provide a structured environment for the reaction.[6][8] The catalyst's surface may selectively adsorb one of the reactants or stabilize a particular transition state, thereby directing the reaction down a single pathway. This can lead to excellent regioselectivity under mild conditions.[6] The advantage is also the ease of catalyst removal by simple filtration.[9]
References
-
Mondal, S., & Panda, G. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38135–38153. [Link]
-
Sharma, S., et al. (2018). Polymer supported sulphanilic acid: An efficient and reusable heterogeneous catalyst for the synthesis of quinoxaline derivatives. Journal of Macromolecular Science, Part A, 55(6), 464-470. [Link]
-
Various Authors. (n.d.). Plausible mechanism for the formation of quinoxaline. ResearchGate. [Link]
-
Ghahremanzadeh, R., et al. (2010). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry, 26(3), 939-944. [Link]
-
Liu, W. L. (2021). Regioselective Synthesis Of Quinoxaline And The Synthetic Process Research Of Anti-HCV Drug Voxilaprevir. Globe Thesis. [Link]
-
Banik, B. K., et al. (2009). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Molecules, 14(10), 4193-4201. [Link]
-
Shen, J., et al. (2016). One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction. Organic Letters, 18(6), 1378–1381. [Link]
-
Sosa, N. N., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2013, 1-8. [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2013). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 18(10), 12384-12404. [Link]
-
Wan, J-P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions. Jiangxi Normal University. [Link]
-
Ubarhande, S. S., et al. (2011). Green synthesis of quinoxaline and substituted quinoxalines. Trade Science Inc. [Link]
Sources
- 1. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globethesis.com [globethesis.com]
- 4. One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction [organic-chemistry.org]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. soc.chim.it [soc.chim.it]
Validation & Comparative
Comparative analysis of Ethyl 3-methylquinoxaline-2-carboxylate synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and antiviral properties. Ethyl 3-methylquinoxaline-2-carboxylate is a key intermediate in the synthesis of these complex molecules. The efficiency of its synthesis directly impacts the overall efficiency of drug discovery and development programs. This guide provides a comparative analysis of the primary methods for synthesizing this crucial building block, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.
Introduction to Synthetic Strategies
The synthesis of the quinoxaline core typically relies on the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, this translates to the reaction of o-phenylenediamine with a derivative of ethyl 2-oxobutanoate or a related β-ketoester. The choice of synthetic route can significantly influence reaction yield, purity, cost, and environmental impact. This guide will explore three major approaches: the classical two-step synthesis, a modern one-pot synthesis, and the increasingly popular microwave-assisted synthesis.
Method 1: The Classical Two-Step Synthesis
The most established and frequently documented route to this compound involves a two-step process: first, the cyclocondensation of o-phenylenediamine with a pyruvate to form a stable quinoxalinone intermediate, followed by esterification. This method is reliable and often serves as a benchmark for newer methodologies.
Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one
The initial and crucial step is the formation of the quinoxalinone ring. This reaction is a classic condensation reaction.
Reaction Mechanism: The reaction proceeds through an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the keto carbonyl of ethyl pyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable heterocyclic ring of 3-methylquinoxalin-2(1H)-one. The use of an alcohol as a solvent facilitates the reaction, and gentle heating is typically sufficient to drive the reaction to completion.
Experimental Protocol:
-
In a round-bottom flask, dissolve o-phenylenediamine (0.10 mol) in absolute ethanol (200 ml).
-
To this solution, add ethyl pyruvate (0.10 mol).
-
Heat the reaction mixture on an oil bath for 30 minutes.
-
Allow the mixture to cool to room temperature. Silvery-white crystals of 3-methylquinoxalin-2(1H)-one will precipitate.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry. The product can be further purified by recrystallization from ethanol.
Step 2: Esterification to this compound
The second step involves the conversion of the quinoxalinone to the desired ethyl ester. While a direct protocol for the ethyl ester is less commonly reported, the analogous synthesis of the methyl ester suggests a standard Fischer esterification approach would be effective, typically yielding over 85%.
Reaction Mechanism: In the presence of an acid catalyst, the carbonyl oxygen of the quinoxalinone is protonated, increasing its electrophilicity. Ethanol, acting as a nucleophile, then attacks the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ethyl ester.
Experimental Protocol (projected):
-
Suspend 3-methylquinoxalin-2(1H)-one (1.0 eq) in a mixture of excess ethanol and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Workflow for the Classical Two-Step Synthesis
Caption: Classical two-step synthesis of this compound.
Method 2: One-Pot Synthesis Promoted by Tribromoisocyanuric Acid
Modern synthetic chemistry often favors one-pot reactions for their efficiency and reduced waste. A notable one-pot synthesis of this compound utilizes tribromoisocyanuric acid (TBCA) as a promoter. This method offers a significant improvement in terms of reaction time and simplicity.
Reaction Mechanism: This reaction is thought to proceed via an in-situ generation of an α-halo-β-ketoester. TBCA acts as a source of electrophilic bromine, which halogenates the β-keto ester. The resulting highly reactive intermediate then readily undergoes condensation with o-phenylenediamine, followed by cyclization and aromatization to yield the quinoxaline product.
Experimental Protocol:
A detailed protocol from the primary literature focuses on thiazole synthesis, but the extension to quinoxalines is reported with high yield. The general procedure involves the reaction of a β-keto ester with TBCA in an aqueous medium, followed by the addition of o-phenylenediamine.
Reported Data: This method has been reported to produce this compound in an 80% yield.[1]
Workflow for the One-Pot TBCA-Promoted Synthesis
Caption: One-pot synthesis of this compound using TBCA.
Method 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products. The synthesis of quinoxalines is particularly amenable to this technology.
Reaction Mechanism: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which significantly accelerates the rate of the condensation and cyclization steps. This can often obviate the need for a catalyst and allows for the use of greener solvents, or even solvent-free conditions. The general reaction still follows the classical condensation pathway, but at a much-enhanced rate.
General Experimental Protocol:
-
In a microwave-safe reaction vessel, combine o-phenylenediamine (1 mmol) and the appropriate β-ketoester (1 mmol).
-
Add a small amount of a suitable solvent (e.g., ethanol or acetic acid), or proceed under solvent-free conditions.
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100-160 °C) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the vessel and isolate the product by extraction and purification via column chromatography or recrystallization.
The advantages of this method include dramatically reduced reaction times and often improved yields compared to conventional heating.
Workflow for Microwave-Assisted Synthesis
Caption: Microwave-assisted synthesis of this compound.
Comparative Analysis
| Parameter | Classical Two-Step Synthesis | One-Pot TBCA-Promoted Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | Several hours to a day | Shorter (likely under an hour) | 5-15 minutes |
| Yield | Good to excellent (intermediate step + >85% esterification) | High (reported 80%) | Generally high |
| Number of Steps | Two | One | One |
| Reagents | Standard lab reagents, strong acid catalyst for esterification | Requires TBCA | Often catalyst-free |
| Work-up | Two separate work-ups and purifications | Single work-up | Single work-up |
| Scalability | Readily scalable | Scalability may depend on promoter efficiency and cost | Scalable with appropriate microwave equipment |
| Green Chemistry | Generates more waste due to multiple steps | Aqueous medium is a plus, but TBCA is a halogenated reagent | Reduced energy consumption and potential for solvent-free conditions |
Conclusion and Recommendations
The choice of synthetic method for this compound depends on the specific needs of the researcher.
-
The Classical Two-Step Synthesis is a robust and reliable method, ideal for teaching purposes and for laboratories where specialized equipment is not available. Its predictability and the stability of the intermediate make it a dependable choice.
-
The One-Pot TBCA-Promoted Synthesis offers a significant improvement in efficiency by reducing the number of steps and reaction time. It is an excellent option for rapid synthesis, although the cost and handling of the promoter should be considered.
-
Microwave-Assisted Synthesis represents the most modern and rapid approach. For laboratories equipped with a microwave reactor, this method is superior in terms of speed and often provides high yields with minimal byproducts, aligning well with the principles of green chemistry.
For high-throughput synthesis and in a drug discovery context where time is critical, the microwave-assisted approach is highly recommended. For larger-scale production where cost and reagent handling are primary concerns, the classical two-step method, despite being longer, might be more economical. The one-pot TBCA-promoted method provides a good balance between speed and simplicity for lab-scale synthesis.
References
- Islami, M. R., & Hassani, Z. (2008).
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- BenchChem. (2025).
- Mamedov, V. A., Kalinin, A. A., Gubaidullin, A. T., Iskhakova, A. R., & Litvinov, I. A. (2005). Synthesis and functionalization of 3-ethylquinoxalin-2(1H)-one. Russian Chemical Bulletin, 54(10), 2393–2403.
- da Silva, A. B., et al. (2016). One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. Synlett, 27(05), 750-754.
- Horsting, E. (2022).
- Wan, J.-P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions. Jiangxi Normal University.
- Rostami, A., et al. (2011). Organic Chemistry: Current Research. Longdom Publishing SL.
- Amaya-García, F., & Unterlass, M. M. (2022).
- Sharma, N., Prakash, R., & Prakash, O. (n.d.). An Efficient Synthesis of 2-Arylquinoxalines from α,α-Dibromoacetophenones and o-Phenylenediamine. Connect Journals.
- Abdel-Aziz, A. A.-M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(7), 1063.
- Lima, L. M., et al. (2008). Unexpected Reduction of Ethyl 3-Phenylquinoxaline-2-carboxylate 1,4-Di-N-oxide Derivatives by Amines. Molecules, 13(1), 78–85.
- Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and Antimicrobial Activity of New Quinoxaline-2-carboxylate 1,4-Dioxide Derivatives. Bioorganic & Medicinal Chemistry, 12(13), 3711–3721.
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]
- MDPI. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 25(21), 5048.
Sources
A Comparative Guide to the Structure-Activity Relationship of Ethyl 3-Methylquinoxaline-2-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of ethyl 3-methylquinoxaline-2-carboxylate derivatives, a promising class of compounds for therapeutic development. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to empower researchers in the rational design of novel and more potent therapeutic agents.
The this compound Scaffold: A Privileged Structure
The this compound core provides a unique template for drug design. The quinoxaline ring system is relatively rigid and planar, allowing for specific interactions with biological targets. The ethyl ester at the 2-position and the methyl group at the 3-position offer key sites for modification to modulate the compound's physicochemical properties and biological activity. Understanding how substitutions on the benzene ring and modifications of the ester and methyl groups influence efficacy is crucial for optimizing this scaffold.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the quinoxaline ring. While direct and comprehensive SAR studies on this specific scaffold are emerging, we can infer valuable insights from closely related quinoxaline derivatives.
Substitutions on the Benzene Moiety
The benzene portion of the quinoxaline ring offers a large surface for introducing various substituents to fine-tune the electronic and steric properties of the molecule.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents on the benzene ring plays a pivotal role in modulating the biological activity. For instance, in a series of quinoxaline-2-carboxylate 1,4-dioxide derivatives evaluated for antimycobacterial activity, the presence of an electron-withdrawing chloro group or electron-donating methyl or methoxy groups at the 7-position was found to enhance the activity.[4] Conversely, in some anticancer quinoxaline derivatives, the replacement of an electron-releasing methoxy group with an electron-withdrawing chloro group led to a decrease in activity.[1] This suggests that the optimal electronic properties are target-dependent.
-
Positional Isomerism: The position of the substituent on the benzene ring is also critical. Studies on quinoxaline derivatives have shown that the placement of a substituent can significantly impact the interaction with the target protein. For many quinoxaline-based agents, substitutions at the 6- and 7-positions are particularly influential.
Modification of the Ester Group at the 2-Position
The ethyl carboxylate group at the 2-position is a key determinant of the molecule's pharmacokinetic and pharmacodynamic properties.
-
Ester Chain Length and Branching: The antituberculosis activity of quinoxaline-2-carboxylate 1,4-dioxides was found to be dependent on the nature of the ester group, with the activity improving in the order of benzyl > ethyl > 2-methoxyethyl > allyl > tert-butyl.[4] This highlights the importance of the steric and electronic properties of the ester substituent.
-
Ester to Amide Conversion: The conversion of the ester functionality to an amide can lead to more stable compounds with altered biological activities.[5] For example, a series of N-substituted quinoxaline-2-carboxamides were synthesized and evaluated for their biological activities, with one derivative, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide, showing selective cytotoxicity against several cancer cell lines.[5]
Modifications at the 3-Position
The methyl group at the 3-position also presents an opportunity for structural modification to enhance biological activity.
-
Alkyl Chain Elongation and Branching: While the core topic focuses on 3-methyl derivatives, exploring the effect of varying the alkyl substituent at this position could be a fruitful avenue for future research. In some related heterocyclic systems, increasing the lipophilicity through alkyl chain elongation has been shown to enhance cell permeability and, consequently, biological activity.
-
Replacement with Other Functional Groups: Replacing the methyl group with other functionalities, such as aryl or heteroaryl rings, can dramatically alter the compound's biological profile. For instance, 2,3-disubstituted quinoxaline analogs have been extensively studied as anticancer agents, with the nature of the substituents at these positions being critical for their antiproliferative efficacy.[6]
Comparative Performance Data
To facilitate a clear comparison, the following table summarizes the in vitro activity of selected quinoxaline derivatives from the literature. It is important to note that these are often closely related analogs, and direct comparisons should be made with caution, considering the different biological assays and cell lines used.
| Compound/Derivative Class | Biological Activity | Assay | Key Findings | Reference |
| Ethyl and benzyl 3-methylquinoxaline-2-carboxylate 1,4-dioxides with a 7-chloro substituent | Antitubercular | Microplate Alamar Blue Assay | Good activity against M. tuberculosis, including in macrophages. | [4] |
| 2,3-disubstituted quinoxalin-6-amine analogs | Anticancer | Growth Inhibition (GI50) Assay | 2,3-difuranyl derivatives showed superior activity over 2,3-diphenyl analogs. | [6] |
| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | Anticancer | Cytotoxicity Assay | Selective cytotoxicity against hepatic, ovarian, and prostate cancer cell lines. | [5] |
| Quinoxaline-bisarylurea derivatives | Anticancer | VEGFR-2 Inhibition Assay | Potent anti-cancer activity through inhibition of VEGFR-2. | [7] |
Experimental Protocols
The synthesis and biological evaluation of this compound derivatives involve standard and reproducible laboratory techniques.
General Synthesis of this compound
A common route for the synthesis of the quinoxaline scaffold involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of an appropriately substituted o-phenylenediamine in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of ethyl 2-methyl-3-oxobutanoate.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period, monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the desired this compound derivative.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of this compound derivatives.
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Diagram of MIC Determination Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Mechanistic Insights and Future Directions
The diverse biological activities of quinoxaline derivatives stem from their ability to interact with a variety of biological targets.[6] For instance, some quinoxaline-based anticancer agents are known to inhibit protein kinases, such as EGFR and VEGFR, or act as topoisomerase II inhibitors.[7][10] The anti-inflammatory effects of some quinoxaline analogs are attributed to the inhibition of key inflammatory mediators like cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).[11][12]
Future research in this area should focus on:
-
Elucidating specific molecular targets for this compound derivatives to understand their mechanism of action.
-
Expanding the SAR studies by synthesizing a broader range of analogs with diverse substitutions at all possible positions.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.
By systematically exploring the structure-activity relationships, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective drugs for a range of diseases.
References
-
Ali, O. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7689. URL: [Link]
-
Wang, Q., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Pharmaceuticals, 14(11), 2420. URL: [Link]
-
Abdel-hameid, M. K., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2949. URL: [Link]
-
Wang, Q., et al. (2022). Discovery and SAR Study of Quinoxaline-Arylfuran Derivatives as a New Class of Antitumor Agents. PubMed, 14(11), 2420. URL: [Link]
-
Singh, R., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 27(15), 4991. URL: [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(15), 4694. URL: [Link]
-
Pharma-Trend. Synthesis and biological activity of quinoxaline derivatives. URL: [Link]
-
Jaso, A., et al. (2005). Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. Journal of Medicinal Chemistry, 48(6), 2019-2025. URL: [Link]
-
Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 111, 117942. URL: [Link]
-
Ahmed, E. A., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26233-26252. URL: [Link]
-
Kumar, A., et al. (2023). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Current Organic Chemistry, 27(14), 1184-1205. URL: [Link]
-
ResearchGate. Quinoxaline‐based derivatives exhibiting anti‐inflammatory activity. URL: [Link]
-
Meka, V. S. R., & Chintakunta, V. R. (2023). Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization. ResearchGate. URL: [Link]
-
Roman, O. V., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16104. URL: [Link]
-
Kumar, A., et al. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 17(7), 7835-7845. URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades | MDPI [mdpi.com]
- 9. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Ethyl 3-methylquinoxaline-2-carboxylate and Its Analogs
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the biological activity of Ethyl 3-methylquinoxaline-2-carboxylate and its structurally related analogs. Our focus is to dissect the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data from peer-reviewed literature, to provide actionable insights for researchers in drug discovery and development.
We will explore two primary areas of therapeutic potential: anticancer and antimicrobial activities. By examining how subtle molecular modifications to the 3-methylquinoxaline-2-carboxylate core influence biological outcomes, we can better understand the chemical features essential for potency and selectivity.
Section 1: Comparative Anticancer Activity
Quinoxaline derivatives have been extensively investigated as anticancer agents, often targeting key enzymes in cell signaling pathways like receptor tyrosine kinases (e.g., VEGFR-2) or interfering with cell cycle progression.[3] Here, we compare analogs based on the 3-methylquinoxalin-2(1H)-one and related scaffolds, which are close structural relatives of this compound.
Data Presentation: Comparative Cytotoxicity (IC₅₀)
The following table summarizes the in vitro cytotoxic activity of several quinoxaline analogs against common human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells and is a primary metric for potency.
| Compound ID | Core Scaffold | R¹ Group (Substitution on appended ring) | HCT-116 (Colon) IC₅₀ (µM) | HepG-2 (Liver) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Reference |
| VIIIc | 3-(Quinoxalin-2-ylamino)phenyl-urea | 4-Cl | 2.5 | >50 | 9.0 | [3] |
| VIId | 3-(Quinoxalin-2-ylamino)benzamide | 4-Cl | 7.8 | >50 | >50 | [3] |
| XVa | 3-(Chloroquinoxalin-2-ylamino)benzamide | 4-Cl | 4.4 | >50 | 5.3 | [3] |
| 15 | Quinoxalin-2(1H)-one | See Ref. | 5.50 | 5.30 | 2.20 | |
| 17b | Quinoxalin-2(1H)-one | See Ref. | 6.80 | 6.60 | 4.80 | |
| Doxorubicin | (Standard) | - | 0.45 | 0.80 | 0.90 | |
| Sorafenib | (Standard, VEGFR-2 Inhibitor) | - | 5.90 | 6.10 | 4.50 |
Expert Analysis & Structure-Activity Relationship (SAR)
The data reveals critical structural features that dictate anticancer potency:
-
The Linker is Crucial: A comparison between compounds VIIIc and VIId highlights the importance of the linker between the quinoxaline core and the substituted phenyl ring. The urea linker in VIIIc confers significantly higher potency against HCT-116 and MCF-7 cell lines compared to the amide linker in VIId .[1] This suggests the urea moiety's hydrogen bonding capabilities may facilitate a more favorable interaction with the biological target.
-
Substitution on the Quinoxaline Core: Compound XVa , which features a chlorine atom on the quinoxaline ring, demonstrates potent activity. This indicates that modifying the electronics and sterics of the core quinoxaline scaffold is a valid strategy for enhancing cytotoxicity.[3]
-
Quinoxalin-2(1H)-one Scaffold: Analogs built on the quinoxalin-2(1H)-one scaffold (compounds 15 and 17b ) show broad and potent activity across all three cell lines, with potencies comparable or superior to the standard VEGFR-2 inhibitor, Sorafenib. This highlights this specific scaffold as a highly promising template for developing novel kinase inhibitors.
The following diagram summarizes the key SAR findings for enhancing anticancer activity in this class of compounds.
Caption: Key SAR insights for the 3-methylquinoxaline-2-carboxylate scaffold.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Its reliability makes it a standard for initial cytotoxicity screening.
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are harvested and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: A stock solution of each test compound is prepared in DMSO and then serially diluted in cell culture medium to achieve a range of final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compound (or vehicle control) is added.
-
Incubation: The plates are incubated for a further 48-72 hours under the same conditions.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals. The plate is agitated gently for 10 minutes.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance of wells treated with the compound is compared to the vehicle control wells (representing 100% viability). The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]
Section 2: Comparative Antimicrobial Activity
The quinoxaline core is also a key component of compounds with potent activity against bacteria and fungi. This compound itself is related to the antimicrobial agent Carbadox. Analogs are often evaluated for their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
Data Presentation: Comparative Antimicrobial Activity (MIC)
The table below presents MIC values for various quinoxaline analogs against representative bacterial and mycobacterial strains. Lower MIC values indicate higher potency.
| Compound Class/ID | Core Scaffold | Target Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline-2-carboxamides | Quinoxaline-2-carboxamide | Mycobacterium tuberculosis H37Ra | 3.91 - 15.6 | [5] |
| Quinoxaline 1,4-Dioxides (Cpd. 4) | 3-Methylquinoxaline 1,4-Dioxide | Mycobacterium tuberculosis | 1.25 | [6] |
| Schiff Base Analogs (5c, 5d, 7a, 7c) | 2-Oxy-3-methylquinoxaline | Staphylococcus aureus | Not specified (High activity) | [7] |
| Schiff Base Analogs (5c, 5d, 7a, 7c, 7e) | 2-Oxy-3-methylquinoxaline | Escherichia coli | Not specified (High activity) | [7] |
| 3-Hydrazinoquinoxaline-2-thiol (3HT) | Quinoxaline-2-thiol | Candida albicans (clinical isolates) | More effective than Amphotericin B | [8] |
| 3-Hydrazinoquinoxaline-2-thiol (3HT) | MRSA (clinical isolates) | 16 - 32 | [9][10] |
Expert Analysis & Structure-Activity Relationship (SAR)
The antimicrobial data underscores several key points for drug design:
-
Antimycobacterial Potential: The 3-methylquinoxaline-2-carboxylate framework is a potent scaffold against Mycobacterium tuberculosis. The 1,4-dioxide analogs, in particular, show excellent activity, with MIC values in the low microgram-per-milliliter range.[6] This is mechanistically significant, as quinoxaline di-N-oxides are known to act as bioreductive prodrugs that generate radical species under hypoxic conditions, damaging microbial DNA.
-
Broad-Spectrum Antibacterial Activity: Modifications at the C2 position, such as forming Schiff bases via an ether linkage, yield compounds with high activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[7] This suggests that extending the molecule with carefully chosen aromatic moieties can enhance bacterial cell wall or membrane penetration and/or interaction with intracellular targets.
-
Potent Antifungal and Anti-MRSA Activity: Replacing the C2-ester/oxygen with a thiol and adding a hydrazino group at C3 (as in 3-Hydrazinoquinoxaline-2-thiol) creates a molecule with powerful antifungal activity against Candida species and significant antibacterial activity against challenging methicillin-resistant S. aureus (MRSA) strains.[8][9] This highlights the dramatic impact that heteroatom changes within the core pyrazine ring can have on the spectrum of activity.
The following diagram illustrates a typical workflow for screening and evaluating novel antimicrobial compounds.
Caption: A streamlined workflow for antimicrobial compound evaluation.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Inoculum: A pure culture of the test microorganism (e.g., S. aureus) is grown overnight. The culture is then diluted in a sterile broth (e.g., Mueller-Hinton Broth) to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted two-fold across the wells of a 96-well microtiter plate using the sterile broth. This creates a gradient of decreasing compound concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells are included: a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). The positive control well should be turbid, and the negative control well should be clear.
Conclusion
The 3-methylquinoxaline-2-carboxylate scaffold is a remarkably versatile platform for the development of therapeutic agents. This comparative guide demonstrates that targeted modifications can profoundly influence biological activity, steering the compounds toward either potent anticancer or broad-spectrum antimicrobial efficacy.
For anticancer applications , converting the C2-ester to a urea linker and exploring the quinoxalin-2(1H)-one core are highly effective strategies for boosting potency. For antimicrobial development , introducing a 1,4-dioxide functionality is key for antimycobacterial activity, while modifications at the C2 and C3 positions with larger aromatic systems or unique heteroatoms like sulfur can yield potent antibacterial and antifungal agents. These insights provide a rational basis for the future design of novel and more effective quinoxaline-based therapeutics.
References
-
El-Damasy, A. K., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]
-
Various Authors. (2026). Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. Journal of Heterocyclic Chemistry. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(23), 8527. [Link]
-
Nafie, M. S., et al. (2025). Synthesis of the 3-methylquinoxaline derivatives 108a–j. ResearchGate. [Link]
-
Gong, H., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules, 28(22), 7549. [Link]
-
Abdel-Aziz, M., et al. (2021). Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. Bioorganic Chemistry, 114, 105105. [Link]
-
Saeed, A., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(10), 6786-6796. [Link]
-
Hassan, A. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7598. [Link]
-
Various Authors. (2023). Overall structure‐activity relationship analysis of the quinoxaline derivatives. ResearchGate. [Link]
-
Fapojuwo, O. O. (2020). In-silico guided design, synthesis and bio-evaluation of potential chemotherapeutic agents against malaria, cancer and disease-c. University of Pretoria. [Link]
-
Wang, H., et al. (2025). Bioinspired Fe3O4@SiO2/L-Tryptophan/rGO Hybrid as a Photocatalyst for the Tandem Photooxidation–Condensation Synthesis of N-Heterocycles. ACS Sustainable Chemistry & Engineering. [Link]
-
El-Dean, A. M. K., & Geies, A. A. (1998). Synthesis of some new oxadiazolyl, triazolyl and pyridoquinoxaline derivatives. ResearchGate. [Link]
-
Various Authors. (2021). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. [Link]
-
Thompson, A. J., et al. (2014). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Medicinal Chemistry Letters, 5(6), 638-642. [Link]
-
Elfadil, H., et al. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. Current Issues in Molecular Biology, 46(7), 6032-6045. [Link]
-
Chen, S. F., et al. (1992). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 44(5), 915-924. [Link]
-
Elfadil, H., et al. (2024). An In vitro Investigation of the Potential Synergistic Effect of 3-Hydrazinoquinoxaline-2-Thiol and Thymoquinone's against Methicillin Resistant Staphylococcus aureus (MRSA). Journal of Pure and Applied Microbiology. [Link]
-
Kopa, P. Z., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(16), 4758. [Link]
-
Elfadil, H., et al. (2024). (PDF) An In vitro Investigation of the Potential Synergistic Effect of 3-Hydrazinoquinoxaline-2-Thiol and Thymoquinone's against Methicillin Resistant Staphylococcus aureus (MRSA). ResearchGate. [Link]
-
Gong, H., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Semantic Scholar. [Link]
-
Geies, A. A. (1998). Synthesis of some new oxadiazolyl, triazolyl and pyridoquinoxaline derivatives. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Quinoxaline Derivatives and Standard Antibiotics in Antimicrobial Applications
Introduction: The Pressing Need for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) poses a severe threat to global public health, rendering conventional antibiotics increasingly ineffective against a wide range of pathogens.[1] The emergence of multidrug-resistant (MDR) "superbugs" has created an urgent need for the discovery and development of new therapeutic agents with novel mechanisms of action.[2] In this challenging landscape, quinoxaline derivatives have emerged as a particularly promising class of N-containing heterocyclic compounds.[1][3] Their versatile scaffold allows for extensive chemical modification, leading to a broad spectrum of biological activities, including potent antibacterial and antifungal effects.[2][4][5]
This guide provides a comprehensive comparison of the antimicrobial efficacy of select quinoxaline derivatives against standard antibiotics. We will delve into their mechanisms of action, present comparative experimental data, outline detailed protocols for efficacy testing, and explore the critical aspects of cytotoxicity and in vivo performance. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for the next generation of antimicrobial therapies.
Mechanism of Action: A Multi-Pronged Attack
Unlike many traditional antibiotics that target a single pathway, quinoxaline derivatives often exhibit multiple mechanisms of action, which may be a key factor in overcoming established resistance pathways.[3] The primary proposed mechanisms include:
-
Inhibition of Bacterial DNA Gyrase and Topoisomerase: Similar to quinolone antibiotics, some quinoxaline derivatives interfere with these essential enzymes, preventing DNA replication and repair, ultimately leading to cell death.
-
Generation of Reactive Oxygen Species (ROS): Certain quinoxaline compounds can induce oxidative stress within bacterial cells by generating ROS. This leads to widespread damage to DNA, proteins, and lipids, causing cellular dysfunction and lysis.[3]
-
Disruption of Cell Division: A fascinating mechanism observed for some phenyl-substituted quinoxalines is the interference with the formation of the FtsZ ring.[3][6] FtsZ is a crucial protein for bacterial cytokinesis, and its inhibition prevents proper cell division, leading to filamentation and cell death.[6]
The ability to engage multiple targets simultaneously makes quinoxalines a formidable class of compounds, potentially reducing the likelihood of rapid resistance development.
Caption: Proposed mechanisms of antimicrobial action for quinoxaline derivatives.
Comparative Efficacy: In Vitro Performance
The most direct measure of a compound's antimicrobial potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the visible growth of a microorganism. The data below, compiled from several studies, compares the MIC values of various quinoxaline derivatives against those of standard antibiotics for several clinically and agriculturally significant pathogens.
| Compound/Derivative | Class | Target Organism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) | Reference |
| Compound IVk | Quinoxaline | Staphylococcus aureus (MRSA) | 4 - 16 | - | - | [7] |
| Compound IVk | Quinoxaline | Klebsiella pneumoniae | 16 - 32 | - | - | [7] |
| Symmetrically disubstituted quinoxaline (2d, 3c) | Quinoxaline | Escherichia coli | 8 | Gentamycin | - | [3] |
| Symmetrically disubstituted quinoxaline (2d, 3c) | Quinoxaline | Bacillus subtilis | 16 | Gentamycin | - | [3] |
| Compound 5c, 5d, 7a, 7c | Quinoxaline Schiff Base | Escherichia coli | Highly Active | Ciprofloxacin | - | [5] |
| Unnamed Derivative | Quinoxaline | Staphylococcus aureus (MRSA) | 1 - 8 | Vancomycin | 1 - 8 | [8] |
| Compound 5j | Quinoxaline | Rhizoctonia solani (Fungus) | 8.54 (EC₅₀) | Azoxystrobin | 26.17 (EC₅₀) | [4][9] |
| Compound 5k | Quinoxaline | Acidovorax citrulli | Good Activity | - | - | [4][9] |
| Note: Some studies reported high activity via zone of inhibition rather than specific MIC values. | ||||||
| **Note: EC₅₀ (half maximal effective concentration) is reported for fungal pathogens. |
As the table illustrates, several quinoxaline derivatives demonstrate potent activity, with MIC values that are comparable or, in some cases, superior to standard-of-care antibiotics.[8] For instance, the antifungal activity of compound 5j against the plant pathogen R. solani was significantly better than the commercial fungicide Azoxystrobin.[4][9] Similarly, certain derivatives show strong efficacy against challenging Gram-negative bacteria like E. coli and the notorious drug-resistant MRSA.[5][7]
Beyond Inhibition: In Vivo Efficacy and Cytotoxicity
While in vitro data is essential, the true potential of a therapeutic agent is determined by its performance in a biological system and its safety profile.
In Vivo Studies
-
Agricultural Applications: An in vivo bioassay demonstrated that compound 5j could effectively control rice sheath blight caused by R. solani. At a concentration of 200 µg/mL, it showed a protective efficacy of 93.3%, comparable to the commercial agent azoxystrobin.[9]
-
Bacterial Infections: Preliminary in vivo studies with compound (IVk) showed that at a concentration of 5.0 mg/mL, it could reduce bacterial survival by 75% after five days of treatment, indicating its potential for treating infections in a living system.[7]
Cytotoxicity and Selective Toxicity
A critical requirement for any antimicrobial drug is selective toxicity—it must be harmful to the pathogen but safe for the host. Many studies on quinoxaline derivatives are in the context of anticancer research, where cytotoxicity is the desired outcome.[10][11][12] However, for antimicrobial applications, low cytotoxicity against mammalian cells is crucial.
Encouragingly, several studies have identified quinoxaline derivatives with favorable safety profiles. Compound (IVk) was found to have minimal cytotoxicity while retaining potent antibacterial activity.[7] Another study on an N-allyl quinoxaline derivative (Compound 8) found it to be highly cytotoxic to cancer cells (IC₅₀ of 0.86 µM) but non-cytotoxic to normal human cells (IC₅₀ > 100 µM), demonstrating that high selectivity is achievable within this chemical class.[13] This selectivity is paramount for developing safe and effective drugs.
Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing
Reproducible and validated methods are the cornerstone of antimicrobial research. The following protocols describe the standard methodologies used to generate the comparative data in this guide.
Workflow for Antimicrobial Efficacy Screening
Caption: Standard workflow for determining MIC and MBC of a novel compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is considered the gold standard for determining the quantitative antimicrobial activity of a compound.[14]
-
Preparation of Reagents:
-
Prepare a stock solution of the test quinoxaline derivative (e.g., 1 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Prepare a bacterial/fungal inoculum suspension equivalent to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
-
Assay Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix. This creates a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Add 10 µL of the prepared microbial inoculum to each well.
-
Self-Validation/Controls:
-
Positive Control: A well containing broth and the microbial inoculum only (to ensure microbial growth).
-
Negative Control: A well containing broth only (to check for sterility).
-
Standard Control: A row dedicated to a standard antibiotic (e.g., Ciprofloxacin) to validate the assay's sensitivity.
-
-
-
Incubation & Interpretation:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).[14]
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This assay is a follow-up to the MIC test to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate each aliquot onto a sterile nutrient agar plate.
-
Incubate the agar plate at 37°C for 24 hours.
-
-
Interpretation:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
-
Conclusion and Future Outlook
Quinoxaline derivatives represent a highly promising and versatile scaffold for the development of new antimicrobial agents.[1] The available data clearly demonstrates that specific derivatives can exhibit potency comparable or superior to standard antibiotics against a range of bacterial and fungal pathogens, including drug-resistant strains.[4][7][8][9] Their multi-faceted mechanism of action is a significant advantage in the fight against AMR.
The key challenge moving forward is the optimization of the structure-activity relationship (SAR) to maximize antimicrobial efficacy while minimizing cytotoxicity to host cells.[1] The successful identification of compounds with high selectivity indices proves that this is an achievable goal.[7][13] Future research should focus on extensive preclinical and clinical evaluation of the most promising candidates to translate the remarkable in vitro and preliminary in vivo results into tangible therapeutic solutions.
References
- Synthesis of novel antibacterial and antifungal quinoxaline deriv
- Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Deriv
- Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines. PubMed.
- Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines. Cancer Letters.
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
- Synthesis of novel antibacterial and antifungal quinoxaline deriv
- N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. PubMed.
- A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics.
- Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Molecules.
- Quinoxaline Derivatives as a Promising Frontier in Comb
- Novel Quinoxaline Derivatives: Design, Synthesis, Bioactive Evaluation, SARs, and Preliminary Antibacterial Mechanism. Journal of Medicinal Chemistry.
- Quinoxaline Antibiotics: A Comparative Analysis Against Key Bacterial P
- Comparative Efficacy of Novel Quinoline Derivatives in Antimicrobial Applic
- A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry.
- Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters.
- Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent.
Sources
- 1. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Quinoxaline Derivatives: Design, Synthesis, Bioactive Evaluation, SARs, and Preliminary Antibacterial Mechanism | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the In Vitro Anticancer Efficacy of Ethyl 3-methylquinoxaline-2-carboxylate Derivatives and Doxorubicin
This guide provides an in-depth, objective comparison of the in vitro anticancer performance of a promising class of synthetic compounds, Ethyl 3-methylquinoxaline-2-carboxylate derivatives, against doxorubicin, a cornerstone of chemotherapy. Our analysis is grounded in experimental data from peer-reviewed studies, focusing on cytotoxic activity, mechanisms of action, and the molecular pathways these compounds modulate. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of novel quinoxaline-based scaffolds in oncology.
Introduction: The Evolving Landscape of Anticancer Agents
For decades, doxorubicin has been a potent, broad-spectrum chemotherapeutic agent used to treat a variety of cancers, including breast cancer, sarcomas, and hematological malignancies.[1] However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity, and the development of drug resistance.[1][2] This has fueled a continuous search for novel anticancer agents with improved efficacy and more favorable safety profiles.
Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[3][4][5] These compounds often exhibit multi-targeted activity, inhibiting key pathways involved in cancer cell proliferation, survival, and metastasis.[4][6] This guide specifically focuses on derivatives of this compound, comparing their in vitro performance directly with doxorubicin to benchmark their potential as next-generation cancer therapeutics.
Dueling Mechanisms: A Tale of Two Anticancer Strategies
The fundamental difference in the anticancer activity of doxorubicin and this compound derivatives lies in their primary mechanisms of action. Doxorubicin acts as a blunt instrument, causing widespread DNA damage, while the quinoxaline derivatives tend to be more targeted in their approach.
Doxorubicin: A Multi-pronged Assault on the Cell
Doxorubicin's cytotoxic effects are multifaceted.[1] Its primary mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, distorting the double helix and obstructing DNA replication and transcription. It also forms a stable complex with the topoisomerase II enzyme, leading to DNA strand breaks.[1]
-
Generation of Reactive Oxygen Species (ROS): The metabolism of doxorubicin produces free radicals that induce oxidative stress, damaging cellular components like lipids, proteins, and DNA.[1][7] This oxidative damage is a key contributor to its apoptotic effects and its cardiotoxicity.[7][8]
-
Induction of Apoptosis: The extensive cellular damage triggers programmed cell death, or apoptosis, through various signaling pathways, often involving the activation of caspases.[1][7][9]
This compound Derivatives: A Targeted Inhibition of Cancer Signaling
While some quinoxaline derivatives also inhibit topoisomerase enzymes, many recently developed compounds, including those based on the 3-methylquinoxaline scaffold, function as kinase inhibitors.[4][6] A key target for many of these derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][11]
-
VEGFR-2 Inhibition: VEGFR-2 is a crucial receptor tyrosine kinase that mediates angiogenesis—the formation of new blood vessels.[12] Tumors require a dedicated blood supply to grow and metastasize. By inhibiting VEGFR-2, these quinoxaline derivatives can effectively cut off the tumor's nutrient and oxygen supply, thereby inhibiting its growth.[10][12]
-
Induction of Apoptosis and Cell Cycle Arrest: Beyond their anti-angiogenic effects, these derivatives have been shown to induce apoptosis by modulating the expression of key apoptotic proteins like Bax and Bcl-2 and activating caspases 3 and 9.[10] They can also arrest the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing.[11]
The following diagram illustrates the distinct primary signaling pathways affected by doxorubicin and a representative VEGFR-2 inhibiting quinoxaline derivative.
Caption: Contrasting mechanisms of Doxorubicin and Quinoxaline derivatives.
Experimental Protocols: Ensuring Scientific Rigor
To ensure the trustworthiness of in vitro cytotoxicity data, a standardized and well-validated protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14]
Detailed Step-by-Step MTT Assay Protocol
This protocol describes a self-validating system for determining the IC50 (half-maximal inhibitory concentration) values of test compounds.
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count using a hemocytometer and assess viability (typically >90%) with Trypan Blue exclusion.
-
Dilute the cell suspension to a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well microplate.
-
Include "cell-free" blank wells containing only the culture medium for background correction.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound derivative or doxorubicin) in a suitable solvent like DMSO.
-
Create a series of serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations.
-
Include "untreated control" wells (cells in fresh medium) and "vehicle control" wells (cells treated with the highest concentration of the solvent used).[15]
-
Incubate the plate for a specified exposure time (commonly 24, 48, or 72 hours).[16]
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[13]
-
At the end of the treatment period, add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[15][17]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the crystals.[17][18]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength (e.g., 630 nm) can be used to reduce background noise.[13]
-
-
Data Analysis:
-
Subtract the average absorbance of the "cell-free" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
The following diagram provides a visual representation of this experimental workflow.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Comparative Performance: A Data-Driven Analysis
The efficacy of a potential anticancer agent is quantified by its IC50 value—the lower the IC50, the more potent the compound. The table below consolidates IC50 data from various studies, comparing representative this compound derivatives against the standard chemotherapeutic, doxorubicin, across different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 (Breast) | 0.01 - 2.50 | [19][20] |
| HepG2 (Liver) | 1.3 - 12.18 | [19][21] | |
| HCT-116 (Colon) | 5.57 (approx.) | [3] | |
| HeLa (Cervical) | 0.126 - 8.87 | [3][5] | |
| 3-methylquinoxaline Derivative 11e | MCF-7 (Breast) | 2.7 | [10] |
| HepG2 (Liver) | 2.1 | ||
| 3-methylquinoxaline Derivative 11g | MCF-7 (Breast) | 3.1 | |
| HepG2 (Liver) | 2.5 | [10] | |
| 3-methylquinoxaline Derivative 12e | MCF-7 (Breast) | 4.5 | [10] |
| HepG2 (Liver) | 3.9 | [10] | |
| 3-methylquinoxaline Derivative 12k | MCF-7 (Breast) | 9.8 | [10] |
| HepG2 (Liver) | 7.5 | [10] | |
| Other Quinoxaline Derivative (14) | MCF-7 (Breast) | 2.61 | [5] |
Note: IC50 values for doxorubicin can vary significantly between laboratories due to differences in experimental conditions and cell line passages.[19]
Analysis of In Vitro Efficacy
The compiled data reveals several key insights:
-
Potent Activity of Derivatives: Several 3-methylquinoxaline derivatives, notably 11e and 11g , exhibit potent cytotoxic activity against both MCF-7 breast cancer and HepG2 liver cancer cell lines, with IC50 values in the low micromolar range.[10][11]
-
Comparable Efficacy to Doxorubicin: The IC50 value of derivative 11e against the HepG2 cell line (2.1 µM) is comparable to, and in some cases superior to, the reported IC50 values for doxorubicin against the same cell line.[10][19][21] This suggests that these quinoxaline derivatives can achieve a similar level of cytotoxicity as a well-established chemotherapeutic agent.
-
Structure-Activity Relationship (SAR): Studies indicate that the specific chemical groups attached to the quinoxaline core significantly influence anticancer activity. For instance, aromatic hydrophobic moieties and electron-donating groups like methoxy (as seen in derivative 11e) appear to be beneficial for cytotoxic and VEGFR-2 inhibitory effects.[10] The 3-methylquinoxalin-2(1H)-one scaffold also appears more advantageous for activity than the 3-methylquinoxaline-2-thiol moiety.[10]
Apoptosis Induction: A Deeper Mechanistic Insight
Effective anticancer drugs should not only inhibit proliferation but also induce cancer cell death. Further investigations into the most promising 3-methylquinoxaline derivatives confirm their ability to trigger apoptosis.
For example, compound 11e was shown to have the following effects on HepG2 cells:[10][11]
-
Cell Cycle Arrest: It caused a significant accumulation of cells in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis.
-
Enhanced Apoptosis: Treatment with compound 11e led to a 49.14% apoptosis rate, a substantial increase compared to 9.71% in control cells.
-
Modulation of Apoptotic Proteins: The compound significantly increased the levels of pro-apoptotic proteins Caspase-3 (2.34-fold), Caspase-9 (2.34-fold), and BAX (3.14-fold), while decreasing the level of the anti-apoptotic protein Bcl-2 (3.13-fold). This shift in the balance of apoptotic regulators pushes the cell towards programmed death.
These findings demonstrate that the cytotoxic effects observed in the MTT assay are directly linked to the induction of a robust apoptotic response, a hallmark of an effective anticancer agent.
Conclusion and Future Directions
This comparative guide demonstrates that this compound derivatives are a class of compounds with significant in vitro anticancer potential.
-
Key Finding: The most potent derivatives exhibit cytotoxic efficacy comparable to the widely used chemotherapeutic doxorubicin, particularly against liver and breast cancer cell lines.
-
Mechanistic Advantage: Unlike doxorubicin's broad, DNA-damaging mechanism, these quinoxaline derivatives often act through a more targeted inhibition of key signaling pathways, such as VEGFR-2. This targeted approach holds the promise of a better therapeutic window and potentially fewer off-target side effects.
-
Future Outlook: The strong preclinical data, particularly the low micromolar IC50 values and the confirmed mechanism of apoptosis induction, position these compounds as strong candidates for further development. Future research should focus on in vivo efficacy studies in animal models, pharmacokinetic profiling, and comprehensive toxicity assessments to translate these promising in vitro results into clinically viable cancer therapies.
References
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). MDPI. [Link]
-
Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide. (2005-02-11). PubMed. [Link]
-
Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways. (2004-06-11). PubMed. [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PMC - PubMed Central. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). ResearchGate. [Link]
-
Doxorubicin Induces Apoptosis in Normal and Tumor Cells via Distinctly Different Mechanisms. (2025-08-06). ResearchGate. [Link]
-
Key mechanism of action of doxorubicin leading to cell apoptosis. (n.d.). ResearchGate. [Link]
-
Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents | Request PDF. (n.d.). ResearchGate. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013-11-10). NIH. [Link]
-
MTT Cell Assay Protocol. (n.d.). [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024-10-20). Trends in Sciences. [Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). PMC. [Link]
-
Summary of previously published IC 50 values of doxorubicin in... (n.d.). ResearchGate. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis. (n.d.). Semantic Scholar. [Link]
-
In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (n.d.). PubMed Central. [Link]
-
In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. (n.d.). [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023-11-14). MDPI. [Link]
-
Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesi. (n.d.). Semantic Scholar. [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI. [Link]
-
Structure of doxorubicin I and benzo[g]quinoxaline derivatives II–IV. (n.d.). ResearchGate. [Link]
-
One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. (n.d.). [Link]
-
In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach. (n.d.). NIH. [Link]
-
Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2026-01-01). [Link]
-
Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. (n.d.). PubMed. [Link]
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). PMC - NIH. [Link]
-
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023-11-06). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tis.wu.ac.th [tis.wu.ac.th]
- 20. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Validating the Mechanism of Action of Novel Quinoxaline Compounds
Quinoxaline derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, showing promise as anticancer, antimicrobial, and antiviral agents.[1][2][3] The development of these molecules from promising hits into clinical candidates hinges on a rigorous and unambiguous validation of their mechanism of action (MoA).[4][5] Simply demonstrating a desired cellular outcome is insufficient; a robust MoA study must forge an unbroken chain of evidence from direct protein interaction to the ultimate physiological response.
This guide provides a comprehensive, multi-layered strategy for validating the MoA of a novel quinoxaline compound, hypothetically named QX-123 , which has been designed as a kinase inhibitor. We will compare its performance with established inhibitors and provide a framework of self-validating experimental protocols.
Part 1: The Triad of MoA Validation: A Framework for Certainty
A successful MoA validation strategy rests on three core pillars of inquiry. This triad ensures that the observed biological effects are directly and specifically caused by the compound's interaction with its intended target.
Caption: The logical flow of MoA validation, from target binding to cellular effect.
Part 2: Experimental Deep Dive & Comparative Protocols
Here, we detail the key experiments required to substantiate each pillar of our MoA validation framework.
Pillar 1: Confirming Direct Target Engagement in a Cellular Milieu
The foundational question is whether the compound physically interacts with its intended target inside a cell. While biochemical assays are useful, they don't account for cell permeability or competition from endogenous ligands. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that addresses this by measuring target engagement in intact cells or cell lysates.[6][7] CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[8]
Key Experiment: Cellular Thermal Shift Assay (CETSA)
This experiment will determine if QX-123 binding stabilizes its target kinase (e.g., Target Kinase X, TK-X) against heat-induced denaturation.
Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay.
Detailed Protocol: CETSA for Target Kinase X (TK-X)
-
Cell Culture & Treatment: Plate a human cancer cell line known to express TK-X (e.g., HCT116) and grow to 70-80% confluency. Treat cells with 20 µM QX-123, 20 µM of a known TK-X inhibitor (Positive Control), or vehicle (0.1% DMSO, Negative Control) for 1 hour at 37°C.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot 100 µL of each cell suspension into separate PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 42°C to 66°C in 2°C increments), followed by cooling for 3 minutes at 4°C.[9]
-
Lysis and Fractionation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. To separate soluble proteins from denatured aggregates, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[10]
-
Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Analyze 20-30 µg of protein from each sample via SDS-PAGE and Western Blotting using a specific antibody against TK-X.[11]
-
Data Interpretation: Capture the chemiluminescent signal and quantify the band intensity for each temperature point. Plot the relative soluble protein amount against temperature to generate melting curves. A shift in the melting curve to higher temperatures for QX-123-treated cells compared to the vehicle control indicates target stabilization and therefore, engagement.
Comparative Data: CETSA Melting Temperatures (Tm)
| Compound | Target | Apparent Tm (Vehicle) | Apparent Tm (Treated) | Thermal Shift (ΔTm) | Interpretation |
| QX-123 | TK-X | 52.1°C | 58.6°C | +6.5°C | Strong Target Engagement |
| Known Inhibitor | TK-X | 52.1°C | 59.3°C | +7.2°C | Strong Target Engagement |
| QX-123 | Off-Target Kinase Y | 55.4°C | 55.5°C | +0.1°C | No Engagement |
Pillar 2: Mapping Downstream Pathway Modulation
Confirming that QX-123 binds TK-X is the first step. The next is to prove this binding event functionally alters the kinase's activity and modulates its downstream signaling pathway. Western blotting is the workhorse technique for this, allowing for the specific detection of changes in protein phosphorylation.[12][13] Let's assume TK-X phosphorylates and activates a downstream protein, Signal Transducer Y (ST-Y).
Caption: Hypothetical pathway where QX-123 inhibits TK-X, preventing ST-Y phosphorylation.
Key Experiment: Western Blot for Phospho-Protein Levels
This experiment measures the level of phosphorylated ST-Y (p-ST-Y) in cells treated with QX-123 to see if TK-X inhibition is occurring.
Detailed Protocol: Phospho-ST-Y Western Blot
-
Cell Culture and Treatment: Seed HCT116 cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.[14]
-
Stimulation and Inhibition: Pre-treat cells for 1 hour with varying concentrations of QX-123 (e.g., 0.1 to 10 µM), the known inhibitor, or vehicle (DMSO). Subsequently, stimulate the pathway by adding the relevant growth factor for 15 minutes.
-
Lysis and Protein Quantification: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[14] Scrape the cells, collect the lysate, and clarify by centrifugation. Normalize protein concentrations for all samples using a BCA assay.
-
Gel Electrophoresis and Transfer: Prepare samples with Laemmli buffer, boil for 5 minutes, and load 20 µg of protein per lane onto an SDS-PAGE gel.[11] After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or nonfat dry milk in Tris-Buffered Saline with Tween 20 (TBST).[11]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-ST-Y.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Reprobing: To ensure observed changes are not due to altered total protein levels, the blot can be stripped and re-probed with antibodies for total ST-Y and a loading control like GAPDH or β-actin.
Comparative Data: Inhibition of ST-Y Phosphorylation
| Treatment | p-ST-Y Level (Relative to Stimulated Control) | Total ST-Y Level (Relative to Stimulated Control) | Interpretation |
| Vehicle (Unstimulated) | 5% | 100% | Low basal activity |
| Vehicle (Stimulated) | 100% | 100% | Pathway is active |
| QX-123 (1 µM) | 15% | 98% | Strong pathway inhibition |
| Known Inhibitor (1 µM) | 12% | 101% | Strong pathway inhibition |
Pillar 3: Linking Pathway Modulation to Phenotypic Outcomes
The final and most critical step is to demonstrate that the inhibition of the TK-X pathway by QX-123 leads to the intended biological outcome—typically, for a cancer therapeutic, this would be a reduction in cell viability and induction of apoptosis (programmed cell death).
Key Experiment 1: Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[15][16]
Detailed Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed HCT116 cells in an opaque-walled 96-well plate at a density of 5,000 cells/well in 100 µL of medium and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of QX-123 and the known inhibitor for 72 hours. Include vehicle-only wells as a 100% viability control.
-
Assay Procedure: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.[15]
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17] Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Key Experiment 2: Apoptosis Assay
The Caspase-Glo® 3/7 Assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[18][19] An increase in their activity is a hallmark of apoptosis.
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow the same procedure as the viability assay, but typically use a shorter treatment time (e.g., 24 or 48 hours) to capture the apoptotic event.
-
Assay Procedure: Equilibrate the plate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[18]
-
Measurement: Gently mix the contents and incubate at room temperature for 1-2 hours. Measure the resulting luminescence.
-
Data Analysis: Normalize the data to the vehicle control to determine the fold-increase in caspase activity.
Comparative Data: Cellular Effects of QX-123
| Compound | Cell Viability (IC50) | Max Caspase-3/7 Activation (Fold Change vs. Vehicle) | Interpretation |
| QX-123 | 0.8 µM | 4.5-fold | Potent cytotoxic and pro-apoptotic activity |
| Known Inhibitor | 0.5 µM | 5.1-fold | Benchmark for potent activity |
| Inactive Analog | > 50 µM | 1.1-fold | Demonstrates structure-activity relationship |
Conclusion: Synthesizing a Coherent MoA Narrative
By systematically applying this triad of experimental approaches, we can build a compelling, evidence-based narrative for the mechanism of action of QX-123. The data from CETSA provides definitive proof of target engagement in the relevant cellular environment. Western blotting connects this binding event to a functional consequence—the inhibition of a critical signaling pathway. Finally, the cell viability and apoptosis assays demonstrate that this pathway modulation translates into a desired, therapeutically relevant phenotypic outcome. This integrated and rigorous approach is essential for de-risking novel compounds like quinoxalines and paving their path toward clinical development.
References
-
Title: Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Quinoxalines Potential to Target Pathologies - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development Source: MDPI URL: [Link]
-
Title: Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae Source: National Center for Biotechnology Information URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: National Center for Biotechnology Information URL: [Link]
-
Title: Protocol IncuCyte® Apoptosis Assay Source: University of Bergen URL: [Link]
-
Title: CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo Source: YouTube URL: [Link]
-
Title: A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications Source: Journal of Pharmaceutical Negative Results URL: [Link]
-
Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]
-
Title: Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF Source: ResearchGate URL: [Link]
-
Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Reviews URL: [Link]
-
Title: CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay Source: Sartorius URL: [Link]
-
Title: EarlyTox Caspase-3/7 R110 Assay Kit Source: Molecular Devices URL: [Link]
-
Title: Apoptosis Marker Assays for HTS - Assay Guidance Manual Source: National Center for Biotechnology Information Bookshelf URL: [Link]
-
Title: High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates Source: National Center for Biotechnology Information URL: [Link]
-
Title: SAR and potent compounds of quinoxaline derivatives. Source: ResearchGate URL: [Link]
-
Title: Celltiter Glo Luminescent Cell Viability Assay Protocol Source: Scribd URL: [Link]
-
Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]
-
Title: Synthesis and biological activity of quinoxaline derivatives Source: Wisdom Library URL: [Link]
-
Title: Can anyone suggest a protocol for a kinase assay? Source: ResearchGate URL: [Link]
-
Title: Biological data and docking results for quinoxaline derivatives. Source: ResearchGate URL: [Link]
-
Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
-
Title: Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation Source: Springer Nature Experiments URL: [Link]
-
Title: Quinoxaline Derivatives as Antiviral Agents: A Systematic Review Source: PubMed Central URL: [Link]
-
Title: Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery Source: National Center for Biotechnology Information URL: [Link]
-
Title: Biophysical Approaches to Small Molecule Discovery and Validation Source: YouTube URL: [Link]
-
Title: Target identification of small molecules: an overview of the current applications in drug discovery Source: PubMed Central URL: [Link]
-
Title: Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery Source: MDPI URL: [Link]
-
Title: A comprehensive review of discovery and development of drugs discovered from 2020–2022 Source: PubMed Central URL: [Link]
-
Title: Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery Source: National Center for Biotechnology Information URL: [Link]
-
Title: Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder Source: Crestone, Inc. URL: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 3. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. news-medical.net [news-medical.net]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 16. fishersci.com [fishersci.com]
- 17. promega.com [promega.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 19. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for Quinoxaline Synthesis: A Guide for Researchers
Quinoxalines are a cornerstone of nitrogen-containing heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The efficient construction of the quinoxaline scaffold is therefore a subject of paramount importance in synthetic chemistry. The classical and most direct route involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. While this reaction can proceed without a catalyst, often under harsh conditions, the quest for milder, more efficient, and environmentally benign methodologies has led to the development of a diverse array of catalytic systems.[2]
This guide provides an in-depth, head-to-head comparison of the leading catalytic strategies for quinoxaline synthesis, designed for researchers, scientists, and professionals in drug development. We will move beyond a simple catalog of catalysts to provide a critical analysis of their performance, supported by experimental data, detailed protocols, and mechanistic insights to empower you to make the most informed choice for your synthetic needs.
The Catalytic Landscape: An Overview
The catalysts employed for quinoxaline synthesis can be broadly categorized into three main families:
-
Transition Metal Catalysts: These have been extensively explored, with both homogeneous and heterogeneous systems based on metals like copper, iron, palladium, and nickel demonstrating high efficacy. They often operate through mechanisms involving Lewis acid activation or oxidative dehydrogenation pathways.
-
Metal-Free Catalysts: This category has gained significant traction in the pursuit of greener and more cost-effective synthesis. It includes organocatalysts, such as Brønsted and Lewis acids, as well as elemental catalysts like iodine.
-
Nanocatalysts: Representing the frontier of catalytic science, nanocatalysts offer unique advantages stemming from their high surface-area-to-volume ratio and distinct electronic properties. These materials often exhibit enhanced activity, selectivity, and recyclability compared to their bulk counterparts.
Performance Benchmark: Synthesis of 2,3-Diphenylquinoxaline
To provide a standardized and objective comparison, we will benchmark the performance of representative catalysts from each category for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, a widely studied model reaction.
| Catalyst Class | Representative Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability (Cycles) | Reference |
| Transition Metal | Cu(OAc)₂·H₂O | 10 mol% | Toluene | 70 | 8 h | 86 | Not Reported | [3] |
| Alumina-Supported CuH₂PMo₁₁VO₄₀ | 100 mg per mmol | Toluene | 25 (Room Temp) | 2 h | 92 | At least 3 | [4] | |
| Metal-Free | Camphorsulfonic Acid (CSA) | 20 mol% | Ethanol | 25 (Room Temp) | 2 h | 98 | Not Reported | [5] |
| Iodine (I₂) | 20 mol% | DMSO | 120 | 1.5 h | 99 | Not Reported | [6] | |
| Nanocatalyst | Fe₃O₄@SiO₂/Schiff base/Co(II) | 30 mg per mmol | EtOH/H₂O | 25 (Room Temp) | 0.5 h | 95 | At least 5 | [7] |
| Nano-kaoline/BF₃/Fe₃O₄ | Not Specified | Grinding (Solvent-free) | 25 (Room Temp) | 10 min | 96 | At least 6 | [7] |
Key Insights from the Benchmarking Data:
-
Efficiency at Room Temperature: Notably, high to excellent yields can be achieved at room temperature across all catalyst classes, representing a significant advancement towards sustainable synthesis. The alumina-supported copper catalyst, camphorsulfonic acid, and the cobalt-based nanocatalyst all perform exceptionally well under these mild conditions.
-
Reaction Speed: Nanocatalysts demonstrate a clear advantage in terms of reaction time, with some systems affording near-quantitative yields in a matter of minutes under solvent-free grinding conditions.
-
Catalyst Loading: While organocatalysts and homogeneous transition metal catalysts typically require mol% loadings, heterogeneous and nanocatalysts are often used in weight amounts per millimole of reactant. The high efficiency of nanocatalysts often translates to lower overall catalyst usage.
-
Reusability: A major advantage of heterogeneous and nanocatalysts is their ease of separation and potential for reuse. Many nanocatalyst systems have been shown to be recyclable for multiple runs with minimal loss of activity, a crucial factor for both cost-effectiveness and green chemistry.[1][7]
Mechanistic Considerations: The "Why" Behind Catalytic Choice
Understanding the underlying reaction mechanism is crucial for optimizing reaction conditions and troubleshooting. The catalysts discussed here operate through distinct pathways.
Acid Catalysis (Metal-Free Organocatalysts and some Heterogeneous Catalysts)
This is the most common mechanism, particularly for Brønsted acid catalysts like camphorsulfonic acid (CSA). The catalyst protonates one of the carbonyl groups of the 1,2-dicarbonyl compound (e.g., benzil), enhancing its electrophilicity and facilitating the initial nucleophilic attack by one of the amino groups of o-phenylenediamine. A subsequent intramolecular cyclization and dehydration afford the final quinoxaline product.
Caption: Simplified mechanism for Lewis acid-activated transition metal catalysis.
Nanocatalysis
Nanocatalysts often operate through mechanisms similar to their homogeneous or bulk heterogeneous counterparts but with enhanced efficiency. For instance, magnetic iron oxide nanoparticles functionalized with acidic groups act as highly effective, recoverable solid acid catalysts. Their high surface area provides a greater number of accessible active sites, accelerating the reaction rate. In the case of metal-based nanoparticles (e.g., Co, Au), the mechanism can involve activation of the carbonyl groups on the nanoparticle surface, followed by condensation and cyclization. [7]
Substrate Scope and Functional Group Tolerance
A crucial aspect of a catalyst's utility is its tolerance to a wide range of functional groups on both the 1,2-diamine and 1,2-dicarbonyl substrates. This allows for the synthesis of a diverse library of quinoxaline derivatives for applications such as structure-activity relationship (SAR) studies.
| Catalyst Type | Substituents on o-Phenylenediamine | Substituents on Benzil/1,2-Diketone | Comments |
| Transition Metal | Electron-donating (e.g., -Me, -OMe) and electron-withdrawing (e.g., -Cl, -NO₂) groups are generally well-tolerated. | Both electron-donating and -withdrawing groups on the aryl rings are well-tolerated. Aliphatic diketones also react efficiently. | Generally robust and versatile, though some noble metal catalysts can be sensitive to certain functional groups. |
| Metal-Free | Good tolerance for both electron-donating and -withdrawing groups. Some reports indicate that strong electron-withdrawing groups may slow the reaction rate. [6] | Excellent tolerance for a wide range of aryl and alkyl diketones. | Organocatalysts like CSA show broad applicability. Iodine-catalyzed reactions also exhibit good functional group tolerance. [6] |
| Nanocatalyst | Excellent tolerance for both electron-donating and -withdrawing substituents. [7] | Broad scope, including aromatic and aliphatic dicarbonyl compounds. | The high activity of nanocatalysts often translates to excellent functional group tolerance under mild conditions. |
Experimental Protocols: From Bench to Product
To ensure the practical applicability of this guide, we provide detailed, step-by-step experimental protocols for the synthesis of 2,3-diphenylquinoxaline using a representative catalyst from each of the three major classes.
Protocol 1: Organocatalyzed Synthesis Using Camphorsulfonic Acid (CSA)
This protocol is adapted from a high-yield, room temperature procedure and highlights the operational simplicity of organocatalysis. [5] Materials:
-
o-Phenylenediamine (108 mg, 1.0 mmol)
-
Benzil (210 mg, 1.0 mmol)
-
(1S)-(+)-10-Camphorsulfonic acid (CSA) (46 mg, 0.2 mmol, 20 mol%)
-
Ethanol (5 mL)
-
Deionized water
Procedure:
-
To a 25 mL round-bottom flask, add o-phenylenediamine (1.0 mmol), benzil (1.0 mmol), and ethanol (5 mL).
-
Stir the mixture at room temperature to obtain a homogeneous solution.
-
Add camphorsulfonic acid (0.2 mmol) to the reaction mixture.
-
Continue stirring the reaction at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add cold deionized water (5 mL) to the flask.
-
Continue stirring until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain 2,3-diphenylquinoxaline.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Caption: Workflow for organocatalyzed quinoxaline synthesis.
Protocol 2: Heterogeneous Transition Metal-Catalyzed Synthesis
This protocol describes a general procedure using a recyclable alumina-supported heteropolyoxometalate catalyst, demonstrating the principles of green, heterogeneous catalysis. [4] Materials:
-
o-Phenylenediamine (108 mg, 1.0 mmol)
-
Benzil (210 mg, 1.0 mmol)
-
Alumina-supported CuH₂PMo₁₁VO₄₀ catalyst (100 mg)
-
Toluene (8 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 25 mL round-bottom flask, combine o-phenylenediamine (1.0 mmol), benzil (1.0 mmol), and toluene (8 mL).
-
Add the alumina-supported catalyst (100 mg) to the mixture.
-
Stir the suspension at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, separate the insoluble catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel and dry it over anhydrous Na₂SO₄.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from ethanol to obtain pure 2,3-diphenylquinoxaline.
Protocol 3: Nanocatalyst-Mediated Synthesis
This protocol is based on the use of a magnetically separable nanocatalyst, showcasing a highly efficient and green approach to quinoxaline synthesis. [7] Materials:
-
o-Phenylenediamine (108 mg, 1.0 mmol)
-
Benzil (210 mg, 1.0 mmol)
-
Fe₃O₄@SiO₂/Schiff base/Co(II) nanocatalyst (30 mg)
-
Ethanol/Water mixture (e.g., 1:1 v/v, 5 mL)
Procedure:
-
To a 25 mL flask, add o-phenylenediamine (1.0 mmol), benzil (1.0 mmol), the nanocatalyst (30 mg), and the ethanol/water solvent system (5 mL).
-
Stir the mixture vigorously at room temperature for 30 minutes. Monitor the reaction by TLC.
-
Upon completion, place a strong magnet against the side of the flask to immobilize the magnetic nanocatalyst.
-
Decant the supernatant solution containing the product.
-
Wash the nanocatalyst with ethanol, and combine the washings with the decanted solution. The catalyst can now be dried and reused.
-
Evaporate the solvent from the combined solution under reduced pressure.
-
The resulting solid is typically of high purity, but can be recrystallized from ethanol if needed.
Conclusion and Future Outlook
The synthesis of quinoxalines has been profoundly advanced by the development of diverse and efficient catalytic systems.
-
Transition metal catalysts , especially heterogeneous systems, offer robustness and high yields, with the added benefit of recyclability.
-
Metal-free organocatalysts , such as camphorsulfonic acid, provide an economical and environmentally benign alternative, often allowing reactions to proceed under ambient conditions with excellent results.
-
Nanocatalysts represent the cutting edge, demonstrating exceptional activity, minimal reaction times, and excellent reusability, aligning perfectly with the principles of green and sustainable chemistry.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired reaction conditions (temperature, time), cost considerations, and the importance of catalyst recyclability. For rapid, high-throughput synthesis of diverse libraries, nanocatalyst systems are particularly attractive. For large-scale, cost-effective production where metal contamination is not a primary concern, heterogeneous transition metal catalysts are a strong choice. For syntheses where metal-free conditions are paramount, organocatalysts offer a simple and highly effective solution.
The future of quinoxaline synthesis will likely see continued innovation in the design of even more active and selective catalysts, with a strong emphasis on sustainability. This includes the development of catalysts from renewable resources, further exploration of photocatalysis, and the application of flow chemistry to enable continuous and scalable production of these vital heterocyclic compounds.
References
-
Keri, R. S., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 13(31), 21482-21517. Available from: [Link]
-
Ghosh, S., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(59), 37243-37275. Available from: [Link]
-
Mondal, S., & Jana, A. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Available from: [Link]
- BenchChem. (2025). Application Note and Protocol for the Synthesis of 2,3-Diphenylquinoxaline. BenchChem.
-
Dânoun, S., et al. (2020). Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst. ResearchGate. Available from: [Link]
-
Naik, S., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 27(15), 4933. Available from: [Link]
-
Banerjee, B., et al. (2022). Efficient Synthesis of Quinoxaline Derivatives Using A Camforsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews, 9(1). Available from: [Link]
-
Bendale, A. R., et al. (2011). Sonochemical Synthesis of 2, 3-Diphenylquinoxaline Using Different Catalysts, a Green Chemistry Approach. ResearchGate. Available from: [Link]
- Wang, Y., et al. (2025). Cu(II)‐Catalyzed Annulation of o‐Phenylenediamines and Phenacyl Bromides for the Facile Synthesis of 2‐Functionalized Quinoxalines. ChemistrySelect.
-
Ruiz, D. M., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2012, 174784. Available from: [Link]
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
-
Liu, S., et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters, 13(17), 4462–4465. Available from: [Link]
Sources
- 1. mtieat.org [mtieat.org]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrar.org [ijrar.org]
- 6. researchgate.net [researchgate.net]
- 7. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
A Comparative Guide to the Molecular Docking of Ethyl 3-methylquinoxaline-2-carboxylate Derivatives Against Key Biological Targets
This guide provides an in-depth comparative analysis of the molecular docking performance of ethyl 3-methylquinoxaline-2-carboxylate derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this promising class of heterocyclic compounds. We will move beyond a mere procedural outline to explore the causal reasoning behind experimental design in computational drug discovery, focusing on key biological targets implicated in oncology.
The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a cornerstone in modern medicinal chemistry.[1][2] Its rigid, electron-deficient nature allows it to form diverse, high-affinity interactions with a wide array of biological macromolecules, including enzymes and receptors.[3] Consequently, quinoxaline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties, making them a fertile ground for drug discovery.[4][5][6]
At the forefront of rational drug design is molecular docking, a computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[7][8] This in silico technique is indispensable for identifying initial hits, optimizing lead compounds, and elucidating the molecular basis of a drug's mechanism of action.[9][10]
A Focused Case Study: 3-Methylquinoxaline Derivatives Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase receptor that plays a pivotal role in angiogenesis—the formation of new blood vessels.[11] In oncology, the overexpression of VEGFR-2 is a hallmark of many solid tumors, as it supplies the necessary blood flow for tumor growth and metastasis. Therefore, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.[11][12] Numerous studies have identified 3-methylquinoxaline derivatives as potent VEGFR-2 inhibitors.[13][14]
Comparative Docking Performance Analysis
The efficacy of these derivatives is directly linked to their ability to form stable interactions within the ATP-binding pocket of the VEGFR-2 kinase domain. The table below summarizes the docking performance and in vitro activity of several representative 3-methylquinoxaline derivatives from recent literature, using the well-known inhibitor Sorafenib as a benchmark.
| Compound ID | Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | VEGFR-2 Inhibition IC₅₀ (nM) | Reference |
| Sorafenib (Control) | 2OH4 / 4ASD | -10.8 to -12.5 | Cys919, Asp1046, Glu885, Phe1047 | 3.12 | [11][13] |
| Compound 27a | 2OH4 | -24.55 | Glu885, Asp1046, Cys1045, Leu840 | 3.2 | [11][12] |
| Compound 17b | 4ASD | -11.98 | Cys919, Asp1046, Glu885 | 2.7 | [15] |
| Compound 11e | 4ASD | -12.31 | Cys919, Asp1046, Glu885, His879 | ~3.0-5.0 | [14] |
| Compound 30f | 2OH4 | -23.22 | Asp1046, Glu885, Lys868, Phe1047 | 4.9 | [11][16] |
| Compound 5 (Template) | 2OH4 | MolDock: -156.06 | Glu883, Asp1044, Leu880 | (Predicted) | [13] |
Note: Docking scores are algorithm-dependent and should be compared within the context of the same study. The scores presented are illustrative of high binding affinity.
Analysis of Structure-Activity Relationships (SAR)
The superior performance of compounds like 27a and 17b can be attributed to specific structural modifications that optimize interactions within the VEGFR-2 active site.
-
Hydrogen Bonding: The N-H or C=O groups on the quinoxaline core and its side chains consistently form critical hydrogen bonds with the "gatekeeper" residue Cys919 and the highly conserved Asp1046 in the DFG motif. This anchors the ligand in the correct orientation.[16]
-
Hydrophobic Interactions: The methyl group at the 3-position and associated aromatic side chains fit snugly into a hydrophobic pocket formed by residues such as Leu840, Val899, and Leu1035.[16] The extent and nature of these hydrophobic interactions often correlate directly with increased potency.
-
Alternative Scaffolds: Studies show that replacing the 2-position oxygen in 3-methylquinoxalin-2(1H)-one with sulfur (to form a 2-thiol derivative) can modulate activity, though the 2-one moiety often appears more favorable for VEGFR-2 inhibition.[12][14]
The following diagram illustrates the key interactions between a potent 3-methylquinoxaline inhibitor and the VEGFR-2 active site.
Caption: Key interactions between a quinoxaline inhibitor and VEGFR-2.
Experimental Protocol: A Self-Validating Molecular Docking Workflow
To ensure the reliability and reproducibility of in silico predictions, a rigorous and self-validating workflow is paramount. This protocol outlines the critical steps and the scientific rationale behind them.
Step 1: Receptor Preparation
-
Action: Obtain the 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) from the Protein Data Bank.
-
Causality: The crystal structure provides the experimentally determined coordinates of the protein's atoms, which is the foundation for a structure-based design approach.
-
Action: Remove all non-essential components, such as water molecules, co-crystallized ligands, and co-factors. Add polar hydrogen atoms and assign Kollman charges.
-
Causality: Water molecules can interfere with ligand binding predictions unless their displacement is specifically being studied. Correct protonation states and charges are essential for accurately calculating the electrostatic interactions that govern binding affinity.
Step 2: Ligand Preparation
-
Action: Draw the 2D structure of the this compound derivatives using chemical drawing software. Convert the 2D structures to 3D.
-
Causality: A correct 2D representation ensures the proper connectivity of atoms.
-
Action: Perform energy minimization on the 3D ligand structures using a force field (e.g., MMFF94).
-
Causality: This step finds a low-energy, stable conformation of the ligand, which serves as a realistic starting point for the docking simulation.
Step 3: Docking Simulation
-
Action: Define the binding site. This is typically done by creating a grid box centered on the position of the co-crystallized ligand or by using a cavity detection algorithm.[9]
-
Causality: Focusing the search on a specific active site dramatically reduces computational time and increases the chances of finding the correct binding pose.
-
Action: Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The software will systematically explore various conformations and orientations of the ligand within the defined binding site.[17]
-
Causality: Sophisticated search algorithms are necessary to navigate the vast conformational space and identify poses that are energetically favorable.
Step 4: Analysis and Validation
-
Action: Analyze the resulting poses. The primary output is a ranked list of poses based on a scoring function, which estimates the binding free energy (e.g., in kcal/mol).[10]
-
Causality: The scoring function is a mathematical model used to approximate the binding affinity. Lower scores typically indicate more favorable binding.
-
Action: Validate the docking protocol by re-docking the co-crystallized ligand into the active site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose.
-
Causality: A low RMSD value (< 2.0 Å) indicates that the docking protocol can accurately reproduce the experimentally observed binding mode, thereby validating its predictive power for new, untested ligands. This is a critical self-validating step.
The diagram below visualizes this comprehensive workflow.
Caption: A validated workflow for molecular docking studies.
Beyond Binding Affinity: The Importance of ADMET Profiling
While high binding affinity is necessary, it is not sufficient for a compound to become a successful drug. The pharmacokinetic properties of a molecule—its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—are equally critical. In silico ADMET prediction is a vital step to filter out candidates that are likely to fail in later stages of development.[18][19]
Many studies on quinoxaline derivatives now routinely include computational ADMET analysis.[15][20][21] Key parameters evaluated include:
-
Lipinski's Rule of Five: Assesses oral bioavailability based on molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors/acceptors.
-
Aqueous Solubility (LogS): Predicts how well the compound dissolves in water, affecting absorption.
-
CYP450 Inhibition: Predicts potential drug-drug interactions.
-
Hepatotoxicity & Carcinogenicity: Flags potential toxic liabilities early in the process.
Promising lead candidates from docking studies, such as compound 27a , have been shown to possess favorable predicted ADMET profiles, reinforcing their potential for further development.[11]
Conclusion and Future Outlook
Molecular docking studies consistently demonstrate that this compound derivatives are a highly promising scaffold for targeting key proteins in cancer, particularly the VEGFR-2 kinase. Comparative analyses reveal that subtle structural modifications can lead to significant improvements in binding affinity, driven by optimized hydrogen bonding and hydrophobic interactions within the enzyme's active site.
The path forward requires a synergistic approach. The most promising candidates identified through these validated in silico workflows must be synthesized and subjected to rigorous experimental validation. This includes in vitro enzymatic assays to confirm their inhibitory potency and cell-based assays to assess their antiproliferative effects.[22][23] By integrating computational predictions with empirical data, the development of novel, effective, and safe quinoxaline-based therapeutics can be significantly accelerated.
References
- Molecular Docking and Structure-Based Drug Design Strategies.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.PubMed Central (PMC),
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
- Quinoxalines Potential to Target P
- Molecular Docking: A structure-based drug designing approach.JSciMed Central,
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.MDPI,
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
- Key Topics in Molecular Docking for Drug Design.
- Docking (molecular).Wikipedia,
- Molecular Docking in Drug Discovery: Techniques, Applic
- Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline‐isoxazole‐piperazine conjugates as EGFR‐targeting agents.
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses.PubMed Central (PMC),
- SAR and potent compounds of quinoxaline derivatives.
- New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies.RSC Publishing,
- Synthesis and biological activity of quinoxaline deriv
- Biological activity of quinoxaline derivatives.
- New styrylquinoxaline: synthesis, structural, biological evaluation, ADMET prediction and molecular docking investig
- In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents.BonViewPress,
- Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers.PubMed,
- Structure Based Design of Some Novel 3-Methylquinoxaline Derivatives Through Molecular Docking and Pharmacokinetics Studies as Novel VEGFR-2 Inhibitors.
- Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers.PubMed Central (PMC),
- Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies.PubMed,
- Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 9. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ojs.bonviewpress.com [ojs.bonviewpress.com]
- 20. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Ascendant Role of Quinoxaline Derivatives in an Era of Antibiotic Resistance: A Comparative Analysis of Ethyl 3-methylquinoxaline-2-carboxylate Analogs
The escalating crisis of antibiotic resistance necessitates a paradigm shift in our approach to discovering and developing novel antimicrobial agents. Among the myriad of heterocyclic scaffolds under investigation, quinoxaline derivatives have emerged as a particularly promising class of compounds, demonstrating significant efficacy against a spectrum of multidrug-resistant (MDR) bacterial strains. This guide provides an in-depth technical comparison of the antibacterial performance of Ethyl 3-methylquinoxaline-2-carboxylate derivatives and their closely related analogs. We will delve into their efficacy against clinically relevant resistant pathogens, explore the mechanistic underpinnings of their activity, and provide detailed experimental protocols for their evaluation, thereby offering a crucial resource for researchers and drug development professionals in the field of infectious diseases.
The Challenge of Resistance and the Promise of Quinoxalines
The chemical versatility of the quinoxaline core, a fusion of a benzene and a pyrazine ring, allows for extensive structural modifications, leading to a diverse library of compounds with a wide range of biological activities.[1][2] This structural flexibility is paramount in the fight against antibiotic resistance, as it enables the fine-tuning of molecular properties to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. While many quinoxaline derivatives have been investigated, this guide will focus on the this compound scaffold and its analogs, highlighting their potential as a new line of defense against formidable resistant bacteria.
Comparative In Vitro Efficacy Against Resistant Bacterial Strains
The in vitro antibacterial activity of quinoxaline derivatives is a critical determinant of their therapeutic potential. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric for this evaluation.
Performance Against Methicillin-Resistant Staphylococcus aureus (MRSA)
MRSA represents a significant global health threat, and the discovery of new agents effective against it is a priority. Several studies have demonstrated the promising anti-MRSA activity of quinoxaline derivatives. While specific data for a wide range of this compound derivatives is still emerging, studies on analogous quinoxaline structures provide valuable insights.
One study evaluated a specific, unnamed quinoxaline derivative against sixty MRSA isolates and compared its activity to vancomycin, a standard-of-care antibiotic for MRSA infections.[3][4] The results indicated that the quinoxaline derivative exhibited significant efficacy, with the majority of isolates showing MICs in the range of 1-4 µg/mL.[3][4] Notably, for 20% of the isolates, the quinoxaline derivative showed an MIC of 2 µg/mL, compared to only 6.7% for vancomycin at the same concentration, suggesting comparable or, in some instances, superior potency.[3][4]
Table 1: Comparative MIC Distribution of a Quinoxaline Derivative and Vancomycin against 60 MRSA Isolates [3][4]
| MIC (µg/mL) | Quinoxaline Derivative (% of Isolates) | Vancomycin (% of Isolates) |
| 1 | 3.3% | 16.7% |
| 2 | 20% | 6.7% |
| 4 | 56.7% | 63.3% |
| 8 | 20% | 13.3% |
| ≤2 (Susceptible) | 23.3% | 23.3% |
Data synthesized from a study evaluating a quinoxaline derivative against MRSA isolates.[3][4]
Another study on a series of C-2 amine-substituted quinoxaline analogs also demonstrated potent activity against MRSA.[5] Specifically, compound 5p from this series showed an MIC of 8 µg/mL against MRSA, highlighting the potential of this scaffold.[5]
Broad-Spectrum Activity and Structure-Activity Relationships (SAR)
The antibacterial activity of quinoxaline derivatives is not limited to MRSA. Studies have shown efficacy against a range of both Gram-positive and Gram-negative bacteria. The substitutions on the quinoxaline ring play a crucial role in determining the potency and spectrum of activity.
For instance, in a series of synthesized quinoxaline derivatives, compounds with increased lipophilicity, achieved through the incorporation of aromatic rings and methyl groups, demonstrated higher activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[2]
For the quinoxaline 1,4-di-N-oxide class, the substituents on the carboxylate group at the C-2 position have been shown to be critical for anti-mycobacterial activity, with the efficacy improving in the order: benzyl > ethyl > 2-methoxyethyl > allyl > tert-butyl.[6] Furthermore, the presence of a chloro, methyl, or methoxy group at the C-7 position was found to reduce the MIC values.[6] This underscores the importance of systematic chemical modifications to optimize the antibacterial profile of these compounds.
Mechanistic Insights: Unraveling the Mode of Action
Understanding the mechanism of action of a new class of antibacterial agents is fundamental to their development and to anticipating potential resistance mechanisms. For quinoxaline 1,4-di-N-oxides (QdNOs), a prominent and well-studied class of quinoxaline derivatives, the primary mechanism of antibacterial action involves the generation of reactive oxygen species (ROS).[1]
The Role of Reactive Oxygen Species (ROS)
The proposed mechanism for QdNOs involves their bioreduction by bacterial nitroreductases, particularly under anaerobic or microaerophilic conditions.[1] This process leads to the formation of radical intermediates and the subsequent generation of ROS, such as superoxide anions and hydroxyl radicals.[1] These highly reactive species cause widespread oxidative damage to essential cellular components, including DNA, proteins, and lipids, ultimately leading to bacterial cell death.[1] This mechanism is distinct from that of many existing antibiotics, which often target specific enzymes, suggesting that QdNOs may be effective against bacteria that have developed resistance to other drug classes.
Caption: Proposed mechanism of action of Quinoxaline 1,4-di-N-oxides (QdNOs).
While this ROS-mediated mechanism is well-established for QdNOs, further research is required to definitively determine if it is the primary mode of action for this compound derivatives that lack the N-oxide moieties. It is plausible that these compounds may exert their antibacterial effects through different mechanisms, such as the inhibition of essential bacterial enzymes.
In Vivo Efficacy: From the Bench to Preclinical Models
While in vitro data provides a strong foundation for the potential of a new antibacterial agent, in vivo studies are essential to evaluate its efficacy in a physiological context. Data on the in vivo performance of this compound derivatives is currently limited, with most studies focusing on other quinoxaline analogs.
In a murine model of Mycobacterium tuberculosis infection, a study on quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives found that ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide was effective in reducing bacterial counts in the lungs and spleens of infected mice following oral administration. This finding is particularly significant as it demonstrates the potential for oral bioavailability and efficacy of this class of compounds.
However, there is a clear need for further in vivo studies of this compound derivatives against other resistant pathogens, particularly MRSA, to fully assess their therapeutic potential.
Experimental Protocols: A Guide to In Vitro Susceptibility Testing
To ensure the reproducibility and comparability of antibacterial efficacy data, standardized experimental protocols are crucial. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution for MIC Determination
1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium. b. Transfer the colonies to a tube containing sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Preparation of Quinoxaline Derivative Stock Solution: a. Prepare a stock solution of the this compound derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).[3][4] b. The concentration of the stock solution should be at least twice the highest concentration to be tested.
3. Microtiter Plate Preparation (Serial Dilution): a. Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column. b. Add 200 µL of the quinoxaline derivative stock solution (at twice the highest desired final concentration) to the wells in the first column. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions. d. Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).
4. Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL. b. Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpreting Results: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the quinoxaline derivative at which there is no visible growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Future Directions and Conclusion
The available evidence strongly suggests that quinoxaline derivatives, including the this compound scaffold, represent a promising avenue for the development of new antibacterial agents to combat resistant pathogens. Their broad-spectrum activity, coupled with a potentially novel mechanism of action for the 1,4-di-N-oxide analogs, makes them attractive candidates for further investigation.
However, to fully realize their therapeutic potential, several key areas need to be addressed:
-
Expanded Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of a wider range of this compound derivatives are needed to identify the optimal substitutions for maximizing potency and broadening the antibacterial spectrum.
-
Comprehensive In Vivo Efficacy Studies: Robust in vivo studies in relevant animal models of infection, particularly for MRSA and other critical resistant pathogens, are essential to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of these compounds.
-
Detailed Mechanistic Elucidation: Further research is required to confirm the precise mechanism of action for this compound derivatives, especially for those lacking the N-oxide groups.
-
Toxicology and Safety Profiling: A thorough evaluation of the toxicological profile of lead compounds is crucial to ensure their safety for potential clinical use.
References
-
Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. National Institutes of Health. Available at: [Link].
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology. Available at: [Link].
-
Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Taylor & Francis Online. Available at: [Link].
-
The inhibition of quinoxalines against Gram-positive bacteria (B. pumilus and S. aureus) and Gram-negative bacteria (E. coli and E. aerogenes). ResearchGate. Available at: [Link].
-
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Available at: [Link].
-
Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. DovePress. Available at: [Link].
-
Synthesis of novel antibacterial and antifungal quinoxaline derivatives. Royal Society of Chemistry. Available at: [Link].
-
Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. ResearchGate. Available at: [Link].
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. MDPI. Available at: [Link].
-
One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. Thieme Connect. Available at: [Link].
-
SYNTHESIS AND EVALUATION OF SUBSTITUTED AND UNSUBSTITUTED 3,6- DIMETHYLQUINOXALINE-2(1H)-THIOL DERIVATIVES FOR MRSA ACTIVITY. European Journal of Pharmaceutical and Medical Research. Available at: [Link].
-
Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. National Institutes of Health. Available at: [Link].
-
A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. The National Center for Biotechnology Information. Available at: [Link].
-
Novel Small-Molecule Hybrid-Antibacterial Agents against S. aureus and MRSA Strains. MDPI. Available at: [Link].
-
Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Johns Hopkins University. Available at: [Link].
-
In-vivo anti bacterial activity of the novel series of quinazoline 2,3 dione derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link].
-
Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives. ResearchGate. Available at: [Link].
-
Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. National Institutes of Health. Available at: [Link].
-
Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. National Institutes of Health. Available at: [Link].
-
Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide deriva- tives obtained by conventional procedure (Beirut reaction). ResearchGate. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Substituted Quinoxaline-2-Carboxylates
Introduction
Quinoxaline derivatives are a cornerstone in heterocyclic chemistry, renowned for their broad spectrum of pharmacological activities, including antibacterial, anticancer, and antimalarial properties.[1][2] The functionalization of the quinoxaline scaffold, particularly as quinoxaline-2-carboxylates, allows for fine-tuning of these biological activities and physical properties. Accurate and unambiguous structural confirmation is paramount in the development of these compounds. Spectroscopic analysis provides a powerful, non-destructive suite of tools to elucidate the molecular architecture of newly synthesized derivatives.
This guide offers an in-depth comparative analysis of how common spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—are applied to characterize substituted quinoxaline-2-carboxylates. We will move beyond simple data reporting to explain the causal relationships between molecular structure, substituent effects, and the resulting spectral output. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for interpreting spectral data with confidence.
Core Spectroscopic Principles in Quinoxaline Analysis
The power of spectroscopic analysis lies in its multi-faceted approach. Each technique probes a different aspect of the molecule's interaction with electromagnetic radiation, yielding complementary pieces of the structural puzzle.
-
UV-Vis Spectroscopy examines electronic transitions (π–π* and n–π*), providing information about the extent of conjugation in the aromatic system.[3]
-
FT-IR Spectroscopy measures the vibrational frequencies of functional groups, acting as a molecular fingerprint to confirm the presence of key bonds like carbonyls (C=O), imines (C=N), and substituent-specific groups.[1]
-
NMR Spectroscopy (¹H and ¹³C) maps the chemical environment of hydrogen and carbon nuclei, respectively. It is arguably the most powerful tool for elucidating the precise connectivity and stereochemistry of the molecule.[4]
-
Mass Spectrometry (MS) determines the mass-to-charge ratio of the molecule and its fragments, providing the molecular weight and clues about its composition and structure.[5][6]
The logical integration of these techniques is crucial for a self-validating characterization workflow.
Caption: Integrated spectroscopic workflow for structural validation.
UV-Visible Spectroscopy: Probing the Conjugated Core
UV-Vis spectroscopy is highly sensitive to the π-electron system of the quinoxaline ring. The spectra of quinoxaline derivatives typically display two main absorption regions: a high-energy band around 250-300 nm corresponding to π–π* transitions of the aromatic system, and a lower-energy band from 350-400 nm attributed to n–π* electronic transitions involving the nitrogen atoms' lone pairs.[3]
The position and intensity of these bands are significantly influenced by substituents on the aromatic ring. This causality is rooted in the substituent's ability to alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase the electron density of the π-system, raising the HOMO energy level. This reduces the HOMO-LUMO gap, resulting in a bathochromic (red) shift to longer wavelengths.
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density, lowering the LUMO energy level. This also reduces the HOMO-LUMO gap, leading to a pronounced bathochromic shift .[3]
The extension of conjugation, for instance by adding phenyl groups, also causes a significant red shift.[7]
Table 1: Comparative UV-Vis Absorption Maxima (λmax) for Substituted Quinoxalines
| Compound/Substituent | Solvent | λmax (nm) | Effect | Reference |
| 2,3-diphenylquinoxaline (Unsubstituted Core) | THF | 364 | Baseline | [3] |
| 6-bromo-2,3-diphenylquinoxaline | THF | 371 | Bathochromic Shift (EWG) | [3] |
| Fused-ring quinoxaline (extended conjugation) | DMSO | ~400 | Bathochromic Shift | [8] |
| Quinoxaline with butadienyl spacer | Chloroform | ~450 | Significant Bathochromic Shift | [7] |
FT-IR Spectroscopy: Fingerprinting Functional Groups
FT-IR spectroscopy is indispensable for confirming the successful incorporation of the carboxylate group and other key functionalities. The vibrations of specific bonds absorb infrared radiation at characteristic frequencies. For a substituted quinoxaline-2-carboxylate, the most informative regions are:
-
C=O Stretch (Ester): A strong, sharp absorption band typically appears in the range of 1710-1750 cm⁻¹ .[9] The exact position can shift based on the electronic nature of the substituent on the quinoxaline ring. EWGs can slightly increase the frequency, while EDGs may slightly decrease it.
-
C=N and C=C Stretches: The quinoxaline ring itself presents a series of characteristic stretching vibrations between 1400-1650 cm⁻¹ . A prominent band for the C=O group of a 4-pyridone fused to a quinoxaline has been observed in the 1620-1632 cm⁻¹ range.[1]
-
C-O Stretch (Ester): Look for bands in the 1100-1300 cm⁻¹ region corresponding to the C-O single bond stretching of the ester group.
-
Substituent-Specific Vibrations: Groups like -NO₂ will show characteristic symmetric and asymmetric stretching bands (approx. 1350 cm⁻¹ and 1530 cm⁻¹, respectively).
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for Quinoxaline Derivatives
| Functional Group | Typical Range (cm⁻¹) | Example Compound | Observed Frequency (cm⁻¹) | Reference |
| Ester C=O Stretch | 1710-1750 | Ethyl pyrrolo[1,2-a]quinoxalin-2-carboxylate | 1710 | [9] |
| Carboxylic Acid C=O Stretch | 1720-1733 | Quinoxaline-fused carboxylic acid | 1720-1733 | [1] |
| Aromatic C=N/C=C Stretch | 1400-1650 | Quinoxaline-fused 4-pyridone | 1620-1632 | [1] |
| Aromatic C-H Stretch | 3000-3100 | Indeno quinoxaline | 3038, 3063 | [10] |
NMR Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed structural information, revealing the chemical environment and connectivity of every proton and carbon atom.
¹H NMR Analysis
The aromatic region (7.5-9.5 ppm) is often complex due to spin-spin coupling between adjacent protons. Key signals to identify include:
-
H3 Proton: In 2-substituted quinoxalines, the proton at the C3 position is typically the most downfield of the heterocyclic ring protons, often appearing as a singlet above 9.0 ppm.
-
Benzo-protons (H5, H6, H7, H8): These appear as a set of multiplets in the 7.5-8.5 ppm range. Their chemical shifts are highly sensitive to the electronic effects of substituents on the benzene portion of the ring.
-
EWG Effect: An electron-withdrawing group like -NO₂ at C6 will cause a significant downfield shift (deshielding) of the adjacent H5 and H7 protons.
-
EDG Effect: An electron-donating group like -CH₃ will cause an upfield shift (shielding) of nearby protons.
-
-
Ester Protons: The protons of the ester group (e.g., -OCH₂CH₃) will have characteristic chemical shifts and multiplicities. For an ethyl ester, expect a quartet around 4.4 ppm (the -OCH₂- group, coupled to the -CH₃) and a triplet around 1.4 ppm (the -CH₃ group, coupled to the -OCH₂-).[11]
¹³C NMR Analysis
¹³C NMR complements the ¹H NMR data, providing a map of the carbon skeleton.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is one of the most downfield signals, typically appearing between 160-168 ppm .[12]
-
Heterocyclic Carbons (C2, C3): These carbons are deshielded by the adjacent nitrogen atoms and appear in the range of 140-155 ppm .
-
Aromatic Carbons: The remaining carbons of the benzene ring and the ring junction carbons appear between 120-145 ppm .[4] Substituent effects are predictable; carbons directly attached to an EWG will be shifted downfield.
Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Quinoxaline-2-Carboxylates
| Compound | Nucleus | Signal | Chemical Shift (δ, ppm) | Reference |
| 2-Phenylquinoxaline | ¹H | H3 | 9.35 (s) | [13] |
| ¹H | Aromatic | 7.61-8.25 (m) | [13] | |
| ¹³C | Aromatic/Heterocyclic | 127.3-151.7 | [13] | |
| Ethyl 7-(p-tolyl)-3,4-dihydroquinoxaline-6-carboxylate | ¹H | -OCH₂CH₃ | 4.39 (q) | [11] |
| ¹H | -OCH₂CH₃ | 1.37 (t) | [11] | |
| ¹³C | C=O | 165.2 | [11] | |
| Methyl 3-methylquinoxaline-2-carboxylate | ¹³C | C2, C3, C=O, Aromatic | 128.3-164.7 | [14] |
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
-
Molecular Ion (M⁺): The primary piece of information is the molecular ion peak, which corresponds to the mass of the intact molecule. For quinoxaline-2-carboxylates, this is often observed as the [M+H]⁺ ion in electrospray ionization (ESI) mode.[15]
-
Fragmentation Pattern: The molecule can fragment in predictable ways. A common fragmentation for ethyl esters is the loss of an ethoxy radical (-•OCH₂CH₃, 45 Da) or ethylene (-C₂H₄, 28 Da) from the molecular ion. Analyzing these fragments can help confirm the structure of the ester group and other parts of the molecule.
Experimental Protocols
Adherence to standardized protocols is essential for generating reliable and comparable data.
Protocol 1: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution (10⁻⁵ to 10⁻⁶ M) of the quinoxaline derivative in a UV-grade solvent (e.g., DMSO, THF, Chloroform).[3][8]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).
-
Measurement: Replace the blank with the sample cuvette and scan the absorbance from approximately 200 nm to 600 nm.
-
Data Processing: Identify the wavelength of maximum absorbance (λmax) for each peak.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Record the spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the frequencies of major absorption bands and assign them to the corresponding functional groups.[1]
Protocol 3: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[11][12]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This requires a longer acquisition time than ¹H NMR.
-
Data Processing: Process the raw data (FID) using Fourier transformation. Phase the spectrum and calibrate the chemical shift scale to TMS at 0 ppm. Integrate the ¹H signals and identify the chemical shifts (δ), multiplicities, and coupling constants (J).
Protocol 4: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-MS system. The sample is introduced via direct infusion or through an LC system.[16]
-
Acquisition: Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ ions. Scan a mass range appropriate for the expected molecular weight.
-
Data Analysis: Identify the peak corresponding to the molecular ion. If using HRMS, compare the exact measured mass to the theoretical mass calculated for the proposed molecular formula.
Conclusion
The characterization of substituted quinoxaline-2-carboxylates is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. UV-Vis spectroscopy elucidates the electronic properties of the conjugated system, FT-IR confirms the presence of critical functional groups, mass spectrometry validates the molecular weight and formula, and NMR spectroscopy provides the definitive map of atomic connectivity. By understanding how substituents electronically influence the quinoxaline core, researchers can predict and interpret spectral shifts, enabling the confident and accurate structural determination of novel compounds for advancements in medicine and materials science.
References
- Pop, A., et al. (2011). Synthesis and optical properties of new quinoxaline derivatives for photovoltaic applications.
-
Zhang, Y., et al. (2021). Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules. Journal of Fluorescence. [Link]
-
Kato, Y., et al. (1982). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Agricultural and Biological Chemistry. [Link]
- Takai, R., & Tsuchiya, S. (1976). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 2.
- Huillet, F. D. (1956). Ultraviolet absorption spectra of quinoxaline and some of its derivatives. Brigham Young University Scholar's Archive.
-
Barbieriková, Z., et al. (2020). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules. [Link]
- de Oliveira, A. B., et al. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling.
- Srivastava, M., et al. (2021). UV-Vis spectra of quinoxaline derivatives in DMSO.
-
Barbieriková, Z., et al. (2020). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. National Institutes of Health. [Link]
- Trefz, F. K., et al. (1983). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses.
- Thirunarayanan, G. (2016). General structure of substituted quinoxalines.
-
Cândea, M. V., et al. (2013). New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones. Beilstein Journal of Organic Chemistry. [Link]
-
PubChem. (2025). Mthis compound. National Center for Biotechnology Information. [Link]
- ResearchGate. (2020). Electronic absorption spectra of selected quinoxaline derivatives.
- The Royal Society of Chemistry. (2022). Base-Catalyzed Multicomponent Access to Quinoxalin-2-thiones from o-Phenylenediamines, Aryl Ketones and Sulfur. The Royal Society of Chemistry.
- Li, Y., et al. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver.
- ChemicalBook. (n.d.). Quinoxaline(91-19-0) 13C NMR spectrum. ChemicalBook.
- ResearchGate. (2016). General structure of substituted quinoxalines.
-
Heravi, M. M., et al. (2014). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, Section B. [Link]
- Ghamari, M., et al. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- Darling, S. B., et al. (2024).
-
Ishida, T., et al. (2016). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Journal of Agricultural and Food Chemistry. [Link]
-
Al-Abdullah, E. S., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. [Link]
- Kumar, A., et al. (2012).
- Defense Technical Information Center. (1985). 13(C) NMR and X-Ray Crystallographic Determination of the Structures of Some Isomeric Phenylquinoxalines. DTIC.
-
Timofeeva, D. S., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. National Institutes of Health. [Link]
- Nare, K., et al. (2022). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent.
- Noguera-Oviedo, K., & Arráez-Román, D. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry.
- Mary, Y. S., et al. (2017). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences.
-
Kos, J., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules. [Link]
- de Oliveira, C. R., et al. (2017). Density functional theory and FTIR spectroscopic study of carboxyl group. Polímeros.
- ResearchGate. (2019). 13 C-NMR of compound 5.
- ResearchGate. (2018). IR analysis of quinoxaline.
- The Good Scents Company. (n.d.). 2-methyl quinoxaline. The Good Scents Company.
-
Kos, J., et al. (2019). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. [Link]
- Synchem. (n.d.). 6-Nitroquinoxaline-2-carboxylic acid ethyl ester. Synchem.
- Ortega, M. A., et al. (2005). Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. Journal of Medicinal Chemistry.
-
PubChem. (n.d.). Quinoxaline-2-carbaldehyde. National Center for Biotechnology Information. [Link]
Sources
- 1. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. scialert.net [scialert.net]
- 11. rsc.org [rsc.org]
- 12. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. heteroletters.org [heteroletters.org]
- 14. 2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester | C11H10N2O2 | CID 10867376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Guide for Laboratory Professionals: Proper Disposal of Ethyl 3-methylquinoxaline-2-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 3-methylquinoxaline-2-carboxylate. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste with the highest degree of safety and environmental responsibility.
Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, this guidance is framed by treating the compound as hazardous, based on the known profiles of structurally analogous compounds, including quinoxaline derivatives and carboxylic acids.[1][2][3] A thorough risk assessment should always be conducted for your specific experimental conditions.
Hazard Profile and Core Safety Principles
Understanding the potential hazards is the foundation of safe disposal. Based on data from related quinoxaline compounds, this compound should be handled as a substance with the potential for toxicity and irritation.
| Hazard Classification | GHS Hazard Statement | Rationale and Precautionary Action |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed[3][4][5] H312: Harmful in contact with skin[3] H332: Harmful if inhaled[3] | Avoid ingestion, skin contact, and inhalation of dust or vapors. All handling must be performed in a well-ventilated area or chemical fume hood. |
| Skin Corrosion / Irritation | H315: Causes skin irritation[3][6] | Wear appropriate chemical-resistant gloves and a lab coat. Wash hands thoroughly after handling. |
| Serious Eye Damage / Irritation | H319: Causes serious eye irritation[3][4][6][7] | Wear splash-proof safety goggles or a face shield. Ensure eyewash stations are accessible. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[3][4][7] | Use a certified chemical fume hood to prevent inhalation of any dust or aerosols. |
The primary directive for the disposal of this compound is that it must be managed as regulated hazardous waste.[8][9] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash .[1][2][10] The goal is to ensure waste is safely segregated, contained, and transferred to a licensed hazardous waste disposal facility, typically through your institution's Environmental Health & Safety (EHS) department.[1][8]
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of waste generation at the lab bench to its final collection for disposal.
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[11] Waste should be collected at the "point of generation" to avoid transporting open waste containers through the lab.[8]
-
Solid Waste: Collect uncontaminated this compound powder, contaminated weigh boats, and disposable lab supplies (e.g., pipette tips, contaminated gloves) in a dedicated, clearly labeled solid waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, labeled liquid waste container. Do not mix this waste stream with other solvents unless compatibility has been confirmed. For example, do not mix with strong oxidizing agents, acids, or bases.[1][11]
-
Sharps Waste: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.[12]
Step 2: Container Selection and Management
The integrity of the waste container is essential for preventing leaks and ensuring safety.
-
Compatibility: Use containers made of a material that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[8][11]
-
Secure Closure: Containers must have a secure, screw-top cap. The cap must be kept closed at all times except when actively adding waste.[2][8][11] This prevents the release of vapors and protects against spills.
-
Headspace: Do not fill liquid waste containers to the brim. Leave at least 10% or one inch of headspace to allow for vapor expansion.[11]
Step 3: Comprehensive Labeling
Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.[8][12]
Your waste container label must include:
-
The full, unabbreviated chemical name: "this compound" .
-
A list of all other components in the container (e.g., solvents, water) with approximate percentages.
-
The date when waste was first added to the container.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA while awaiting pickup.
-
Location: The SAA must be located at or near the point of waste generation.[8][11] It should be a secondary containment tray or a designated cabinet to contain any potential leaks.
-
Accumulation Limits: Regulations limit the amount of waste that can be stored in an SAA (typically a maximum of 55 gallons). Once a container is full, it must be removed from the laboratory within three days.[8][11] Partially filled containers can typically be stored for up to one year.[11]
-
Inspection: The SAA should be inspected weekly for any signs of container leakage or deterioration.[11]
Step 5: Arranging for Final Disposal
Laboratory personnel are not responsible for the ultimate disposal of the chemical.
-
Contact EHS: Once your waste container is full or your project is complete, contact your institution's Environmental Health & Safety (EHS) or equivalent waste management department to schedule a pickup.[8][9]
-
Professional Disposal: The EHS department will transport the waste to a licensed and approved hazardous waste disposal facility.[1] The most common and appropriate disposal method for chlorinated, nitrogen-containing organic compounds like this is high-temperature incineration.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the compliant disposal of this compound.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). UPenn EHRS - University of Pennsylvania. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments. Retrieved from [Link]
-
Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]
-
Safety data sheet - 3-Methyl-quinoxaline-2-carboxylic acid. (2020, January 13). CPAChem. Retrieved from [Link]
-
Safety Data Sheet - 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid. (2025, February 14). Angene Chemical. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cpachem.com [cpachem.com]
- 5. This compound | 3885-38-9 [sigmaaldrich.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
- 10. acs.org [acs.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Navigating the Safe Handling of Ethyl 3-methylquinoxaline-2-carboxylate: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. Ethyl 3-methylquinoxaline-2-carboxylate, a member of the quinoxaline family of heterocyclic compounds, presents a specific set of handling challenges due to its toxicological profile. This guide provides an in-depth, procedural framework for the safe use of this compound, with a focus on the selection and implementation of appropriate Personal Protective Equipment (PPE), and outlines a comprehensive plan for its operational use and disposal.
Understanding the Hazard: The "Why" Behind the Precautions
This compound is classified as a hazardous substance, and a thorough understanding of its toxicological properties is the foundation of safe handling. Safety Data Sheets (SDS) from various suppliers consistently highlight the following hazards:
-
Acute Toxicity: The compound is considered toxic if swallowed, in contact with skin, or if inhaled.[1] This multi-route toxicity necessitates a comprehensive PPE strategy that prevents ingestion, dermal absorption, and respiratory exposure.
-
Irritation: It is known to cause skin irritation and serious eye irritation.[2][3] Direct contact can lead to inflammation and discomfort, and in the case of eye contact, potentially severe damage.
-
Respiratory Irritation: Inhalation of the dust or aerosolized particles may cause respiratory irritation.[3]
Given these hazards, all handling procedures must be designed to minimize the possibility of direct contact and aerosol generation.
A Multi-Layered Defense: Selecting and Using Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach but rather a risk-based decision process. The following workflow and detailed explanations will guide you in choosing the appropriate level of protection.
Caption: PPE Selection Workflow for Handling this compound.
Hand Protection: A Critical Barrier
| Glove Material | Recommended Use | Rationale |
| Nitrile Gloves | Splash Protection (Double Gloved) | Offers good general chemical resistance and dexterity.[4] However, due to the potential for rapid permeation by aromatic nitrogen heterocycles, they should be considered for splash protection only and must be changed immediately upon contact.[5] Double gloving provides an additional layer of safety. |
| Butyl Rubber Gloves | Extended Contact / Spills | Butyl rubber provides excellent resistance to a wide range of chemicals, including many organic solvents, acids, and bases.[6][7] It is a preferred choice for situations with a higher risk of direct, prolonged contact. |
| Viton® Gloves | Extended Contact / Spills | Viton® offers superior resistance to aromatic and halogenated hydrocarbons and is an excellent choice for handling this class of compounds. |
Protocol for Gloving:
-
Inspect Gloves: Before use, carefully inspect each glove for any signs of degradation, punctures, or tears.
-
Donning (Double Gloving):
-
Wash and thoroughly dry your hands.
-
Don the first pair of nitrile gloves, ensuring a snug fit.
-
Don the second pair of nitrile gloves (or a more resistant glove like butyl rubber over a nitrile glove) over the first, pulling the cuff of the outer glove over the sleeve of your lab coat or gown.
-
-
Doffing:
-
Grasp the outside of one glove at the cuff with the other gloved hand.
-
Peel it off, turning it inside out.
-
Hold the removed glove in your gloved hand.
-
Slide your ungloved fingers under the cuff of the remaining glove.
-
Peel it off from the inside, creating a "bag" for both gloves.
-
Dispose of the gloves in the designated hazardous waste container.
-
Wash your hands thoroughly with soap and water.
-
Body Protection: Beyond the Standard Lab Coat
For routine handling of small quantities, a standard, buttoned lab coat may be sufficient. However, for larger quantities or when there is a significant risk of splashing, a more protective garment is required.
-
Chemical-Resistant Gown or Coverall: A disposable gown made of a non-porous material like polyethylene-coated polypropylene offers superior protection against chemical splashes.[8] For high-risk procedures, a full coverall may be necessary.
Eye and Face Protection: A Non-Negotiable Requirement
Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory.[2][3]
-
Safety Glasses with Side Shields: For handling very small quantities where the risk of splashing is minimal.
-
Chemical Goggles: The standard for most laboratory work with this compound. They provide a seal around the eyes, offering protection from splashes and dust.
-
Face Shield: Should be worn in conjunction with chemical goggles when handling larger quantities or when there is a significant splash hazard.
Respiratory Protection: Guarding Against Inhalation
Since the compound can be harmful if inhaled and may cause respiratory irritation, appropriate respiratory protection is crucial, especially when handling the solid material outside of a certified chemical fume hood or when aerosolization is possible.[1]
-
NIOSH-Approved N95 Respirator: For operations where dust may be generated, an N95 respirator will provide protection against particulate matter.[3]
-
Half-Mask or Full-Face Respirator with Organic Vapor/Acid Gas Cartridges and P100 Filters: For larger spills or situations with the potential for significant aerosol or vapor generation, a higher level of respiratory protection is necessary.
Important Note: All users of respiratory protection must be fit-tested and trained in accordance with their institution's respiratory protection program.
Emergency Procedures: A Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[9] For liquid spills, absorb with an inert material and place in a sealed, labeled container. Decontaminate the spill area thoroughly.
Decontamination and Disposal: A Responsible Conclusion to Your Work
Proper decontamination and disposal are critical to prevent environmental contamination and ensure the safety of others.
Decontamination Protocol
-
Personal Protective Equipment:
-
Disposable PPE: All disposable PPE (gloves, gowns, shoe covers) should be considered contaminated and disposed of as hazardous waste immediately after use.
-
Reusable PPE: Reusable items like face shields and goggles should be decontaminated by washing with soap and water, followed by a rinse with a suitable solvent if necessary, and a final water rinse.
-
-
Work Surfaces: All work surfaces in the chemical fume hood should be wiped down with a suitable solvent (such as ethanol or isopropanol), followed by soap and water at the end of each work session.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2][9][10]
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Unused compound, contaminated weigh paper, and disposable PPE should be collected in a designated, clearly labeled, and sealed container for solid hazardous waste.[10]
-
Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a separate, labeled, and sealed container made of a compatible material. Do not mix with other waste streams unless compatibility has been confirmed.[10]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[2]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and well-ventilated.[3][9] Ensure containers are kept closed and are not leaking.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][10]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
References
-
CPAChem. (2020, January 13). Safety Data Sheet: 3-Methyl-quinoxaline-2-carboxylic acid. [Link]
-
Angene Chemical. (2025, February 14). Safety Data Sheet: 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid. [Link]
-
University of Pennsylvania EHRS. (2019, February). Nitrile Glove Chemical-Compatibility Reference. [Link]
-
Centers for Disease Control and Prevention. (1996, January). NIOSH Guide to the Selection and Use of Particulate Respirators. [Link]
-
Fisher Scientific. (n.d.). Three Step Guide to Selecting the Right Disposable Respirator. [Link]
-
The Glove Guru. (2025, June 22). Butyl Gloves: Properties, Uses, and Safety Considerations. [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. [Link]
-
Environmental Health and Safety - The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. [Link]
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. gloves-online.com [gloves-online.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
